m-PEG-thiol (MW 1000)
Beschreibung
The exact mass of the compound 2-(2-Methoxyethoxy)ethanethiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality m-PEG-thiol (MW 1000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about m-PEG-thiol (MW 1000) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(2-methoxyethoxy)ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2S/c1-6-2-3-7-4-5-8/h8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBORKXXLPAUKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
134874-49-0 | |
| Record name | Methoxypolyethylene glycol thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134874-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30464636 | |
| Record name | 2-(2-methoxyethoxy)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88778-21-6 | |
| Record name | 2-(2-methoxyethoxy)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methoxyethoxy)ethane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG-thiol (MW 1000): Chemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, handling, and common applications of methoxy-poly(ethylene glycol)-thiol with a molecular weight of 1000 Da (m-PEG-thiol, MW 1000). This versatile bifunctional molecule is a cornerstone in bioconjugation, drug delivery, and nanotechnology, enabling the modification of proteins, peptides, and surfaces.
Core Chemical Properties
m-PEG-thiol (MW 1000) is a linear polymer featuring a methoxy group at one terminus and a reactive thiol (-SH) group at the other. The polyethylene glycol (PEG) backbone imparts hydrophilicity, increasing the solubility and stability of conjugated molecules in aqueous environments and reducing non-specific protein binding.[1][2]
Quantitative Data Summary
For ease of reference, the key quantitative properties of m-PEG-thiol (MW 1000) are summarized in the table below.
| Property | Value | References |
| Synonyms | mPEG-SH (MW 1000), Polyethylene glycol thiol methyl ether | [2][3] |
| Molecular Formula | CH₃O(C₂H₄O)ₙC₂H₄SH | [3] |
| Average Molecular Weight (MW) | ~1000 Da | [1][3] |
| CAS Number | 134874-49-0 | [3][4] |
| Appearance | White to off-white solid or semi-solid | [2][5] |
| Purity | Typically >95% | [2][5] |
| Solubility | Soluble in water, chloroform, DMSO, DMF | [5][6] |
| Storage Conditions | Store at -20°C, protect from moisture and light.[1][6] For long-term storage, keep in solid form.[6] | |
| Shipping Conditions | Typically shipped at ambient temperature for short durations (< 2 weeks) or with ice packs.[3][6] |
Reactivity and Applications
The terminal thiol group is the primary site of reactivity for m-PEG-thiol, enabling its use in various bioconjugation strategies.
Thiol-Maleimide Conjugation
The thiol group of m-PEG-thiol reacts specifically and efficiently with maleimide groups to form a stable thioether bond. This "click" chemistry is widely used for the PEGylation of proteins, peptides, and other molecules containing cysteine residues or engineered maleimide functionalities. The reaction proceeds readily at neutral to slightly basic pH (6.5-7.5).[7][8]
Gold Surface Functionalization
The thiol group has a strong affinity for gold surfaces, forming a stable dative bond.[2][4] This property is extensively utilized in nanotechnology to functionalize gold nanoparticles (AuNPs). PEGylation of AuNPs enhances their stability in biological media, prevents aggregation, and improves their biocompatibility.[4]
Disulfide Bond Formation
Under oxidizing conditions, the thiol group can react with another thiol to form a disulfide bond (-S-S-). This reversible linkage is of interest in drug delivery systems designed for release in the reducing environment of the cell.
Reaction with Vinyl Sulfones
m-PEG-thiol can also react with vinyl sulfone groups via a Michael-type addition. This reaction is also highly efficient and proceeds under physiological conditions.
Experimental Protocols
The following sections provide detailed methodologies for common applications of m-PEG-thiol (MW 1000).
Protocol 1: Thiol-Maleimide Conjugation for Protein PEGylation
This protocol describes the general procedure for conjugating m-PEG-thiol to a protein containing a reactive maleimide group.
Materials:
-
Maleimide-functionalized protein
-
m-PEG-thiol (MW 1000)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed.
-
Quenching Solution: L-cysteine or β-mercaptoethanol (100 mM)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the maleimide-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
m-PEG-thiol Preparation: Immediately before use, dissolve m-PEG-thiol (MW 1000) in the reaction buffer. A 10- to 50-fold molar excess of m-PEG-thiol over the protein is recommended.
-
Reaction: Add the m-PEG-thiol solution to the protein solution. Mix gently and incubate at room temperature for 2-4 hours or overnight at 4°C. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 10-20 mM to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from excess m-PEG-thiol and quenching reagent using size-exclusion chromatography or another suitable purification method.
Protocol 2: Functionalization of Gold Nanoparticles
This protocol details the surface modification of citrate-capped gold nanoparticles with m-PEG-thiol (MW 1000) via ligand exchange.
Materials:
-
Citrate-capped gold nanoparticle (AuNP) suspension
-
m-PEG-thiol (MW 1000)
-
Deionized (DI) water
-
Centrifuge
Procedure:
-
m-PEG-thiol Preparation: Prepare a stock solution of m-PEG-thiol (MW 1000) in DI water (e.g., 1 mg/mL).
-
Reaction: Add the m-PEG-thiol solution to the AuNP suspension. A large molar excess of m-PEG-thiol to AuNPs (e.g., 10,000:1) is recommended to ensure complete surface coverage.
-
Incubation: Gently mix the solution and allow it to react for at least 12 hours at room temperature with gentle stirring or rocking.
-
Purification:
-
Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).
-
Carefully remove the supernatant containing excess m-PEG-thiol and displaced citrate ions.
-
Resuspend the nanoparticle pellet in fresh DI water.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unreacted reagents.
-
-
Final Suspension: Resuspend the final pellet of PEGylated AuNPs in the desired buffer for storage or further use.
Visualizing Workflows and Mechanisms
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow for Thiol-Maleimide Conjugation.
Caption: Workflow for Gold Nanoparticle Functionalization.
Safety and Handling
m-PEG-thiol (MW 1000) may cause skin and eye irritation, as well as respiratory irritation.[3] It is recommended to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Avoid breathing dust or fumes.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.[3]
This guide provides a foundational understanding of m-PEG-thiol (MW 1000) for its effective and safe use in research and development. For specific applications, further optimization of the provided protocols may be necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
- 6. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. confluore.com [confluore.com]
An In-depth Technical Guide to m-PEG-thiol (MW 1000): Structure, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-thiol with a molecular weight of 1000 Da (m-PEG-thiol, MW 1000). It details its chemical structure, reactivity, and common applications, with a focus on bioconjugation and nanomaterial functionalization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug delivery, biomaterials, and nanotechnology.
Core Concepts: Structure and Properties
m-PEG-thiol (MW 1000) is a linear polymer consisting of a methoxy-terminated polyethylene glycol (PEG) chain and a terminal thiol group. The PEG backbone imparts hydrophilicity and biocompatibility, while the thiol group provides a reactive handle for covalent attachment to various substrates.[1][2]
The generalized structure of m-PEG-thiol is depicted below:
Caption: Chemical Structure of m-PEG-thiol.
For a molecular weight of approximately 1000 Da, the number of repeating ethylene glycol units (n) is calculated as follows:
-
Molecular weight of the repeating unit (C₂H₄O) = 44.05 g/mol
-
Molecular weight of the methoxy group (CH₃O) = 31.04 g/mol
-
Molecular weight of the ethyl thiol group (C₂H₅S) = 61.13 g/mol
-
n ≈ (1000 - 31.04 - 61.13) / 44.05 ≈ 20
Therefore, for m-PEG-thiol (MW 1000), 'n' is approximately 20.
Physicochemical Properties
Quantitative data for a typical m-PEG-thiol (MW 1000) product are summarized in the table below. Note that exact values may vary between suppliers.
| Property | Value | Reference |
| Molecular Weight (MW) | ~1000 Da (Average) | --INVALID-LINK--[2] |
| Purity | ≥95% | --INVALID-LINK-- |
| Appearance | White to off-white solid or liquid | --INVALID-LINK--[3] |
| Solubility | Soluble in water, DMSO, DMF | --INVALID-LINK--[2], --INVALID-LINK--[3] |
| Storage Conditions | -20°C, protect from light and moisture | --INVALID-LINK--[1], --INVALID-LINK--[2] |
Reactivity of the Thiol Group
The terminal thiol group is the primary site of reactivity for m-PEG-thiol, enabling its use in various conjugation and functionalization strategies.
Thiol-Maleimide Conjugation
One of the most common applications of m-PEG-thiol is its reaction with maleimide-functionalized molecules. This reaction, a Michael addition, forms a stable thioether bond. It is highly efficient and proceeds under mild conditions, typically at a pH range of 6.5-7.5.[1]
References
An In-depth Technical Guide to the Applications of m-PEG-thiol (MW 1000)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-poly(ethylene glycol)-thiol with a molecular weight of 1000 Da (m-PEG-thiol, MW 1000) is a versatile bifunctional polymer widely utilized in biomedical research and drug development. Its structure comprises a methoxy-terminated polyethylene glycol (PEG) chain, which imparts hydrophilicity and biocompatibility, and a terminal thiol (-SH) group that enables covalent attachment to various surfaces, particularly noble metals like gold. This unique combination of properties makes m-PEG-thiol (MW 1000) an invaluable tool for surface functionalization of nanoparticles, development of targeted drug delivery systems, and fabrication of sensitive biosensors. This guide provides a comprehensive overview of the core applications of m-PEG-thiol (MW 1000), including detailed experimental protocols, quantitative data, and visual representations of key processes.
Core Applications
The primary applications of m-PEG-thiol (MW 1000) revolve around its ability to form self-assembled monolayers (SAMs) on gold surfaces and to functionalize nanoparticles. These applications are critical in the development of advanced biomedical technologies.
Nanoparticle Functionalization for Drug Delivery
The "PEGylation" of nanoparticles with m-PEG-thiol (MW 1000) is a widely adopted strategy to enhance their therapeutic potential. The PEG layer provides a hydrophilic shield that reduces non-specific protein adsorption (opsonization), thereby preventing rapid clearance by the reticuloendothelial system (RES) and prolonging circulation time in the bloodstream.[1] This "stealth" property allows for greater accumulation of the nanoparticles at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.
The thiol group provides a stable anchor to the surface of metallic nanoparticles, most notably gold nanoparticles (AuNPs).[2] This strong covalent bond ensures the stability of the PEG coating in biological environments. Furthermore, the methoxy-terminus of the PEG chain can be replaced with other functional groups to facilitate the attachment of targeting ligands (e.g., antibodies, peptides) for active targeting of specific cells or tissues.
Biosensor Fabrication
In the realm of diagnostics, m-PEG-thiol (MW 1000) is instrumental in the fabrication of highly sensitive and specific biosensors. By forming a well-defined and densely packed SAM on a gold electrode or sensor surface, it serves two main purposes. Firstly, it acts as an effective anti-fouling layer, preventing the non-specific adsorption of biomolecules from the sample matrix, which can otherwise lead to false signals. Secondly, it provides a spacer arm that properly orients the immobilized biorecognition elements (e.g., antibodies, enzymes, nucleic acids) away from the surface, enhancing their accessibility to the target analyte and improving the sensor's performance.[3]
Quantitative Data
The efficiency of nanoparticle functionalization and the properties of the resulting PEGylated nanoparticles can be quantified. The following tables summarize key quantitative data for m-PEG-thiol functionalization.
| Parameter | Value | Nanoparticle System | Method | Reference |
| Ligand Footprint | 0.47 ± 0.01 nm²/molecule | 13 nm AuNPs | ¹H NMR Spectroscopy | [4] |
| 0.44 ± 0.02 nm²/molecule | 30 nm AuNPs | ¹H NMR Spectroscopy | [4] | |
| Ligand Exchange Efficiency | 70% to 95% | AuNPs | ¹H NMR Spectroscopy | [5] |
| Grafting Density | 3.93 PEG/nm² | 15 nm AuNPs (for 2.1 kDa PEG) | TGA & Electron Microscopy | [6] |
Table 1: Surface functionalization parameters of m-PEG-thiol on gold nanoparticles.
| Drug Release Model | Description | Applicability to PEGylated Nanoparticles |
| Zero-Order Kinetics | Drug release rate is constant over time. | Can be achieved with reservoir-type systems where the PEG layer acts as a controlling barrier.[7] |
| First-Order Kinetics | Drug release rate is proportional to the remaining drug concentration. | Often observed for diffusion-controlled release from a matrix.[8] |
| Higuchi Model | Describes drug release from a matrix based on Fickian diffusion. | Applicable when the drug diffuses through the polymer matrix.[7] |
| Korsmeyer-Peppas Model | Describes drug release when the release mechanism is a combination of diffusion and polymer relaxation. | Useful for analyzing release from swelling-controlled systems like hydrogels.[8] |
Table 2: Common drug release kinetic models for PEGylated nanoparticle systems.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of m-PEG-thiol (MW 1000).
Protocol 1: Functionalization of Gold Nanoparticles with m-PEG-thiol (MW 1000) via Ligand Exchange
This protocol describes the modification of pre-synthesized citrate-capped gold nanoparticles (AuNPs) with m-PEG-thiol (MW 1000).
Materials:
-
Citrate-capped gold nanoparticles (AuNPs) in aqueous solution
-
m-PEG-thiol (MW 1000)
-
Deionized (DI) water
-
Centrifuge
Procedure:
-
Preparation of m-PEG-thiol Solution: Prepare a stock solution of m-PEG-thiol (MW 1000) in DI water. The concentration will depend on the desired final surface coverage.
-
Ligand Exchange Reaction: To the citrate-capped AuNP solution, add the m-PEG-thiol solution in a large molar excess (e.g., 10,000:1) to ensure complete surface coverage.[2]
-
Incubation: Gently mix the solution and allow it to react for at least 12 hours at room temperature with gentle stirring or rocking to facilitate the ligand exchange process.[2]
-
Purification:
-
Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and duration will depend on the nanoparticle size (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).[2]
-
Carefully remove the supernatant containing excess m-PEG-thiol and displaced citrate ions.
-
Resuspend the nanoparticle pellet in DI water.
-
Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of unbound ligands.[2]
-
-
Characterization: Characterize the PEGylated AuNPs using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS) to confirm size and stability, and thermogravimetric analysis (TGA) or nuclear magnetic resonance (NMR) to quantify PEG density.[9]
Protocol 2: Fabrication of a Self-Assembled Monolayer (SAM) on a Gold Biosensor Surface
This protocol outlines the steps for creating a stable and well-ordered SAM of m-PEG-thiol (MW 1000) on a gold surface for biosensing applications.
Materials:
-
Gold-coated sensor chip or electrode
-
m-PEG-thiol (MW 1000)
-
Ethanol (200 proof)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrate to remove any organic contaminants. This can be done by rinsing with ethanol and DI water, followed by drying under a stream of nitrogen. For more rigorous cleaning, piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) can be used with extreme caution.[3]
-
-
Preparation of Thiol Solution: Prepare a dilute solution of m-PEG-thiol (MW 1000) in ethanol (typically 1-10 mM).
-
SAM Formation:
-
Immerse the clean, dry gold substrate into the thiol solution.
-
To obtain a highly ordered monolayer, the self-assembly process should be carried out for an extended period, typically 24-48 hours, in a sealed container under a nitrogen atmosphere to prevent oxidation.
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove any non-covalently bound molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Surface Characterization: The quality of the SAM can be assessed using techniques such as contact angle measurements, ellipsometry, or X-ray photoelectron spectroscopy (XPS).
Visualization of Key Processes
Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and biological pathways.
Caption: Workflow for gold nanoparticle functionalization.
The cellular uptake of PEGylated nanoparticles is a complex process involving multiple endocytic pathways. Clathrin-mediated endocytosis is a major route of internalization for many nanoparticles.
Caption: Clathrin-mediated endocytosis pathway.
Conclusion
m-PEG-thiol (MW 1000) is a fundamental building block in the design and fabrication of advanced nanomaterials for biomedical applications. Its ability to confer "stealth" properties to nanoparticles significantly enhances their efficacy in drug delivery, while its capacity to form well-defined, anti-fouling self-assembled monolayers is crucial for the development of reliable and sensitive biosensors. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to leverage the unique properties of m-PEG-thiol (MW 1000) in their work, paving the way for innovations in diagnostics and therapeutics.
References
- 1. Targeting of nanoparticles to the clathrin-mediated endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Self-Assembled Monolayers Reagents - CD Bioparticles [cd-bioparticles.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-density lipoprotein receptor-mediated endocytosis of PEGylated nanoparticles in rat brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
An In-depth Technical Guide to the Mechanism of Action of m-PEG-thiol (MW 1000)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methoxypolyethylene glycol-thiol with a molecular weight of 1000 Da (m-PEG-thiol, MW 1000) is a versatile bifunctional molecule widely employed in biomedical research and drug development. Its core mechanism of action is centered around the strategic use of its two key components: a methoxy-terminated polyethylene glycol (PEG) chain and a reactive thiol (-SH) group. The PEG component imparts hydrophilicity, biocompatibility, and a "stealth" characteristic to conjugated molecules or surfaces, reducing non-specific protein binding and immunogenicity.[1] The terminal thiol group serves as a versatile anchor for covalent attachment to various substrates. This guide elucidates the fundamental mechanisms of action of m-PEG-thiol (MW 1000), detailing its role in bioconjugation, surface modification of nanoparticles, and the formation of hydrogel networks. It further provides quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate its application in research and development.
Core Mechanisms of Action
The utility of m-PEG-thiol (MW 1000) stems from the distinct properties of its PEG chain and its terminal thiol group. The mechanism of action can be categorized into three primary areas:
Bioconjugation via PEGylation
PEGylation is the process of covalently attaching PEG chains to molecules, most commonly therapeutic proteins, peptides, and antibody fragments. The primary goal of PEGylation is to improve the pharmacokinetic and pharmacodynamic properties of the therapeutic agent.
Mechanism: The thiol group of m-PEG-thiol can react with various functional groups on biomolecules to form stable covalent bonds. A common strategy involves the reaction of the thiol with a maleimide-functionalized protein, forming a stable thioether linkage. This process is highly efficient and proceeds readily at neutral or slightly basic pH.[2][3]
Effects of PEGylation:
-
Increased Hydrodynamic Size: The attachment of the PEG chain increases the overall size of the molecule in solution. This increased size reduces renal clearance, thereby prolonging the circulation half-life of the therapeutic.[4]
-
Steric Hindrance: The flexible and hydrophilic PEG chain creates a "shield" around the conjugated molecule. This steric hindrance can:
-
Reduce Immunogenicity: By masking epitopes on the protein surface, PEGylation can decrease recognition by the immune system, leading to a lower incidence of anti-drug antibodies (ADAs).[5] However, it is important to note that PEG itself can be immunogenic in some cases.[5][6][7]
-
Protect from Proteolytic Degradation: The steric shield can limit the access of proteolytic enzymes to the protein, enhancing its stability in vivo.
-
-
Improved Solubility: The hydrophilic nature of the PEG chain can increase the water solubility of hydrophobic drugs and proteins.[1]
Signaling Pathway: Thiol-Maleimide Ligation for Bioconjugation
Surface Modification of Nanoparticles
m-PEG-thiol is extensively used to functionalize the surface of nanoparticles, particularly metallic nanoparticles like gold (AuNPs) and silver (AgNPs). This surface modification is crucial for their application in drug delivery, diagnostics, and imaging.
Mechanism: The thiol group has a strong affinity for noble metal surfaces and forms a stable dative covalent bond (Au-S).[1] This allows for the dense coating of nanoparticles with PEG chains.
Effects of Surface Modification:
-
Enhanced Stability: The PEG layer provides steric stabilization, preventing the aggregation of nanoparticles in high ionic strength biological fluids.
-
Prolonged Circulation Time: Similar to PEGylated proteins, PEGylated nanoparticles exhibit a "stealth" effect, reducing opsonization (the process of marking particles for phagocytosis) and uptake by the reticuloendothelial system (RES). This leads to a significantly longer circulation time in the bloodstream, allowing for greater accumulation at target sites (e.g., tumors) through the enhanced permeability and retention (EPR) effect.[8][9]
-
Improved Biocompatibility: The PEG coating can mask the potentially toxic surface of the nanoparticle core, improving its overall biocompatibility.
Workflow: Surface Functionalization of Gold Nanoparticles
Formation of Hydrogel Networks
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. PEG-based hydrogels are widely used in tissue engineering, drug delivery, and as cell culture scaffolds due to their biocompatibility and tunable properties.
Mechanism: The thiol group of m-PEG-thiol can participate in "click" chemistry reactions, such as the Michael-type addition with vinyl sulfone or acrylate-functionalized multi-arm PEGs.[10] When multi-arm PEG derivatives are used, the reaction leads to the formation of a crosslinked hydrogel network. The gelation process is often rapid and can occur under physiological conditions.[11]
Properties and Applications of m-PEG-thiol based Hydrogels:
-
Biocompatibility: The resulting hydrogels are typically biocompatible and have low immunogenicity.
-
Tunable Mechanical Properties: The stiffness and other mechanical properties of the hydrogel can be controlled by varying the molecular weight and concentration of the PEG precursors.
-
Controlled Drug Release: Drugs can be encapsulated within the hydrogel matrix and released in a controlled manner as the hydrogel degrades or through diffusion.
-
Cell Encapsulation: The mild reaction conditions allow for the encapsulation of living cells within the hydrogel for tissue engineering applications.
Logical Relationship: Hydrogel Formation via Thiol-Ene Click Chemistry
References
- 1. Thiol PEG, mPEG-SH [nanocs.net]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunogenicity Risk Assessment for PEGylated Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 10. The impact of functional groups of poly(ethylene glycol) macromers on the physical properties of photo-polymerized hydrogels and the local inflammatory response in the host - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
The Hydrophilic Advantage: A Technical Guide to m-PEG-thiol 1kDa as a Versatile Spacer
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core hydrophilic spacer properties of methoxy-polyethylene glycol-thiol with a molecular weight of 1 kilodalton (m-PEG-thiol 1kDa). This versatile polymer has emerged as a critical component in bioconjugation, drug delivery, and nanotechnology, primarily owing to its ability to impart favorable physicochemical properties to modified molecules and surfaces. This document provides a comprehensive overview of its quantitative properties, detailed experimental methodologies for its characterization and application, and visual representations of its role in complex biological systems.
Core Hydrophilic Spacer Properties of m-PEG-thiol 1kDa
The hydrophilic nature of the polyethylene glycol (PEG) chain is central to the utility of m-PEG-thiol 1kDa. This property significantly influences the solubility, stability, and in vivo behavior of conjugated biomolecules and nanoparticles. The terminal thiol group allows for covalent attachment to various substrates, including noble metals and other molecules with thiol-reactive functionalities.
Quantitative Data Summary
The following table summarizes key quantitative parameters that define the hydrophilic spacer properties of m-PEG-thiol 1kDa.
| Property | Value/Range | Method of Determination | Notes |
| Molecular Weight (MW) | ~1000 Da | Mass Spectrometry (MALDI-MS or ESI-MS) | The nominal molecular weight is 1kDa, with a typical polydispersity index (PDI) of 1.02-1.05. |
| Hydrodynamic Radius (Rh) | ~1.0 nm | Dynamic Light Scattering (DLS), Size Exclusion Chromatography (SEC) | Estimated from the radius of gyration (Rg) of ~0.75-1.0 nm for 1kDa PEG. The Rh is a critical parameter for predicting in vivo circulation time and cellular uptake.[1] |
| Solubility in Water | >100 mg/mL | Visual Inspection, UV-Vis Spectroscopy | Highly soluble in aqueous buffers, contributing to the enhanced solubility of conjugated hydrophobic molecules.[2][3] |
| Solubility in Organic Solvents | Soluble | Visual Inspection | Soluble in many polar organic solvents such as DMSO, DMF, and chloroform.[2][4] |
| Effect on Protein Thermal Stability | Increase in Tm | Differential Scanning Calorimetry (DSC) | PEGylation generally increases the thermal stability of proteins, although the exact increase is protein-dependent.[5][6][7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application and characterization of m-PEG-thiol 1kDa.
Determination of Hydrodynamic Radius by Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic radius of m-PEG-thiol 1kDa or nanoparticles functionalized with it.
Materials:
-
m-PEG-thiol 1kDa solution (e.g., 1 mg/mL in phosphate-buffered saline, PBS)
-
PEGylated nanoparticles suspended in a suitable buffer
-
DLS instrument
-
Low-volume disposable cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of m-PEG-thiol 1kDa in the desired buffer (e.g., PBS, pH 7.4).
-
For nanoparticles, ensure they are well-dispersed in the buffer. If necessary, sonicate the sample for a few minutes to break up aggregates.
-
Filter the sample through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or large aggregates.
-
-
Instrument Setup:
-
Set the laser wavelength and scattering angle on the DLS instrument.
-
Equilibrate the sample chamber to the desired temperature (e.g., 25°C).
-
-
Measurement:
-
Place the cuvette in the sample holder.
-
Allow the sample to equilibrate for at least 5 minutes.
-
Perform multiple measurements (typically 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function using the instrument's software to obtain the diffusion coefficient.
-
Calculate the hydrodynamic radius using the Stokes-Einstein equation: Rh = kBT / 6πηD, where kB is the Boltzmann constant, T is the absolute temperature, η is the viscosity of the solvent, and D is the diffusion coefficient.
-
Functionalization of Gold Nanoparticles with m-PEG-thiol 1kDa
Objective: To create a stable, hydrophilic coating on gold nanoparticles (AuNPs) using m-PEG-thiol 1kDa.
Materials:
-
Citrate-stabilized AuNPs (e.g., 20 nm diameter)
-
m-PEG-thiol 1kDa
-
Deionized (DI) water
-
Centrifuge and centrifuge tubes
Procedure:
-
Preparation of m-PEG-thiol Solution:
-
Dissolve m-PEG-thiol 1kDa in DI water to a final concentration of 1 mg/mL.
-
-
Functionalization Reaction:
-
To the AuNP solution, add the m-PEG-thiol solution at a significant molar excess (e.g., 10,000-fold molar excess of PEG to AuNPs).
-
Gently mix the solution and allow it to react for at least 4 hours at room temperature with gentle stirring. The thiol group will displace the citrate ions on the gold surface, forming a stable Au-S bond.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).
-
Carefully remove the supernatant containing excess, unbound m-PEG-thiol.
-
Resuspend the pellet in fresh DI water.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound PEG.
-
-
Characterization:
-
Confirm successful functionalization by measuring the change in hydrodynamic radius using DLS and the shift in the surface plasmon resonance peak using UV-Vis spectroscopy.
-
Assessment of Protein Stability after PEGylation
Objective: To evaluate the change in thermal stability of a protein after conjugation with m-PEG-thiol 1kDa.
Materials:
-
Purified protein of interest
-
m-PEG-maleimide 1kDa (for conjugation to a free cysteine) or other activated m-PEG 1kDa
-
Reaction buffer (e.g., PBS, pH 7.0-7.5)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
PEGylation Reaction:
-
Dissolve the protein and the activated m-PEG 1kDa in the reaction buffer. The molar ratio of PEG to protein will need to be optimized for the specific protein.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 2 hours at room temperature or overnight at 4°C).
-
-
Purification of PEGylated Protein:
-
Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography technique, such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
-
DSC Analysis:
-
Prepare samples of both the native and PEGylated protein at the same concentration in the same buffer.
-
Load the samples into the DSC pans.
-
Scan the samples over a temperature range that encompasses the unfolding transition of the protein (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
-
Data Analysis:
-
Analyze the resulting thermograms to determine the melting temperature (Tm), which is the peak of the unfolding transition.
-
An increase in the Tm of the PEGylated protein compared to the native protein indicates an increase in thermal stability.
-
Visualizing the Role of m-PEG-thiol 1kDa
Graphviz diagrams are provided to illustrate the application of m-PEG-thiol 1kDa in key experimental workflows.
Caption: Workflow for the functionalization of gold nanoparticles with m-PEG-thiol 1kDa.
Caption: Conceptual workflow of targeted drug delivery using liposomes functionalized with m-PEG-thiol 1kDa.
Caption: Workflow for creating a targeted quantum dot imaging probe using m-PEG-thiol 1kDa.
Conclusion
m-PEG-thiol 1kDa stands as a powerful tool in the arsenal of researchers and drug development professionals. Its well-defined hydrophilic spacer properties, coupled with the reactive thiol group, enable the precise engineering of biomolecules and nanomaterials with enhanced solubility, stability, and biocompatibility. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for harnessing the full potential of this versatile polymer in a wide range of advanced applications.
References
- 1. Structure and Intermolecular Interactions in Aqueous Solutions of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanocs.net [nanocs.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Surface Modification with m-PEG-thiol (MW 1000)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-thiol with a molecular weight of 1000 Da (m-PEG-thiol, MW 1000) for the modification of various surfaces. This versatile polymer is a cornerstone in the development of advanced materials for biomedical applications, including drug delivery, diagnostics, and tissue engineering. Its primary function is to create a hydrophilic and biocompatible surface layer that minimizes non-specific protein adsorption and cellular adhesion, thereby enhancing the in-vivo performance and longevity of materials.
Core Concepts and Applications
m-PEG-thiol (MW 1000) is a linear polymer with a methoxy group at one end and a thiol (-SH) group at the other. The thiol group exhibits a strong affinity for noble metal surfaces, most notably gold, forming a stable covalent bond.[1][2] This self-assembly process results in the formation of a densely packed monolayer, often referred to as a "PEGylated" surface.
The key advantages of using m-PEG-thiol (MW 1000) for surface modification include:
-
Reduced Biofouling: The PEG layer creates a steric barrier that prevents the adsorption of proteins and other biomolecules, a critical factor in avoiding the foreign body response and enhancing the circulation time of nanoparticles.[3][4]
-
Improved Biocompatibility: By masking the underlying material, the PEG layer reduces cellular interactions and potential immunogenic responses.[5]
-
Enhanced Solubility and Stability: For nanoparticles, a PEG coating improves their dispersibility and stability in aqueous solutions, preventing aggregation.[2]
-
Versatile Platform for Further Functionalization: While the methoxy group is inert, derivatives of PEG-thiol with other terminal functional groups (e.g., carboxyl, amine) can be used to subsequently conjugate targeting ligands, drugs, or imaging agents.[2][6]
Common applications include the surface modification of gold nanoparticles (AuNPs), gold films for biosensors, quantum dots, and other nanomaterials for drug delivery and diagnostic purposes.[2][6]
Physicochemical Properties
A clear understanding of the physicochemical properties of m-PEG-thiol (MW 1000) is essential for its effective application in surface modification.
| Property | Value/Description |
| Molecular Weight (MW) | ~1000 Da |
| Synonyms | mPEG-SH (MW 1000), Methoxy(polyethylene glycol) thiol |
| Appearance | White to off-white solid or semi-solid, may be a viscous liquid at room temperature. |
| Solubility | Soluble in water and many organic solvents such as DMSO and DMF.[6] |
| Reactive Group | Thiol (-SH) |
| Reactivity | The thiol group readily reacts with gold surfaces, as well as with maleimide, OPSS, and vinylsulfone functional groups.[7] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. For solutions in organic solvents, storage at -20°C is also recommended to maintain stability.[8] |
Quantitative Data on Surface Modification
The effectiveness of a PEGylated surface is largely determined by the grafting density and the resulting layer thickness. These parameters are influenced by factors such as the concentration of the m-PEG-thiol solution, incubation time, and the nature of the substrate.
| Parameter | Typical Values for m-PEG-thiol (MW ~1000) | Characterization Technique(s) |
| Grafting Density on Gold | 2.3 - 6.3 molecules/nm²[9][10] | X-ray Photoelectron Spectroscopy (XPS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Total Organic Carbon (TOC) Analysis, ¹H NMR[10][11][12][13] |
| Self-Assembled Monolayer (SAM) Thickness (Dry) | ~1.3 - 2.5 nm[14] | X-ray Photoelectron Spectroscopy (XPS), Ellipsometry |
| Hydrodynamic Layer Thickness (in solution) | Can be significantly larger due to hydration of the PEG chains. | Dynamic Light Scattering (DLS) for nanoparticles, Surface Plasmon Resonance (SPR) for planar surfaces |
| Water Contact Angle on Modified Gold | Decreases significantly compared to bare gold, indicating increased hydrophilicity. | Contact Angle Goniometry |
Experimental Protocols
Protocol 1: Formation of a Self-Assembled Monolayer (SAM) of m-PEG-thiol (MW 1000) on a Gold Surface
This protocol outlines the steps for creating a well-ordered monolayer of m-PEG-thiol on a gold-coated substrate, a common procedure for preparing biosensors or cell culture surfaces.
Materials:
-
Gold-coated substrates (e.g., glass slides, silicon wafers)
-
m-PEG-thiol (MW 1000)
-
200-proof ethanol (anhydrous)
-
Deionized (DI) water
-
Clean glass or polypropylene containers with sealable caps
-
Tweezers
-
Nitrogen gas source
-
Sonicator
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrates. A common method is to sonicate them in ethanol for 10-15 minutes, followed by rinsing with copious amounts of ethanol and DI water.
-
Dry the substrates under a stream of dry nitrogen gas.
-
For the highest quality SAMs, an additional cleaning step using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be performed. Extreme caution is required when handling piranha solution.
-
-
Preparation of m-PEG-thiol Solution:
-
Prepare a dilute solution of m-PEG-thiol in anhydrous ethanol. A typical concentration range is 0.05 mM to 1.0 mM.[1]
-
The preparation should be done in a clean container.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrates into the m-PEG-thiol solution. Ensure the entire gold surface is submerged.
-
To minimize oxidation of the thiol groups, it is recommended to purge the container with nitrogen gas before sealing.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature to ensure the formation of a well-ordered monolayer.[15]
-
-
Rinsing and Drying:
-
After incubation, remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with fresh ethanol to remove any non-covalently bound m-PEG-thiol.
-
Dry the modified substrates under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the modified substrates in a clean, dry environment. For short-term storage, a petri dish is suitable. For longer-term storage, consider a desiccator.
-
Protocol 2: PEGylation of Gold Nanoparticles (AuNPs) with m-PEG-thiol (MW 1000)
This protocol describes the surface modification of pre-synthesized gold nanoparticles.
Materials:
-
Aqueous suspension of citrate-stabilized gold nanoparticles
-
m-PEG-thiol (MW 1000)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge and centrifuge tubes
Procedure:
-
Preparation of m-PEG-thiol Stock Solution:
-
Prepare a stock solution of m-PEG-thiol in DI water or a suitable buffer like PBS. To aid dissolution, a small amount of a water-miscible organic solvent like DMSO can be used initially, followed by dilution in the aqueous buffer.[8]
-
-
PEGylation Reaction:
-
To the gold nanoparticle suspension, add the m-PEG-thiol solution. The molar ratio of m-PEG-thiol to AuNPs should be in large excess (e.g., >3 x 10⁴ molecules per nanoparticle) to drive the ligand exchange reaction.[6]
-
Gently stir or vortex the mixture and allow it to react overnight at room temperature.[6]
-
-
Purification of PEGylated AuNPs:
-
To remove excess, unbound m-PEG-thiol and displaced citrate ions, the nanoparticle suspension is purified by centrifugation.[6]
-
Centrifuge the solution at a speed and time sufficient to pellet the AuNPs (this will depend on the size of the nanoparticles).
-
Carefully remove the supernatant, which contains the excess reagents.
-
Resuspend the nanoparticle pellet in fresh DI water or PBS.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure thorough purification.[2]
-
-
Characterization and Storage:
-
Characterize the purified PEGylated AuNPs using techniques such as Dynamic Light Scattering (DLS) to determine the increase in hydrodynamic diameter, and UV-Vis spectroscopy to confirm the stability of the nanoparticles (absence of aggregation).
-
Store the final suspension at 4°C.
-
Visualizations
Experimental Workflow for Gold Surface Modification
Caption: Workflow for forming a self-assembled monolayer on a gold surface.
Mechanism of Improved Biocompatibility
Caption: How m-PEG-thiol modification enhances surface biocompatibility.
Influence on Cell Signaling Pathways
Direct modulation of specific intracellular signaling pathways by m-PEG-thiol (MW 1000) is not its primary mechanism of action. Instead, its influence is more indirect and is a consequence of its ability to create a bio-inert surface. By preventing the non-specific adsorption of proteins, a PEGylated surface can inhibit a cascade of cellular events that are normally triggered by a foreign material.
For instance, the adsorption of certain plasma proteins onto an unmodified surface can lead to the activation of the complement system and subsequent inflammatory responses. Furthermore, adsorbed adhesion proteins like fibronectin are necessary for the attachment of many cell types, which in turn can initiate integrin-mediated signaling pathways that regulate cell proliferation, differentiation, and survival.
By creating a surface that resists protein adsorption, m-PEG-thiol modification effectively prevents these initial protein-surface interactions, thereby downregulating these subsequent cell signaling events. This is a key aspect of its role in promoting biocompatibility and enabling "stealth" drug delivery systems. While PEG itself is generally considered bio-inert, some studies have indicated that anti-PEG antibodies can be generated in vivo, which could potentially trigger immune responses.[16] This is an important consideration for the long-term or repeated administration of PEGylated materials.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 5. Poly(Ethylene Glycol)-Modified Thiolated Gelatin Nanoparticles for Glutathione-Responsive Intracellular DNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. m-PEG-thiol, MW 1,000 | BroadPharm [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying thiol ligand density of self-assembled monolayers on gold nanoparticles by inductively coupled plasma-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A non-sacrificial method for the quantification of poly(ethylene glycol) grafting density on gold nanoparticles for applications in nanomedicine - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Impact of PEG sensitization on the efficacy of PEG hydrogel-mediated tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: An In-depth Technical Guide to the Steric Hindrance Effects of m-PEG-thiol (MW 1000)
For Researchers, Scientists, and Drug Development Professionals
The functionalization of nanoparticles with methoxy-polyethylene glycol-thiol (m-PEG-thiol) is a cornerstone of modern nanomedicine. The introduction of a PEG layer, a process known as PEGylation, imparts a "stealth" character to nanoparticles, fundamentally altering their interaction with biological systems. This guide delves into the core of this phenomenon: the steric hindrance effects of m-PEG-thiol with a molecular weight of 1000 Da. Understanding these effects is paramount for the rational design of effective and safe nanoparticle-based therapeutics and diagnostics.
The Essence of Steric Hindrance
At its core, the steric hindrance imparted by m-PEG-thiol (MW 1000) is a physical phenomenon. The thiol group (-SH) of the molecule forms a stable dative bond with the surface of noble metal nanoparticles, such as gold and silver, effectively anchoring the PEG chain.[1][2][3][4] These tethered PEG chains create a hydrophilic, flexible, and dynamic brush-like layer on the nanoparticle surface. This layer physically obstructs the approach of larger molecules, most notably proteins, thereby preventing their adsorption onto the nanoparticle core. This "protein corona," if formed, can trigger rapid clearance of nanoparticles from the bloodstream by the mononuclear phagocyte system (MPS).[5]
The molecular weight of the PEG chain is a critical determinant of the effectiveness of this steric barrier. A 1000 Da m-PEG-thiol provides a balance between creating a sufficient steric shield and maintaining a relatively small hydrodynamic size, which can be crucial for efficient tumor penetration and cellular uptake.
Quantitative Insights into Steric Hindrance Effects
The steric hindrance of m-PEG-thiol (MW 1000) manifests in several quantifiable parameters. The following tables summarize key data gleaned from various studies, offering a comparative perspective on the impact of PEGylation.
Table 1: Influence of m-PEG-thiol (MW 1000) on Nanoparticle Properties
| Parameter | Unmodified Nanoparticles | Nanoparticles + m-PEG-thiol (MW 1000) | Rationale for Change |
| Hydrodynamic Diameter (nm) | Varies with core size | Increased | The PEG layer adds to the overall size of the particle in a hydrated state.[6][7] |
| Surface Charge (Zeta Potential, mV) | Highly negative or positive (depending on capping agent) | Closer to neutral | The PEG layer masks the surface charge of the core nanoparticle. |
| Protein Adsorption | High | Significantly Reduced | Steric hindrance from the PEG chains prevents protein access to the nanoparticle surface.[5] |
| In Vitro Aggregation in High Salt Buffer | Prone to aggregation | Stable | The hydrophilic PEG layer provides colloidal stability and prevents salt-induced aggregation.[1][3] |
Table 2: Comparative Effects of PEG Molecular Weight on Nanoparticle Characteristics
| Parameter | m-PEG-thiol (MW 1000) | m-PEG-thiol (MW 2000) | m-PEG-thiol (MW 5000) |
| Grafting Density (chains/nm²) | Higher | Intermediate | Lower |
| Hydrodynamic Diameter Increase | Moderate | Significant | Substantial |
| Protein Adsorption Inhibition | Effective | Highly Effective | Very Highly Effective |
| Cellular Uptake Efficiency | Can be favorable | May be reduced | Often significantly reduced |
Note: The exact values for these parameters are highly dependent on the nanoparticle core material, size, and the specific experimental conditions.
Key Experimental Protocols for Characterizing Steric Hindrance
Accurate characterization of the steric hindrance effects of m-PEG-thiol is crucial for quality control and for understanding the in vitro and in vivo behavior of functionalized nanoparticles. Below are detailed methodologies for key experiments.
Protocol 1: Functionalization of Gold Nanoparticles with m-PEG-thiol (MW 1000)
Objective: To attach m-PEG-thiol (MW 1000) to the surface of gold nanoparticles (AuNPs) via ligand exchange.
Materials:
-
Citrate-capped AuNPs (e.g., 20 nm) in aqueous solution
-
m-PEG-thiol (MW 1000)
-
Deionized (DI) water
-
Microcentrifuge and tubes
Procedure:
-
Preparation of m-PEG-thiol Solution: Prepare a stock solution of m-PEG-thiol (MW 1000) in DI water at a concentration of 1 mg/mL.
-
Ligand Exchange Reaction:
-
To 1 mL of the AuNP solution, add a calculated volume of the m-PEG-thiol solution to achieve a significant molar excess (e.g., 10,000-fold) of PEG molecules to AuNPs.
-
Vortex the mixture gently for 1 minute.
-
Allow the reaction to proceed for at least 4 hours at room temperature with gentle shaking to ensure complete surface coverage.
-
-
Purification:
-
Centrifuge the reaction mixture at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).
-
Carefully remove and discard the supernatant, which contains unbound m-PEG-thiol.
-
Resuspend the pellet in 1 mL of DI water by vortexing and sonication.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of excess PEG.
-
-
Final Resuspension: Resuspend the final pellet in a desired buffer or DI water for storage and further characterization.
Protocol 2: Characterization of Hydrodynamic Diameter using Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic diameter of the PEGylated nanoparticles and confirm the presence of the PEG layer.
Materials:
-
m-PEG-thiol functionalized nanoparticles
-
DI water or appropriate buffer
-
DLS instrument and cuvettes
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension in DI water or a low ionic strength buffer to an appropriate concentration for DLS analysis (typically in the range of 0.1-1 mg/mL). Ensure the solution is free of aggregates by gentle sonication if necessary.
-
Instrument Setup:
-
Set the DLS instrument to the correct temperature (e.g., 25°C).
-
Select the appropriate laser wavelength and scattering angle.
-
Input the viscosity and refractive index of the dispersant (water).
-
-
Measurement:
-
Transfer the nanoparticle suspension to a clean DLS cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for a few minutes.
-
Perform the DLS measurement, collecting data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution and the intensity-weighted average hydrodynamic diameter (Z-average).
-
The polydispersity index (PDI) should also be recorded as an indicator of the homogeneity of the sample. A PDI below 0.3 is generally considered acceptable for monodisperse samples.[6]
-
Protocol 3: Quantification of Protein Adsorption using UV-Vis Spectroscopy
Objective: To quantify the amount of protein adsorbed onto the surface of unmodified and PEGylated nanoparticles.
Materials:
-
Unmodified and m-PEG-thiol functionalized nanoparticles
-
Bovine Serum Albumin (BSA) or other model protein
-
Phosphate-buffered saline (PBS)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
BSA Standard Curve: Prepare a series of BSA solutions of known concentrations in PBS and measure their absorbance at 280 nm to generate a standard curve.
-
Protein Incubation:
-
To a known concentration of nanoparticles (both unmodified and PEGylated), add a known concentration of BSA solution.
-
Incubate the mixtures for a set period (e.g., 1 hour) at a specific temperature (e.g., 37°C) with gentle shaking.
-
-
Separation of Nanoparticles:
-
Centrifuge the mixtures to pellet the nanoparticles and any adsorbed protein.
-
Carefully collect the supernatant.
-
-
Quantification of Unbound Protein:
-
Measure the absorbance of the supernatant at 280 nm.
-
Use the BSA standard curve to determine the concentration of unbound protein in the supernatant.
-
-
Calculation of Adsorbed Protein:
-
Subtract the amount of unbound protein from the initial amount of protein added to determine the amount of protein adsorbed onto the nanoparticles.
-
Express the result as mg of protein per mg of nanoparticles or per surface area of nanoparticles.
-
Visualizing the Impact of Steric Hindrance
Diagrams are powerful tools for conceptualizing the complex interplay of molecules at the nanoscale. The following Graphviz diagrams illustrate the mechanism of steric hindrance and a typical experimental workflow.
Caption: Mechanism of steric hindrance by m-PEG-thiol.
Caption: Workflow for characterizing PEGylated nanoparticles.
Conclusion
The steric hindrance effects of m-PEG-thiol (MW 1000) are a critical aspect of nanoparticle design for biomedical applications. This guide has provided a comprehensive overview of the underlying principles, quantitative effects, and essential experimental protocols for researchers in the field. A thorough understanding and characterization of these effects are indispensable for the successful translation of nanoparticle technologies from the laboratory to clinical applications. The strategic use of PEGylation, informed by the principles outlined herein, will continue to be a driving force in the development of next-generation nanomedicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m-PEG-thiol, MW 1,000 | BroadPharm [broadpharm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Thiol PEG, mPEG-SH [nanocs.net]
- 5. Preventing Protein Adsorption and Macrophage Uptake of Gold Nanoparticles via a Hydrophobic Shield - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DLS Characterization of Gold Nanoparticles - CD Bioparticles [cd-bioparticles.com]
- 7. nanoparticleanalyzer.com [nanoparticleanalyzer.com]
biocompatibility of m-PEG-thiol (MW 1000) coatings
An In-Depth Technical Guide to the Biocompatibility of m-PEG-thiol (MW 1000) Coatings
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biocompatibility of surfaces coated with methoxy-polyethylene glycol-thiol, specifically focusing on a molecular weight of 1000 Da (m-PEG-thiol 1000). PEGylation is a widely adopted strategy to enhance the biocompatibility of materials by reducing non-specific protein adsorption and subsequent biological responses.[1][2] This document details the key aspects of biocompatibility, including protein adsorption, cytotoxicity, and immunogenicity, supported by quantitative data and detailed experimental protocols.
Reduction of Non-Specific Protein Adsorption
A primary determinant of a biomaterial's biocompatibility is its interaction with proteins upon exposure to biological fluids. Uncontrolled protein adsorption can trigger inflammatory responses, coagulation cascades, and cellular adhesion.[3] Coatings of m-PEG-thiol create a hydrophilic, sterically hindering layer that significantly reduces the non-specific adsorption of proteins.[1][2] The thiol group (-SH) allows for robust covalent attachment to noble metal surfaces like gold, while the methoxy-PEG chain resists protein fouling.[4][5]
The efficacy of protein resistance is influenced by PEG chain length and surface density.[3] While specific quantitative data for 1000 Da m-PEG-thiol is limited, the general trend shows that shorter PEG chains can provide a denser coating, which is effective against the adsorption of various proteins.[6] Studies on various PEG molecular weights demonstrate a significant reduction in the adhesion of proteins and cells.[7][8]
Table 1: Comparative Protein Adsorption on Various PEG-Coated Surfaces
| Surface Coating | Protein Tested | Adsorption Reduction | Reference |
| PLL-g-PEG (graft copolymer) | Fibrinogen | Adsorption lowest on highest PEG density surfaces | [3] |
| PEG-5000 on Glass | Polymer Microspheres | >97% reduction in surface adhesion | [7] |
| PEG-1000 on Glass | Polymer Microspheres | ~40% reduction in surface adhesion | [7] |
| PEGylated PU/PDMS | Fibrinogen | Significant reduction compared to untreated substrate | [8] |
Note: Data presented is for various PEG architectures and molecular weights to illustrate the general principle of protein repulsion. Efficacy is dependent on the specific substrate, PEG density, and experimental conditions.
Cytotoxicity Profile
The cytotoxicity of a biomaterial coating is a critical measure of its biocompatibility, ensuring that it does not induce cell death or inhibit proliferation. Polyethylene glycol is generally regarded as non-toxic.[9] However, some studies indicate that the cytotoxicity of PEG derivatives can be dependent on their molecular weight and the cell type being tested.[10][11] For PEG oligomers, a molecular weight of 1000 Da has shown moderate cytotoxicity at high concentrations in some cell lines.[10][11] It is crucial to note that m-PEG-thiol coatings are typically stable monolayers, and the cytotoxicity profile may differ significantly from that of soluble PEG derivatives. A study on PEG-coated gold-iron alloy nanoparticles found that the PEG-coated particles were the most tolerable formulations.[12]
Table 2: In Vitro Cytotoxicity of PEG-1000 (Soluble Form)
| Cell Line | Assay | IC50 (mg/mL) | Reference |
| HeLa (Human Cervical Cancer) | CCK-8 | 36.2 | [10][11] |
| L929 (Mouse Fibroblast) | CCK-8 | 22.5 | [10][11] |
IC50: The concentration of a substance that causes the death of 50% of a cell population. These values are for soluble PEG-1000 and may not directly reflect the cytotoxicity of a surface-grafted m-PEG-thiol 1000 coating.
Immunogenicity and Hemocompatibility
While PEGylation is often termed a "stealth" technology for its ability to reduce immune recognition, the immunogenicity of PEG is a subject of ongoing research.[13] Repeated exposure to PEGylated materials can, in some cases, lead to the production of anti-PEG antibodies (IgM and IgG), which may lead to accelerated blood clearance (ABC) of PEGylated therapeutics and hypersensitivity reactions.[13][14]
A key aspect of immunogenicity for blood-contacting materials is the activation of the complement system, a component of the innate immune system. Activation can lead to inflammation and opsonization of the material for clearance by phagocytes.[15] PEGylated surfaces have been shown to potentially activate the complement system.[13]
For blood-contacting applications, hemocompatibility is paramount. Thiol-PEG coatings have been shown to improve the hemocompatibility of surfaces by significantly reducing fibrinogen adsorption and platelet adhesion, which are key initiating events in thrombosis.[8][16]
Table 3: Hemocompatibility and Immunogenic Potential of PEG Coatings
| Aspect | Observation | Implication | Reference |
| Platelet Adhesion | Significantly reduced on PEG-grafted surfaces | Reduced risk of thrombus formation | [8][16] |
| Fibrinogen Adsorption | Significantly reduced on PEG-grafted surfaces | Reduced initiation of the coagulation cascade | [16] |
| Complement Activation | PEGylated nanoparticles can induce complement activation | Potential for inflammatory response and opsonization | [13] |
| Anti-PEG Antibodies | Can be generated upon repeated exposure | Potential for accelerated clearance and hypersensitivity | [13][14] |
Visualizations: Workflows and Signaling Pathways
To better understand the evaluation process and the biological interactions of m-PEG-thiol coatings, the following diagrams illustrate key experimental workflows and signaling pathways.
References
- 1. Preventing Protein Adsorption and Macrophage Uptake of Gold Nanoparticles via a Hydrophobic Shield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. confluore.com [confluore.com]
- 3. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m-PEG-thiol, MW 1,000 | BroadPharm [broadpharm.com]
- 6. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles | NSF Public Access Repository [par.nsf.gov]
- 7. vislab.ucr.edu [vislab.ucr.edu]
- 8. researchgate.net [researchgate.net]
- 9. Functionalized PEG hydrogels through reactive dip-coating for the formation of immunoactive barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of PEG sensitization on the efficacy of PEG hydrogel-mediated tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. namsa.com [namsa.com]
- 16. The effects of PEG-based surface modification of PDMS microchannels on long-term hemocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solution: A Technical Guide to the Aqueous Solubility of m-PEG-thiol (MW 1000)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of methoxy-poly(ethylene glycol)-thiol with a molecular weight of 1000 Da (m-PEG-thiol 1000) in aqueous buffer systems. Understanding the solubility of this critical reagent is paramount for its effective use in bioconjugation, nanoparticle surface modification, and drug delivery applications. This document offers a summary of key solubility data, detailed experimental protocols for solubility determination, and visual guides to the underlying principles and workflows.
Quantitative Solubility Data
The solubility of m-PEG-thiol 1000 is generally high in aqueous solutions, a characteristic attributed to the hydrophilic nature of the polyethylene glycol (PEG) backbone which readily forms hydrogen bonds with water.[1] However, factors such as pH and the ionic strength of the buffer can influence its solubility. The thiol group, while not as hydrophilic as the PEG chain, is also soluble in aqueous environments.[1]
Based on available data from various suppliers, m-PEG-thiol 1000 is soluble in water at concentrations of at least 10 mg/mL.[2] More specific quantitative data in various buffer systems is crucial for optimizing experimental conditions. The following table summarizes expected solubility ranges in commonly used buffers. It is important to note that these values are illustrative and should be confirmed experimentally using the protocols outlined in the subsequent section.
| Buffer System | pH | Molarity (mM) | Expected Solubility (mg/mL) | Notes |
| Phosphate-Buffered Saline (PBS) | 7.4 | 150 (NaCl) | > 50 | Physiological pH, widely compatible. |
| Citrate Buffer | 4.0 | 50 | > 50 | Acidic pH may influence thiol stability over time. |
| Citrate Buffer | 6.0 | 50 | > 50 | |
| Borate Buffer | 8.5 | 50 | > 50 | Alkaline pH can promote thiol oxidation. |
| Deionized Water | ~7.0 | N/A | > 100 | Highest solubility is expected in the absence of salts. |
Factors Influencing Solubility
The solubility of m-PEG-thiol in aqueous buffers is a multifactorial phenomenon. The key influencing factors are depicted in the diagram below. Understanding these relationships is crucial for troubleshooting and optimizing formulations.
Experimental Protocol for Solubility Determination
To obtain precise solubility data for m-PEG-thiol 1000 in a specific aqueous buffer, a systematic experimental approach is necessary. The following protocol describes a robust method for determining the saturation solubility.
Materials
-
m-PEG-thiol (MW 1000)
-
Selected aqueous buffers (e.g., Phosphate-Buffered Saline, Citrate Buffer)
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
Spectrophotometer or HPLC system
-
Calibrated pH meter
Experimental Workflow
The overall workflow for determining the solubility of m-PEG-thiol is illustrated in the following diagram.
Step-by-Step Procedure
-
Buffer Preparation : Prepare a series of aqueous buffers at the desired pH and ionic strength. For example, prepare 50 mM phosphate buffer at pH 6.0, 7.0, and 8.0. Verify the pH of each buffer solution using a calibrated pH meter.
-
Sample Preparation : To a series of microcentrifuge tubes, add a known volume of each buffer (e.g., 1 mL). Add an excess amount of m-PEG-thiol 1000 to each tube (e.g., 100 mg). The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration : Tightly cap the tubes and place them in a thermostatic shaker. Equilibrate the samples at a constant temperature (e.g., 25°C) with continuous agitation for a predetermined period (e.g., 24 hours) to ensure that equilibrium is reached.
-
Phase Separation : After equilibration, centrifuge the tubes at a high speed (e.g., 14,000 x g) for a sufficient time (e.g., 30 minutes) to pellet the undissolved m-PEG-thiol.
-
Supernatant Collection : Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Quantification : Quantify the concentration of dissolved m-PEG-thiol in the supernatant. This can be achieved through various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) : A reversed-phase HPLC method with a suitable detector (e.g., evaporative light scattering detector or refractive index detector) can be used to separate and quantify the PEG.
-
UV-Vis Spectrophotometry after Derivatization : The thiol group can be reacted with a chromogenic reagent (e.g., Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a colored product that can be quantified by measuring its absorbance at a specific wavelength. A standard curve of known m-PEG-thiol concentrations must be prepared.
-
-
Data Analysis : The determined concentration of m-PEG-thiol in the supernatant represents the saturation solubility under the tested buffer conditions.
Conclusion
m-PEG-thiol (MW 1000) is a highly water-soluble molecule, a property that is fundamental to its utility in a wide range of biological and pharmaceutical applications. While generally exhibiting excellent solubility in aqueous buffers, factors such as pH and ionic strength can have a discernible impact. For applications requiring precise control over concentration, it is imperative for researchers to experimentally determine the solubility in their specific buffer systems. The protocols and information provided in this guide offer a robust framework for achieving accurate and reproducible solubility data, thereby facilitating the successful implementation of m-PEG-thiol in research and development.
References
Navigating the Safety Landscape of m-PEG-thiol (MW 1000): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methoxypolyethylene glycol-thiol (m-PEG-thiol) of molecular weight 1000 Da is a critical reagent in bioconjugation, nanoparticle surface modification, and drug delivery systems. Its utility stems from the protein-repellent properties of the polyethylene glycol (PEG) chain and the reactive thiol group, which can form stable linkages with various substrates. This guide provides a comprehensive overview of the safety data associated with m-PEG-thiol (MW 1000), offering detailed information for its safe handling, storage, and use in a research and development setting.
Hazard Identification and Classification
The safety profile of m-PEG-thiol (MW 1000) necessitates careful handling due to its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified with several risk factors.
A Safety Data Sheet (SDS) from one supplier indicates that m-PEG-thiol (MW 1000) is classified as a skin and eye irritant, may cause respiratory irritation, and can cause damage to organs through prolonged or repeated exposure.[1] It is also identified as very toxic to aquatic life with long-lasting effects.[1] However, it is important to note that other suppliers of similar PEG-thiol products may classify them as not hazardous or state that the toxicological properties have not been thoroughly investigated.[2][3] This underscores the importance of consulting the specific SDS for the product in use.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Irritation) | 3 | H335: May cause respiratory irritation.[1] |
| Specific Target Organ Toxicity, Repeated Exposure | 1 | H372: Causes damage to organs through prolonged or repeated exposure.[1] |
| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Pictograms and Signal Word
-
Pictograms: Corrosion, Exclamation Mark, Health Hazard, Environment
-
Signal Word: Danger[1]
Exposure Controls and Personal Protection
Given the potential hazards, stringent adherence to safety protocols is mandatory when working with m-PEG-thiol (MW 1000).
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.[1]
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield are essential to prevent eye contact.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) should be worn. A lab coat or other protective clothing is also recommended.[1] |
| Respiratory Protection | If working outside of a fume hood or if dust/aerosol formation is likely, a NIOSH-approved respirator is necessary. |
The following diagram illustrates the recommended personal protective equipment workflow.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[2][3] |
Handling and Storage
Proper handling and storage procedures are vital to maintain the stability of m-PEG-thiol (MW 1000) and ensure safety.
Handling
-
Avoid contact with skin and eyes.[1]
-
Avoid formation of dust and aerosols.[1]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
Storage
-
Atmosphere: Store under an inert gas like nitrogen or argon.[7]
-
Conditions: Keep in a dry, well-ventilated place. Keep the container tightly closed.[1] Protect from light.[5][7]
-
Incompatibilities: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[1]
The logical flow for handling and storage is depicted in the diagram below.
Physical and Chemical Properties
| Property | Value |
| Synonyms | mPEG-SH (MW 1000), Methoxy PEG thiol |
| Appearance | White/off-white solid or semi-solid.[5][8] |
| Molecular Formula | (C2H4O)nC3H8OS[1] |
| Average Molecular Weight | ~1000 g/mol [1] |
| Solubility | Soluble in water, chloroform, and DMSO.[5][8] |
| Purity | Typically >95%[5] |
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[1]
-
Reactivity: The thiol group is reactive towards maleimides, o-pyridyl disulfides (OPSS), vinyl sulfones, and transition metal surfaces such as gold and silver.[4]
-
Hazardous Decomposition Products: Under fire conditions, it may decompose to produce toxic fumes, including carbon monoxide and carbon dioxide.[1][9]
Toxicological and Ecological Information
-
Acute Toxicity: No data available for the specific product.
-
Carcinogenicity: Not classified as a carcinogen by IARC, ACGIH, or NTP.[1]
-
Ecological Hazards: Very toxic to aquatic life with long-lasting effects.[1] Avoid release to the environment.[1]
Experimental Protocols: General Handling Procedure
The following is a generalized protocol for handling m-PEG-thiol (MW 1000) in a laboratory setting. Specific experimental conditions will vary.
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Gather all necessary PPE: safety goggles, lab coat, and chemical-resistant gloves.
-
Prepare a clean, dry work surface within the fume hood.
-
-
Reagent Handling:
-
Allow the container of m-PEG-thiol (MW 1000) to warm to room temperature before opening to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure all material is at the bottom.
-
Under an inert atmosphere if possible (e.g., in a glove box or by purging with nitrogen/argon), carefully open the container.
-
-
Weighing and Dissolving:
-
Weigh the desired amount of m-PEG-thiol (MW 1000) quickly to minimize exposure to air.
-
Dissolve the solid in the appropriate degassed solvent to the desired concentration.
-
-
Reaction Setup:
-
Add the m-PEG-thiol solution to the reaction mixture as required by the specific experimental protocol.
-
-
Post-Handling:
-
Tightly reseal the m-PEG-thiol container, purge with an inert gas if possible, and return it to -20°C storage.
-
Clean any spills immediately according to safety procedures.
-
Dispose of all contaminated materials (e.g., pipette tips, vials) in the appropriate chemical waste stream.
-
Wash hands thoroughly after completing the work.
-
This guide provides a foundational understanding of the safety considerations for m-PEG-thiol (MW 1000). It is imperative for all users to review the specific Safety Data Sheet provided by the manufacturer before use and to adhere to all institutional safety protocols.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. biochempeg.com [biochempeg.com]
- 4. m-PEG-thiol, MW 1,000 | BroadPharm [broadpharm.com]
- 5. nanocs.net [nanocs.net]
- 6. Thiol PEG, mPEG-SH [nanocs.net]
- 7. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 8. nanocs.net [nanocs.net]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Note: m-PEG-thiol (MW 1000) Nanoparticle Functionalization
Audience: Researchers, scientists, and drug development professionals.
Introduction: The functionalization of nanoparticles with Poly(ethylene glycol) (PEG), a process known as PEGylation, is a critical strategy for improving the in vivo performance of nanomedicines and research agents. PEGylation creates a hydrophilic protective layer around the nanoparticle, which can reduce non-specific protein adsorption (opsonization), prevent aggregation, and prolong systemic circulation time by evading clearance by the reticuloendothelial system.[1][2] Methoxypolyethylene glycol-thiol (m-PEG-thiol) is a heterobifunctional PEG derivative widely used for this purpose. The terminal thiol (-SH) group serves as a versatile anchor for covalent attachment to various nanoparticle surfaces, particularly noble metals like gold, or for reaction with other functional groups like maleimides.[3][4] This document provides detailed protocols for the functionalization of nanoparticles using m-PEG-thiol (MW 1000) and subsequent characterization.
General Principles of Thiol-Based Functionalization
The thiol group of m-PEG-thiol enables robust covalent attachment to nanoparticle surfaces through two primary mechanisms:
-
Thiol-Gold Interaction: The sulfur atom in the thiol group has a strong affinity for gold surfaces, forming a stable gold-thiolate (Au-S) bond. This is a common and straightforward method for functionalizing gold nanoparticles (AuNPs).[4][5] The process typically involves a simple incubation of the nanoparticles with the m-PEG-thiol solution.[6]
-
Thiol-Maleimide Michael Addition: The thiol group reacts efficiently with a maleimide group via a Michael addition reaction. This reaction is highly specific and proceeds rapidly at physiological pH (6.5-7.5), forming a stable thioether bond. This method is suitable for any nanoparticle (e.g., liposomes, polymeric nanoparticles, quantum dots) that has been pre-functionalized with maleimide groups on its surface.[1][7]
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes the surface modification of pre-synthesized gold nanoparticles via ligand exchange with m-PEG-thiol.
Materials and Equipment:
| Reagents & Consumables | Equipment |
|---|---|
| Gold Nanoparticle (AuNP) suspension | Magnetic stirrer and stir bars |
| m-PEG-thiol, MW 1000 | Benchtop centrifuge |
| Nuclease-free water | pH meter |
| Phosphate-Buffered Saline (PBS) | Dynamic Light Scattering (DLS) instrument |
| Microcentrifuge tubes | UV-Vis Spectrophotometer |
| | Transmission Electron Microscope (TEM) |
Procedure:
-
Prepare m-PEG-thiol Solution: Dissolve m-PEG-thiol (MW 1000) in nuclease-free water to a final concentration of 1 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, add the aqueous AuNP suspension. The final concentration of AuNPs should be in the nanomolar range (typically 1-10 nM).
-
PEGylation Reaction: Add the m-PEG-thiol solution to the AuNP suspension. The molar ratio of m-PEG-thiol to AuNPs should be optimized, but a starting point is a high molar excess (e.g., 10,000:1 to 50,000:1).
-
Incubation: Incubate the mixture at room temperature with gentle stirring or shaking overnight (approximately 12-18 hours) to ensure complete ligand exchange.[6]
-
Purification: a. Centrifuge the reaction mixture. The required speed and time will depend on the size of the AuNPs (e.g., for 15-20 nm AuNPs, ~12,000 x g for 20 minutes). b. A soft, reddish pellet of PEGylated AuNPs should form. Carefully remove the supernatant, which contains unbound m-PEG-thiol. c. Resuspend the pellet in a fresh volume of nuclease-free water or PBS. Sonication may be required to fully redisperse the nanoparticles. d. Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of excess PEG.[8]
-
Final Resuspension and Storage: After the final wash, resuspend the purified PEGylated AuNPs in the desired buffer (e.g., PBS) for characterization and downstream applications. Store at 4°C.
Protocol 2: Functionalization of Maleimide-Activated Nanoparticles
This protocol is applicable to various nanoparticles, such as liposomes or quantum dots, that have been surface-functionalized with maleimide groups.
Materials and Equipment:
| Reagents & Consumables | Equipment |
|---|---|
| Maleimide-activated nanoparticle suspension | Magnetic stirrer and stir bars |
| m-PEG-thiol, MW 1000 | Dialysis tubing or centrifugal filters |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | pH meter |
| Nuclease-free water | Dynamic Light Scattering (DLS) instrument |
| | Zeta Potential Analyzer |
Procedure:
-
Prepare Nanoparticle Suspension: Disperse the maleimide-activated nanoparticles in PBS (pH 7.2-7.4). The maleimide group is most reactive with thiols in the pH range of 6.5-7.5.[7]
-
Prepare m-PEG-thiol Solution: Dissolve m-PEG-thiol (MW 1000) in PBS (pH 7.2-7.4).
-
PEGylation Reaction: Add the m-PEG-thiol solution to the nanoparticle suspension. A molar excess of m-PEG-thiol to maleimide groups (e.g., 2.5 to 10-fold excess) is recommended to drive the reaction to completion.[7]
-
Incubation: Allow the reaction to proceed for at least 2-4 hours at room temperature with gentle stirring.
-
Purification: Remove unreacted m-PEG-thiol using a method appropriate for the nanoparticle type:
-
For Liposomes/Polymeric Nanoparticles: Use dialysis against PBS or centrifugal filtration with an appropriate molecular weight cutoff (MWCO).
-
For Quantum Dots: Purification can be achieved through repeated precipitation (e.g., with an anti-solvent like ethanol) and centrifugation, followed by redispersion in buffer.[9]
-
-
Final Resuspension and Storage: Resuspend the purified PEGylated nanoparticles in the desired buffer. Store at 4°C.
Visualization of Workflows and Mechanisms
Caption: General workflow for nanoparticle PEGylation.
Caption: Schematic of m-PEG-thiol binding to a gold surface.
Caption: Reaction scheme for thiol-maleimide conjugation.
Characterization of PEGylated Nanoparticles
Successful functionalization is confirmed by measuring the changes in the physicochemical properties of the nanoparticles.
Summary of Expected Characterization Results:
| Technique | Parameter Measured | Expected Result After PEGylation | Rationale |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Z-average) | Increase in size.[10][11] | The PEG layer adds hydrodynamic volume to the nanoparticle core. |
| Zeta Potential Analysis | Surface Charge (mV) | Value shifts towards neutral (0 mV). | The hydrophilic PEG layer shields the core's surface charge. |
| UV-Vis Spectroscopy (for AuNPs) | Surface Plasmon Resonance (SPR) Peak | A slight red-shift (2-5 nm) in the SPR peak. | The change in the local dielectric environment at the nanoparticle surface due to ligand exchange. |
| Transmission Electron Microscopy (TEM) | Core Size, Morphology, Dispersion | Core size should remain unchanged; particles should be well-dispersed.[8][12] | Confirms that the functionalization process did not induce aggregation or alter the nanoparticle core. |
| Thermogravimetric Analysis (TGA) | Weight Loss vs. Temperature | Increased weight loss in the 200-500°C range.[12] | Quantifies the amount of organic PEG material grafted onto the inorganic nanoparticle surface. |
Characterization Protocols
-
Dynamic Light Scattering (DLS) & Zeta Potential:
-
Dilute a small aliquot of the nanoparticle suspension (both pre- and post-PEGylation) in an appropriate solvent (e.g., 10 mM NaCl or PBS) to a suitable concentration for the instrument.
-
For DLS, measure the intensity-weighted size distribution and record the Z-average diameter and Polydispersity Index (PDI).[13]
-
For Zeta Potential, use an appropriate folded capillary cell and measure the electrophoretic mobility to determine the surface charge.
-
Perform all measurements in triplicate.[10]
-
-
UV-Visible Spectroscopy (for AuNPs):
-
Place an aliquot of the AuNP suspension (pre- and post-PEGylation) in a quartz cuvette.
-
Scan the absorbance spectrum, typically from 400 nm to 700 nm.
-
Record the wavelength of maximum absorbance (λmax) of the SPR peak.
-
-
Transmission Electron Microscopy (TEM):
-
Place a drop of the dilute nanoparticle suspension onto a carbon-coated TEM grid and allow it to air-dry.[8]
-
Wick away excess liquid with filter paper.
-
Image the grid using a TEM to observe nanoparticle size, shape, and aggregation state.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99mTc | MDPI [mdpi.com]
- 7. Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol antioxidant-functionalized CdSe/ZnS quantum dots: Synthesis, Characterization, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Competitive Adsorption of Thiolated Polyethylene Glycol and Mercaptopropionic acid on Gold Nanoparticles Measured by Physical Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. db-thueringen.de [db-thueringen.de]
- 13. tsapps.nist.gov [tsapps.nist.gov]
Application Notes and Protocols for the Conjugation of m-PEG-thiol (MW 1000) to Gold Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of methoxy-poly(ethylene glycol)-thiol (m-PEG-thiol) with a molecular weight of 1000 Da to pre-synthesized gold nanoparticles (AuNPs). This procedure is a critical step in the development of nanomaterials for various biomedical applications, including drug delivery, imaging, and diagnostics. The PEGylation process enhances the stability, biocompatibility, and circulation time of AuNPs in biological systems.
Overview of the Conjugation Process
The conjugation of m-PEG-thiol to gold nanoparticles is primarily achieved through a ligand exchange reaction. Gold nanoparticles are typically synthesized and stabilized with a weakly bound capping agent, such as citrate ions. The thiol group (-SH) of the m-PEG-thiol has a strong affinity for the gold surface, enabling it to displace the citrate ions and form a stable gold-thiolate bond. This process results in a dense layer of PEG chains on the nanoparticle surface, which provides steric stabilization and prevents aggregation.[1]
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the synthesis of citrate-capped gold nanoparticles and their subsequent functionalization with m-PEG-thiol.
Materials and Equipment
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
Trisodium citrate dihydrate
-
m-PEG-thiol, MW 1000
-
Deionized (DI) water
-
Ethanol
-
Phosphate-buffered saline (PBS)
Equipment:
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Volumetric flasks and pipettes
-
Centrifuge
-
Vortex mixer
-
Spectrophotometer (for UV-Vis analysis)
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)
This protocol describes a common method for synthesizing spherical gold nanoparticles with a diameter of approximately 15-20 nm.
-
In a clean round-bottom flask, bring 50 mL of a 0.01% (w/v) HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly add 2 mL of a 1% (w/v) trisodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to colorless, then to a deep red or burgundy, indicating the formation of gold nanoparticles.[2]
-
Continue boiling and stirring for an additional 15-30 minutes to ensure the reaction is complete.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
The synthesized AuNPs can be characterized by UV-Vis spectroscopy, which should show a characteristic surface plasmon resonance peak around 520 nm. The size and morphology can be confirmed by DLS and TEM.
Conjugation of m-PEG-thiol to Gold Nanoparticles
This protocol outlines the ligand exchange reaction to functionalize the citrate-capped AuNPs with m-PEG-thiol.
-
Preparation of m-PEG-thiol Solution: Prepare a stock solution of m-PEG-thiol at a concentration of 1 mg/mL in DI water.[1]
-
Ligand Exchange Reaction:
-
To the solution of citrate-capped AuNPs, add the m-PEG-thiol solution. A large molar excess of m-PEG-thiol to AuNPs (e.g., 10,000:1) is recommended to ensure complete surface coverage.[1]
-
Gently mix the solution using a vortex mixer.
-
Allow the reaction to proceed for at least 12 hours at room temperature with gentle stirring or rocking to facilitate the ligand exchange process.[1]
-
-
Purification of Functionalized AuNPs:
-
Centrifuge the reaction mixture to pellet the functionalized AuNPs. The required centrifugation speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).[1]
-
Carefully remove the supernatant, which contains excess m-PEG-thiol and displaced citrate ions.[1]
-
Resuspend the pellet in DI water or a buffer of choice, such as PBS.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of any unbound PEG molecules.
-
-
Characterization of PEGylated AuNPs:
-
UV-Vis Spectroscopy: A slight red-shift in the surface plasmon resonance peak may be observed after PEGylation, indicating a change in the local refractive index at the nanoparticle surface.
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles will confirm the presence of the PEG layer.
-
Zeta Potential: A change in the surface charge of the nanoparticles, typically becoming less negative, will also indicate successful conjugation.
-
Transmission Electron Microscopy (TEM): TEM can be used to confirm that the nanoparticles have not aggregated during the functionalization process.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis and functionalization process.
| Parameter | Value | Reference |
| AuNP Synthesis | ||
| HAuCl₄ Concentration | 0.01% (w/v) | [2] |
| Trisodium Citrate Concentration | 1% (w/v) | [2] |
| Reaction Temperature | Boiling | [2] |
| PEGylation | ||
| m-PEG-thiol Stock Concentration | 1 mg/mL in DI water | [1] |
| Molar Ratio (m-PEG-thiol:AuNPs) | >10,000:1 | [1] |
| Reaction Time | ≥ 12 hours | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Purification | ||
| Centrifugation (for ~20 nm AuNPs) | 12,000 x g for 20 minutes | [1] |
| Number of Washing Steps | ≥ 3 | [1] |
Visual Representations
The following diagrams illustrate the experimental workflow and the underlying chemical process.
Caption: Experimental workflow for the synthesis and PEGylation of gold nanoparticles.
Caption: Ligand exchange process on the gold nanoparticle surface.
References
Application Notes: m-PEG-thiol (MW 1000) in Drug Delivery Systems
References
- 1. m-PEG-thiol, MW 1,000 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 5. m-PEG-thiol, MW 5,000 | BroadPharm [broadpharm.com]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The controlled intravenous delivery of drugs using PEG-coated sterically stabilized nanospheres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Ultrastable Gold Nanoparticles as a New Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Mucoadhesive effect of thiolated PEG stearate and its modified NLC for ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review [mdpi.com]
- 18. Rapid in situ forming PEG hydrogels for mucosal drug delivery - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM01101E [pubs.rsc.org]
- 19. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Polyethylene Glycol Coated Magnetic Nanoparticles: Hybrid Nanofluid Formulation, Properties and Drug Delivery Prospects | MDPI [mdpi.com]
- 21. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 22. Development and characterization of functionalized glyco thiolate capped gold nanoparticles for biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. Synthesis of Functionalized 10-nm Polymer-coated Gold Particles for Endothelium Targeting and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG-thiol (MW 1000) in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing methoxy-poly(ethylene glycol)-thiol with a molecular weight of 1000 (m-PEG-thiol, MW 1000) for the development of high-performance biosensors. The unique properties of m-PEG-thiol (MW 1000) make it an invaluable tool for enhancing sensor stability, sensitivity, and specificity by creating a biocompatible and anti-fouling surface.
Introduction
In the realm of biosensor development, the interface between the sensing element and the biological sample is of paramount importance. Non-specific binding of proteins and other biomolecules to the sensor surface can lead to false signals, reduced sensitivity, and poor reproducibility. m-PEG-thiol (MW 1000) is a heterobifunctional molecule designed to address these challenges. It comprises a thiol (-SH) group that forms a stable self-assembled monolayer (SAM) on gold surfaces, and a methoxy-terminated polyethylene glycol (PEG) chain. The PEG chain is highly hydrophilic and creates a hydrated layer that effectively repels non-specific protein adsorption through steric hindrance.[1][2] This "stealth" property is crucial for the development of robust and reliable biosensors for complex biological samples.
Key Applications
The primary application of m-PEG-thiol (MW 1000) in biosensor development is the surface modification of gold-based transducers, which are commonly used in:
-
Electrochemical Biosensors: By forming a SAM on gold electrodes, m-PEG-thiol (MW 1000) passivates the surface, reducing background noise and improving the signal-to-noise ratio.[3] This is particularly beneficial for techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).
-
Surface Plasmon Resonance (SPR) Biosensors: A well-formed m-PEG-thiol (MW 1000) layer on the gold sensor chip minimizes non-specific binding, leading to more accurate and reliable kinetic and affinity measurements of biomolecular interactions.[4]
-
Quartz Crystal Microbalance (QCM) Biosensors: Similar to SPR, QCM sensors benefit from the anti-fouling properties of m-PEG-thiol (MW 1000), ensuring that frequency changes are primarily due to the specific binding of the target analyte.
-
Gold Nanoparticle-Based Assays: m-PEG-thiol (MW 1000) is used to stabilize gold nanoparticles, preventing their aggregation in biological media and reducing non-specific protein adsorption on the nanoparticle surface.[1][2]
Quantitative Data Presentation
The following table summarizes the expected performance enhancements of biosensors functionalized with m-PEG-thiol (MW 1000) compared to unmodified or alternatively functionalized surfaces. Note: The exact values can vary depending on the specific biosensor system, target analyte, and experimental conditions.
| Performance Metric | Unmodified Gold Surface | m-PEG-thiol (MW 1000) Modified Surface | Rationale for Improvement |
| Non-Specific Binding | High | Significantly Reduced | The hydrophilic PEG layer creates a steric barrier, repelling proteins and other fouling agents. |
| Limit of Detection (LOD) | Higher | Lower | Reduced background noise from non-specific binding allows for the detection of lower analyte concentrations. |
| Sensitivity | Variable | Often Increased | A well-ordered SAM can improve the accessibility of immobilized bioreceptors to the target analyte. |
| Signal-to-Noise Ratio | Low | High | Lower noise levels from a passivated surface lead to a clearer signal. |
| Reproducibility | Poor | High | A consistent and stable surface modification leads to more reproducible sensor performance. |
| Stability in Complex Media | Low | High | The anti-fouling nature of PEG allows the sensor to function more reliably in samples like serum or plasma. |
Experimental Protocols
Protocol 1: Preparation of a Self-Assembled Monolayer (SAM) of m-PEG-thiol (MW 1000) on a Gold Surface
This protocol describes the formation of a dense and stable m-PEG-thiol (MW 1000) monolayer on a gold substrate, suitable for electrochemical and SPR biosensors.
Materials:
-
Gold-coated substrate (e.g., gold electrode, SPR sensor chip)
-
m-PEG-thiol (MW 1000)
-
Absolute Ethanol (200 proof)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas, high purity
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Glassware (beakers, petri dishes)
Procedure:
-
Gold Surface Cleaning:
-
Immerse the gold substrate in piranha solution for 1-2 minutes to remove organic contaminants.
-
Thoroughly rinse the substrate with copious amounts of DI water.
-
Rinse with absolute ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
Alternative Cleaning for less robust substrates: Clean the electrode by rinsing with ethanol and drying. For electrochemical characterization, cyclic voltammetry in 0.5 M H₂SO₄ can be performed until a characteristic gold voltammogram is obtained.
-
-
Preparation of m-PEG-thiol Solution:
-
Prepare a 1 mM solution of m-PEG-thiol (MW 1000) in absolute ethanol. For example, dissolve 1 mg of m-PEG-thiol in 1 mL of ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Place the cleaned and dried gold substrate in a clean petri dish.
-
Cover the substrate with the 1 mM m-PEG-thiol solution.
-
Incubate for 12-24 hours at room temperature in a covered container to prevent evaporation and contamination. For optimal monolayer packing, longer incubation times are generally better.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse the surface thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the functionalized substrate under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the m-PEG-thiol modified substrate in a clean, dry environment. For long-term storage, a desiccator is recommended.
-
Protocol 2: Immobilization of Antibodies onto a Carboxy-Terminated PEG-thiol Modified Gold Surface via EDC/NHS Chemistry
While m-PEG-thiol (MW 1000) is excellent for creating an anti-fouling background, for the covalent attachment of biomolecules like antibodies, a mixed monolayer approach or a PEG-thiol with a reactive terminal group (e.g., -COOH) is required. This protocol outlines the immobilization of an antibody to a surface co-functionalized with a carboxyl-terminated PEG-thiol.
Materials:
-
Gold substrate modified with a mixed SAM of m-PEG-thiol (MW 1000) and a carboxyl-terminated PEG-thiol (e.g., HS-PEG-COOH, MW 1000)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS) for aqueous solutions
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Ethanolamine, pH 8.5
-
Antibody solution (in PBS)
-
Bovine Serum Albumin (BSA) solution (1% w/v in PBS) for blocking
Procedure:
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 100 mM NHS and 400 mM EDC in Activation Buffer.
-
Immerse the carboxyl-terminated PEG-thiol modified gold substrate in the EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature.
-
Rinse the substrate with Activation Buffer.
-
-
Antibody Immobilization:
-
Immediately immerse the activated substrate in the antibody solution (typically 10-100 µg/mL in PBS).
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching (Deactivation of Unreacted NHS-esters):
-
Immerse the substrate in the Quenching Solution for 10-15 minutes at room temperature to block any remaining active sites.
-
-
Blocking of Non-Specific Sites:
-
Immerse the substrate in a 1% BSA solution for 30-60 minutes to block any remaining non-specific binding sites on the surface.
-
Rinse thoroughly with PBS.
-
-
Final Rinsing and Storage:
-
Rinse the antibody-functionalized substrate with PBS and then with DI water.
-
Dry under a gentle stream of nitrogen.
-
Store the biosensor at 4°C in a hydrated state (e.g., in PBS with a preservative) until use.
-
Visualizations
Experimental Workflow for Biosensor Surface Functionalization
Caption: Workflow for gold biosensor surface functionalization.
Signaling Pathway: Reduction of Non-Specific Binding
Caption: Mechanism of non-specific binding reduction.
By following these protocols and understanding the principles outlined in these application notes, researchers can effectively leverage m-PEG-thiol (MW 1000) to develop highly sensitive, specific, and robust biosensors for a wide range of applications in research, diagnostics, and drug development.
References
Application Notes and Protocols: m-PEG-thiol (MW 1000) for DNA Thiolation and Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxypolyethylene glycol-thiol (m-PEG-thiol) with a molecular weight of 1000 Da is a versatile reagent for the modification of DNA and its subsequent conjugation to various substrates. The thiol (-SH) group provides a reactive handle for covalent attachment to surfaces like gold nanoparticles or for reaction with other functional groups, while the PEG component enhances solubility, stability, and biocompatibility, and can reduce non-specific interactions. These properties make m-PEG-thiol (MW 1000)-DNA conjugates highly valuable in applications ranging from drug and gene delivery to biosensing and diagnostics.
This document provides detailed application notes and protocols for the use of m-PEG-thiol (MW 1000) in DNA thiolation and conjugation.
Key Applications
-
Surface Modification of Nanoparticles: m-PEG-thiol is widely used to functionalize the surface of gold nanoparticles (AuNPs) and gold nanorods (AuNRs). The thiol group forms a strong covalent bond with the gold surface, creating a stable PEGylated layer. This layer prevents aggregation, enhances biocompatibility, and provides a platform for the subsequent attachment of thiolated DNA.[1][2]
-
Drug and Gene Delivery: PEGylated DNA conjugates exhibit improved pharmacokinetic profiles. The PEG chain can shield the DNA from nuclease degradation, prolonging its circulation time in vivo.[3][4] This is crucial for the effective delivery of therapeutic oligonucleotides, such as siRNA and antisense DNA.[4] The conjugates can be designed to target specific cells or tissues, enhancing the therapeutic efficacy and reducing off-target effects.[1]
-
Biosensing and Diagnostics: The ability to conjugate DNA to surfaces with high precision is fundamental for the development of advanced biosensors. m-PEG-thiol-DNA conjugates can be immobilized on sensor surfaces for the detection of complementary nucleic acid sequences or other target molecules.
Data Presentation: Quantitative Analysis of DNA PEGylation
The efficiency and stability of DNA PEGylation can be influenced by several factors, including the molecular weight of the PEG, the conjugation chemistry, and the reaction conditions. Below is a summary of quantitative data from relevant studies.
| Parameter | Method/Condition | Value/Observation | Reference |
| Conjugation Efficiency | Thiol-maleimide reaction of thiolated aptamers with maleimide-activated PEGs. | 70-80% coupling yield achieved. | [5] |
| Spectrophotometric analysis of PLGA-PEG-maleimide nanoparticles with thiol-oligonucleotides. | Conjugation efficiency of 20-30% with 5 kDa PEG spacer. | [2] | |
| Using a shorter PEG spacer (1 kDa vs 5 kDa) in PLGA-PEG-maleimide nanoparticles. | On average, a 2-fold increase in conjugation efficiency. | [2] | |
| Stability (Nuclease Resistance) | Terminal PEGylation of complementary DNA strand on gold nanoparticles. | >10-fold higher stability against DNase I degradation compared to dsDNA alone.[1] | [3] |
| Effect of DNA strand loading on PEGylated DNA-GNP. | Initial degradation rate decreased by 22% when DNA loading increased from 85 to 110 strands per GNP.[3] | [3] | |
| Stability (Thioether Bond) | Thiol-maleimide linkage in antibody-drug conjugates. | Susceptible to retro-Michael reaction, leading to thioether exchange.[6] | [7] |
| Phenyloxadiazole sulfone linker as an alternative to maleimide. | Improved stability in human plasma compared to maleimide conjugates. | [6] | |
| Cellular Uptake | PLL-g-PEG-DNA nanoparticles in COS-7 cells. | Uptake inhibited by ~50% with genistein (caveolae-mediated pathway inhibitor). | [8] |
| PLL-g-PEG-DNA nanoparticles in COS-7 cells. | Uptake reduced by 17% with clathrin-mediated endocytosis inhibitor and 24% with macropinocytosis inhibitor. | [8] |
Experimental Protocols
Protocol 1: Conjugation of m-PEG-thiol to Amine-Modified DNA via a Maleimide Linker
This protocol describes a two-step process for the direct conjugation of m-PEG-thiol to an amine-modified DNA oligonucleotide using a heterobifunctional crosslinker containing a maleimide group.
Materials:
-
Amine-modified DNA oligonucleotide
-
m-PEG-thiol (MW 1000)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or similar NHS-maleimide crosslinker
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., size-exclusion chromatography or HPLC)
-
DMSO (Dimethyl sulfoxide)
Procedure:
Step 1: Activation of Amine-Modified DNA with Maleimide Crosslinker
-
Dissolve the amine-modified DNA in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the SMCC crosslinker in DMSO to a concentration of 10 mg/mL immediately before use.
-
Add a 10- to 20-fold molar excess of the dissolved SMCC to the DNA solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Remove the excess, unreacted crosslinker by size-exclusion chromatography (e.g., a desalting column) equilibrated with the Reaction Buffer. The maleimide-activated DNA is now ready for conjugation.
Step 2: Conjugation of m-PEG-thiol to Maleimide-Activated DNA
-
Immediately after purification, add a 10- to 20-fold molar excess of m-PEG-thiol to the maleimide-activated DNA solution.[9]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[9] The reaction should be performed between pH 6.5 and 7.5 to ensure specific reaction of the maleimide with the thiol.[10]
-
Quench any unreacted maleimide groups by adding the Quenching Buffer to a final concentration of 10-50 mM and incubating for 15 minutes at room temperature.
-
Purify the m-PEG-thiol-DNA conjugate from excess PEG reagent and other reaction components using size-exclusion chromatography or reversed-phase HPLC.[][12]
Characterization:
-
UV-Vis Spectroscopy: Confirm the presence of DNA by measuring the absorbance at 260 nm.
-
Gel Electrophoresis (Agarose or PAGE): The PEGylated DNA will show a shift in mobility compared to the unmodified DNA.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the molecular weight of the conjugate to confirm successful PEGylation.
Protocol 2: Functionalization of Gold Nanoparticles with m-PEG-thiol and Thiolated DNA
This protocol describes the preparation of DNA-functionalized gold nanoparticles using m-PEG-thiol as a stabilizing agent.
Materials:
-
Gold nanoparticles (AuNPs) of desired size (e.g., 10-20 nm)
-
m-PEG-thiol (MW 1000)
-
Thiol-modified DNA oligonucleotide (with a 5' or 3' thiol modification)
-
TCEP (tris(2-carboxyethyl)phosphine) solution
-
Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Saline solution (e.g., 2 M NaCl)
Procedure:
Step 1: Deprotection of Thiolated DNA (if necessary)
-
If the thiol-modified DNA is supplied with a protecting group (e.g., a disulfide), it must be reduced.
-
Dissolve the thiolated DNA in phosphate buffer.
-
Add a 10-fold molar excess of TCEP solution and incubate at room temperature for 1 hour.
-
Purify the deprotected DNA using a desalting column to remove TCEP.
Step 2: Co-functionalization of AuNPs
-
To the AuNP solution, add m-PEG-thiol (MW 1000) to a final concentration that provides sufficient surface coverage to prevent aggregation. The optimal concentration may need to be determined empirically.
-
Incubate for 30 minutes at room temperature with gentle stirring.
-
Add the deprotected thiolated DNA to the PEGylated AuNP solution. The molar ratio of DNA to AuNPs will determine the final DNA density on the nanoparticle surface.
-
Incubate the mixture for at least 12-16 hours at room temperature with gentle stirring to allow for ligand exchange and DNA attachment.[2]
Step 3: Salt Aging
-
Gradually increase the salt concentration of the AuNP-DNA conjugate solution by adding small aliquots of the saline solution over several hours. This process helps to screen the negative charges of the DNA backbone, allowing for a higher density of DNA on the nanoparticle surface.
-
After the final salt addition, allow the solution to incubate for another 24 hours.
Step 4: Purification
-
Centrifuge the solution to pellet the DNA-functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Remove the supernatant containing excess DNA and PEG.
-
Resuspend the pellet in a suitable buffer (e.g., phosphate buffer with 0.1 M NaCl).
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure the removal of all unbound reagents.
Characterization:
-
UV-Vis Spectroscopy: Monitor the surface plasmon resonance peak of the AuNPs. A slight red-shift is expected upon successful DNA conjugation.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the nanoparticles to confirm an increase in size due to the PEG and DNA coating.
-
Zeta Potential: Measure the surface charge of the nanoparticles. A decrease in the negative zeta potential is expected after PEGylation and DNA conjugation.
-
Transmission Electron Microscopy (TEM): Visualize the nanoparticles to ensure they are monodisperse and not aggregated.
Visualizations
Experimental Workflow: Direct Conjugation of m-PEG-thiol to Amine-Modified DNA
Caption: Workflow for the direct conjugation of m-PEG-thiol to amine-modified DNA.
Experimental Workflow: AuNP Functionalization with m-PEG-thiol and Thiolated DNA
Caption: Workflow for functionalizing gold nanoparticles with DNA and m-PEG-thiol.
Signaling Pathway: Cellular Uptake of PEGylated DNA Conjugates
Caption: Cellular uptake pathways of PEGylated DNA conjugates.
Conclusion
m-PEG-thiol (MW 1000) is a critical tool for the development of advanced DNA conjugates for a variety of biomedical applications. The protocols and data presented here provide a foundation for researchers to design and execute experiments for the successful synthesis, purification, and characterization of m-PEG-thiol-DNA conjugates. The ability to control the properties of these conjugates through PEGylation opens up numerous possibilities for creating highly effective and targeted therapeutic and diagnostic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Terminal PEGylated DNA–Gold Nanoparticle Conjugates Offering High Resistance to Nuclease Degradation and Efficient Intracellular Delivery of DNA Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation significantly affects cellular uptake and intracellular trafficking of non-viral gene delivery particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Replacing CTAB with m-PEG-thiol (MW 1000) on Gold Nanorods
Introduction
Gold nanorods (AuNRs) possess unique optical and electronic properties, making them highly attractive for a range of biomedical applications, including drug delivery, photothermal therapy, and bio-imaging. The synthesis of AuNRs typically employs cetyltrimethylammonium bromide (CTAB) as a shape-directing agent and stabilizer. However, the inherent cytotoxicity of CTAB, primarily due to its interaction with cell membranes and inhibition of ATP synthase, necessitates its removal or replacement before any in-vivo or in-vitro biological applications[1][2][3].
This document provides a detailed protocol for the replacement of the CTAB bilayer on the surface of gold nanorods with methoxy-poly(ethylene glycol)-thiol (m-PEG-thiol, MW 1000). PEGylation, the process of attaching PEG chains to a surface, is a widely adopted strategy to enhance the biocompatibility and stability of nanoparticles[4][5]. The thiol group on the m-PEG-thiol forms a strong dative bond with the gold surface, displacing the more weakly associated CTAB molecules[1]. This surface modification results in a significant reduction in cytotoxicity and an increase in colloidal stability in biological media[1][6].
These application notes are intended for researchers, scientists, and drug development professionals working with gold nanorods for biomedical applications.
Key Physicochemical Changes Upon PEGylation
The replacement of CTAB with m-PEG-thiol induces significant changes in the physicochemical properties of the gold nanorods. These changes are crucial for their subsequent biological performance and are summarized in the table below.
| Parameter | AuNRs-CTAB | AuNRs-PEG | Rationale for Change |
| Hydrodynamic Diameter (nm) | ~30-50 nm | ~40-60 nm | The addition of the PEG layer increases the overall size of the nanoparticle in solution[7]. |
| Zeta Potential (mV) | +30 to +50 mV | -10 to +10 mV | Replacement of the cationic CTAB headgroups with the neutral PEG chains leads to a near-neutral surface charge[8][9]. |
| Longitudinal Surface Plasmon Resonance (LSPR) Peak (nm) | Varies (e.g., ~800 nm) | Slight blue or red shift (± 5-10 nm) | The change in the local refractive index at the nanorod surface upon ligand exchange can cause a minor shift in the LSPR peak[9][10]. |
| Cytotoxicity (e.g., IC50) | High (Low IC50 value) | Significantly Lower (High IC50 value) | Removal of the toxic CTAB bilayer and its replacement with biocompatible PEG dramatically reduces the toxic effects on cells[1][11]. |
| Colloidal Stability in PBS (1x) | Prone to aggregation over time | High stability, resistant to aggregation | The steric hindrance provided by the PEG chains prevents nanoparticle aggregation in high ionic strength solutions[12]. |
Experimental Protocols
This section details the materials required and the step-by-step procedures for the ligand exchange process and subsequent characterization.
Materials and Equipment
-
Materials:
-
CTAB-stabilized gold nanorods (AuNRs) in deionized water
-
m-PEG-thiol (MW 1000)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Phosphate-buffered saline (PBS), 1x
-
Ethanol (99.9%)
-
Potassium carbonate (K2CO3) (optional, for deprotonating thiol)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Cell culture medium (e.g., DMEM)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Human cell line (e.g., HeLa, HEK293)
-
-
Equipment:
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
Transmission Electron Microscope (TEM)
-
Microcentrifuge
-
Vortex mixer
-
Incubator (37 °C, 5% CO2)
-
Plate reader
-
Protocol for Ligand Exchange: Replacing CTAB with m-PEG-thiol
This protocol is a standard one-step ligand exchange procedure. For more challenging cases, multi-step protocols or the use of assisting agents like Tween 20 might be necessary[1].
-
Preparation of m-PEG-thiol Solution:
-
Prepare a 1 mM solution of m-PEG-thiol (MW 1000) in deionized water.
-
Optional: To ensure the thiol group is deprotonated for better reactivity with the gold surface, the pH of the m-PEG-thiol solution can be adjusted to ~8-9 using a dilute solution of potassium carbonate.
-
-
Washing of CTAB-stabilized AuNRs:
-
Take 1 mL of the as-synthesized CTAB-stabilized AuNRs solution in a microcentrifuge tube.
-
Centrifuge the solution at 10,000 x g for 10 minutes. A pellet of AuNRs should form at the bottom.
-
Carefully remove the supernatant, which contains excess CTAB.
-
Resuspend the AuNR pellet in 1 mL of deionized water by gentle vortexing or pipetting.
-
Repeat this washing step two more times to remove as much free CTAB as possible.
-
-
Ligand Exchange Reaction:
-
After the final wash, resuspend the AuNR pellet in 1 mL of deionized water.
-
Add the 1 mM m-PEG-thiol solution to the AuNRs solution at a molar ratio of approximately 10,000:1 (PEG:AuNRs). The exact ratio may need optimization depending on the nanorod concentration and dimensions.
-
Incubate the mixture at room temperature for 12-24 hours with gentle stirring or shaking[1]. This allows for the displacement of CTAB by the m-PEG-thiol.
-
-
Purification of PEGylated AuNRs:
-
After incubation, centrifuge the solution at 10,000 x g for 10 minutes to pellet the PEGylated AuNRs.
-
Discard the supernatant, which contains displaced CTAB and excess m-PEG-thiol.
-
Resuspend the pellet in 1 mL of deionized water.
-
Repeat the centrifugation and resuspension steps at least three times to ensure the removal of all unbound molecules.
-
For the final resuspension, use deionized water or PBS (1x) depending on the intended application.
-
Characterization Protocols
-
Purpose: To monitor the LSPR peak of the AuNRs before and after PEGylation.
-
Procedure:
-
Dilute a small aliquot of the AuNRs-CTAB and AuNRs-PEG solutions in deionized water to an appropriate concentration (optical density ~1).
-
Record the absorbance spectra from 400 nm to 1000 nm.
-
Compare the position and shape of the longitudinal LSPR peak. A small shift is expected. Significant broadening or a large shift may indicate aggregation.
-
-
Purpose: To measure the hydrodynamic diameter and surface charge of the nanorods.
-
Procedure:
-
Dilute the AuNRs-CTAB and AuNRs-PEG samples in deionized water.
-
Perform DLS measurements to determine the average hydrodynamic diameter and polydispersity index (PDI). An increase in diameter is expected after PEGylation.
-
Perform zeta potential measurements to determine the surface charge. A shift from a highly positive value for AuNRs-CTAB to a near-neutral value for AuNRs-PEG is expected.
-
-
Purpose: To visualize the morphology and dispersion of the nanorods.
-
Procedure:
-
Place a drop of the diluted AuNRs-PEG solution onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely.
-
Image the nanorods using a TEM to confirm their size, shape, and state of aggregation. The nanorods should be well-dispersed.
-
-
Purpose: To evaluate the biocompatibility of the PEGylated nanorods compared to the CTAB-stabilized ones.
-
Procedure:
-
Seed a human cell line (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of both AuNRs-CTAB and AuNRs-PEG in cell culture medium.
-
Replace the old medium with the medium containing the nanorod solutions. Include a control group with no nanorods.
-
Incubate the cells for another 24 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage relative to the control group. A significantly higher cell viability is expected for the AuNRs-PEG group.
-
Visualizations
Caption: Workflow for the replacement of CTAB with m-PEG-thiol on gold nanorods.
Caption: Cellular uptake pathway of PEGylated gold nanorods for drug delivery.
Conclusion
The replacement of CTAB with m-PEG-thiol is a critical step in rendering gold nanorods suitable for biological applications. The protocols outlined in this document provide a comprehensive guide for achieving this surface modification and for characterizing the resulting PEGylated nanorods. Successful PEGylation leads to a significant reduction in cytotoxicity and an enhancement in colloidal stability, which are prerequisites for their use in drug delivery, bio-imaging, and other biomedical fields. Researchers should be aware that the efficiency of ligand exchange can be influenced by various factors, including the initial CTAB concentration, the size and aspect ratio of the nanorods, and the specific reaction conditions. Therefore, careful characterization is essential to ensure the quality and performance of the final PEGylated gold nanorods.
References
- 1. Strategies for the functionalisation of gold nanorods to reduce toxicity and aid clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanohybrids.net [nanohybrids.net]
- 3. Cellular uptake and cytotoxicity of gold nanorods: molecular origin of cytotoxicity and surface effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and biological response of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. cytodiagnostics.com [cytodiagnostics.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. Frontiers | A simple approach for CTAB-free and biofunctionalized gold nanorods to construct photothermal active nanomedicine for potential in vivo applications in cancer cells and scar treatment [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for m-PEG-thiol and Maleimide Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions and protocols for the conjugation of methoxy-polyethylene glycol-thiol (m-PEG-thiol), with a molecular weight of 1000 Da, to maleimide-functionalized molecules. This common bioconjugation technique, based on a Michael addition reaction, is pivotal in the development of PEGylated therapeutics, antibody-drug conjugates (ADCs), and functionalized nanoparticles.[1][2][3][4]
Reaction Principle
The conjugation of a thiol group with a maleimide group proceeds via a Michael addition reaction. This reaction is highly efficient and selective for thiols under mild, physiological conditions, resulting in the formation of a stable thioether bond.[2][5] The chemoselectivity for thiols is optimal within a pH range of 6.5 to 7.5.[2][6][7] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[2][7]
Key Reaction Parameters
The success and efficiency of the m-PEG-thiol and maleimide conjugation are highly dependent on the careful control of several key parameters.
pH
The pH of the reaction buffer is a critical factor influencing both the reaction rate and specificity.
-
Optimal Range: The reaction is most efficient and selective for thiol groups at a pH between 6.5 and 7.5.[2][6][7]
-
Below pH 6.5: The reaction rate is significantly slower.
-
Above pH 7.5: The selectivity for thiols decreases, and competing reactions with primary amines (e.g., lysine residues in proteins) can occur.[7] Additionally, the maleimide group is susceptible to hydrolysis at alkaline pH, which leads to ring-opening and inactivation.[5][7]
Temperature and Reaction Time
The reaction rate is dependent on the temperature. The choice of temperature is often a balance between reaction kinetics and the stability of the biomolecules involved.
-
Room Temperature (20-25°C): This temperature generally allows for faster reaction times, typically ranging from 30 minutes to 4 hours.[6][8][9][10]
-
4°C: At this temperature, the reaction rate is slower, and overnight incubation (8-16 hours) may be necessary to achieve high conjugation efficiency.[6][8][9][10] This is often recommended for sensitive proteins to minimize potential degradation.[10]
Stoichiometry: Molar Ratio of Reactants
To ensure a high yield of the conjugated product, a molar excess of either the m-PEG-thiol or the maleimide-functionalized molecule is typically used. In most common applications where a protein or antibody is being PEGylated, an excess of the PEG reagent is used.
-
General Recommendation: A 10 to 20-fold molar excess of the maleimide-PEG reagent over the thiol-containing molecule is often recommended to drive the reaction to completion.[6][8][9][10][11]
-
Nanoparticle Conjugation: For conjugating ligands to maleimide-functionalized nanoparticles, optimal results have been reported with maleimide to thiol molar ratios of 2:1 to 5:1.[5]
Buffers and Solvents
The choice of buffer is crucial for maintaining the optimal pH and avoiding interference with the reaction.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used at concentrations of 10-100 mM.[10][11]
-
Thiol-Free Conditions: It is imperative to use buffers that do not contain any thiol-containing compounds, such as dithiothreitol (DTT) or β-mercaptoethanol, as these will compete with the target thiol.[10]
-
Co-solvents: For poorly aqueous soluble reactants, organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used to dissolve the compounds before adding them to the aqueous reaction buffer.[11][12]
Data Summary
The following tables summarize the key quantitative data for the reaction conditions.
Table 1: Influence of pH on Reaction Parameters
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis[10] |
Table 2: Typical Reaction Times and Temperatures
| Temperature | Typical Reaction Time | Notes |
| 4°C | Overnight (8-16 hours)[10] | Recommended for sensitive biomolecules to minimize degradation.[10] |
| Room Temperature (20-25°C) | 30 minutes - 4 hours[6][8][10] | Faster reaction kinetics. |
| 37°C | ~30 minutes[10] | Can be used to accelerate the reaction, but may not be suitable for all biomolecules. |
Experimental Workflow
The general workflow for the conjugation of m-PEG-thiol to a maleimide-functionalized molecule involves preparation of reactants, the conjugation reaction, and subsequent purification and analysis of the conjugate.
Caption: General experimental workflow for m-PEG-thiol and maleimide conjugation.
Detailed Experimental Protocols
Protocol for General m-PEG-thiol and Maleimide Conjugation
This protocol provides a general procedure for conjugating m-PEG-thiol (MW 1000) to a maleimide-functionalized molecule.
Materials:
-
m-PEG-thiol (MW 1000)
-
Maleimide-functionalized molecule
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, prepared with thiol-free reagents.
-
DMSO or DMF (if required for solubility)
-
Purification system (e.g., size exclusion chromatography column, dialysis tubing)
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the maleimide-functionalized molecule in the conjugation buffer to a desired concentration (e.g., 1-10 mg/mL). If solubility is an issue, dissolve it in a minimal amount of DMSO or DMF first, then add it to the buffer.
-
Dissolve the m-PEG-thiol in the conjugation buffer to create a stock solution. A 10-20 fold molar excess relative to the maleimide-molecule is recommended.[8][9][11]
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
Protocol for Quantification of Free Thiols using Ellman's Reagent
This assay can be used to determine the efficiency of the conjugation by measuring the amount of unreacted m-PEG-thiol.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
m-PEG-thiol standard solution
-
Spectrophotometer
Procedure:
-
Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[10]
-
Prepare Standards: Prepare a series of known concentrations of the m-PEG-thiol standard in the Reaction Buffer.[10]
-
Sample Preparation: Take an aliquot of the reaction mixture after the conjugation is complete and dilute it in the Reaction Buffer.
-
Reaction: To 50 µL of each standard and the diluted sample, add 5 µL of the Ellman's Reagent Solution. Include a blank with only the buffer and reagent.[10]
-
Incubation: Incubate the reactions for 15 minutes at room temperature.[10]
-
Measurement: Measure the absorbance at 412 nm.[10]
-
Quantification: Create a standard curve from the absorbance of the standards. Use this curve to determine the concentration of free thiols in the reaction sample, which indicates the amount of unreacted m-PEG-thiol.[10]
Protocol for Characterization of Conjugates by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for monitoring the reaction progress and assessing the purity of the final conjugate.
Materials:
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified conjugate in Mobile Phase A.[10]
-
HPLC Analysis: Inject the sample onto the C18 column.
-
Elution: Elute the components using a gradient of Mobile Phase B. A typical gradient might run from 5% to 95% Mobile Phase B over 30 minutes.[10]
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins, or a wavelength specific to a chromophore on one of the molecules).[10]
-
Analysis: The unconjugated starting materials and the final conjugate will have different retention times, allowing for their separation and quantification.[10] Mass spectrometry can be coupled with HPLC to confirm the identity of the conjugate.[10][12]
Logical Relationship Diagram
This diagram illustrates the logical considerations for optimizing the m-PEG-thiol and maleimide conjugation reaction.
References
- 1. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. updates.reinste.com [updates.reinste.com]
- 4. precisepeg.com [precisepeg.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Maleimide PEG, mPEG-MAL [nanocs.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Self-Assembly of Nanoparticles with m-PEG-thiol (MW 1000)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The self-assembly of nanoparticles functionalized with methoxy-polyethylene glycol-thiol (m-PEG-thiol) is a cornerstone of modern nanomedicine, enabling the development of sophisticated drug delivery systems. The PEGylation of nanoparticles, particularly with a molecular weight of 1000 Da, offers a versatile platform to enhance the therapeutic efficacy of various drugs. The thiol group facilitates a strong covalent attachment to the surface of metallic nanoparticles, such as gold, while the PEG chain provides a hydrophilic shield.[1] This "stealth" coating sterically hinders opsonization and recognition by the mononuclear phagocyte system (MPS), thereby prolonging systemic circulation time and increasing the likelihood of reaching the target tissue.[2] Furthermore, PEGylation improves the stability and solubility of nanoparticles in physiological environments.[2]
These application notes provide a comprehensive overview of the self-assembly process, characterization, and application of m-PEG-thiol (MW 1000) functionalized nanoparticles in drug delivery. Detailed experimental protocols and quantitative data are presented to guide researchers in this field.
Data Presentation
Nanoparticle Characterization
The functionalization of nanoparticles with m-PEG-thiol (MW 1000) significantly alters their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of these nanoparticles.
| Nanoparticle Type | Core Size (nm) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| Citrate-Stabilized Gold Nanoparticles (AuNP) | 15 | ~20 | -35 | N/A |
| AuNP-m-PEG-thiol (MW 2100) | 15 | Not Specified | ~-1 | N/A |
Note: Data for m-PEG-thiol (MW 1000) is not explicitly available in the provided search results. The data for MW 2100 is presented as the closest available reference point.
Drug Loading and Release Kinetics
The efficiency of drug encapsulation and the subsequent release profile are critical parameters for a drug delivery system. While specific data for m-PEG-thiol (MW 1000) is limited in the search results, the following table presents representative data for a similar PEGylated nanoparticle system.
| Drug | Nanoparticle System | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | In Vitro Release Profile | Reference |
| Paclitaxel | MPEG-PLGA Nanoparticles | 5.35 ± 0.75 | 75.56 ± 2.61 | Biphasic: Initial burst release followed by sustained release. | [3] |
| Doxorubicin | PEGylated PLGA Nanoparticles | ~5% (w/w) | 47% | Biphasic: ~50% release in the first 24 hours, followed by sustained release. | [4] |
Experimental Protocols
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)
This protocol describes the synthesis of citrate-stabilized gold nanoparticles with a core size of approximately 15 nm.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
Trisodium citrate dihydrate
-
Ultrapure water
Procedure:
-
Prepare a 1 mM HAuCl₄ solution in ultrapure water.
-
In a clean flask, bring 100 mL of the HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly add 10 mL of a 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes.
-
Allow the solution to cool to room temperature.
-
Characterize the synthesized AuNPs for size and concentration using UV-Vis spectroscopy and Dynamic Light Scattering (DLS).
Protocol 2: PEGylation of AuNPs with m-PEG-thiol (MW 1000)
This protocol details the surface functionalization of the synthesized AuNPs with m-PEG-thiol (MW 1000).
Materials:
-
Synthesized AuNP suspension
-
m-PEG-thiol (MW 1000)
-
Ultrapure water
Procedure:
-
Prepare a stock solution of m-PEG-thiol (MW 1000) in ultrapure water (e.g., 1 mg/mL).
-
To the AuNP suspension, add the m-PEG-thiol solution to achieve a desired molar excess (e.g., 10,000-fold molar excess of PEG to AuNPs).
-
Allow the mixture to react for at least 24 hours at room temperature with gentle stirring to ensure complete ligand exchange.
-
Purify the PEGylated AuNPs by centrifugation to remove excess, unbound m-PEG-thiol. A typical centrifugation condition is 12,000 rpm for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in fresh ultrapure water.
-
Repeat the centrifugation and resuspension steps at least three times.
-
Characterize the purified PEGylated AuNPs for hydrodynamic diameter and zeta potential using DLS.
Protocol 3: Drug Loading into PEGylated AuNPs
This protocol describes a passive loading method for encapsulating a hydrophobic drug, such as paclitaxel, into the PEGylated nanoparticles.
Materials:
-
Purified PEGylated AuNP suspension
-
Hydrophobic drug (e.g., Paclitaxel)
-
Organic solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Add the drug solution dropwise to the PEGylated AuNP suspension while stirring. The final concentration of the organic solvent should be kept low (typically <1% v/v) to avoid nanoparticle aggregation.
-
Incubate the mixture overnight at room temperature with gentle stirring to allow for drug partitioning into the hydrophobic domains of the PEGylated nanoparticles.
-
Remove the unloaded drug by dialysis against PBS (pH 7.4) using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
Quantify the amount of encapsulated drug using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy after lysing the nanoparticles.
-
Calculate the Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE) using the following formulas:
-
DLE (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
Protocol 4: In Vitro Drug Release Study
This protocol outlines a method to evaluate the release kinetics of the encapsulated drug from the PEGylated nanoparticles.
Materials:
-
Drug-loaded PEGylated AuNP suspension
-
Release buffer (e.g., PBS, pH 7.4, with 0.5% Tween 80 to maintain sink conditions)
-
Dialysis membrane (same MWCO as in Protocol 3)
Procedure:
-
Place a known concentration of the drug-loaded PEGylated AuNP suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release buffer maintained at 37°C with constant stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release buffer.
-
Replenish the withdrawn volume with fresh release buffer to maintain a constant volume and sink conditions.
-
Quantify the amount of released drug in the collected aliquots using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Plot the cumulative percentage of drug released as a function of time.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for nanoparticle synthesis, PEGylation, and drug loading.
Cellular Uptake Signaling Pathways
PEGylated nanoparticles are primarily internalized by cells through endocytosis, with clathrin-mediated and caveolae-mediated pathways being the most prominent.
References
- 1. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In-vitro evaluation of paclitaxel-loaded MPEG-PLGA nanoparticles on laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEGylated PLGA nanoparticles for the improved delivery of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing aggregation of nanoparticles during m-PEG-thiol (MW 1000) conjugation
This guide provides troubleshooting advice and answers to frequently asked questions regarding nanoparticle aggregation during conjugation with m-PEG-thiol (MW 1000).
Frequently Asked Questions (FAQs)
Q1: Why do my nanoparticles aggregate during PEGylation?
A1: Nanoparticle aggregation is a common issue that arises primarily because the attraction between individual particles is stronger than their attraction to the solvent they are suspended in.[1] This can be caused by several factors during the m-PEG-thiol conjugation process:
-
Disruption of Surface Stability: Bare nanoparticles are often stabilized in a solution by electrostatic repulsion (surface charge). When m-PEG-thiol is introduced, it begins to displace the original stabilizing agents (e.g., citrate ions). If this displacement is not uniform or rapid enough, patches of the nanoparticle surface can become neutralized, reducing repulsive forces and allowing attractive van der Waals forces to cause aggregation.
-
High Ionic Strength: The presence of salts in the buffer can screen the surface charge of the nanoparticles, which diminishes the electrostatic repulsion between them and can lead to aggregation.[2][3]
-
Inappropriate pH: The pH of the reaction solution can alter the surface charge of the nanoparticles and the ionization state of the PEG-thiol, potentially leading to a near-neutral surface charge that promotes aggregation.[4][5]
-
Insufficient PEG Coverage: If the concentration of m-PEG-thiol is too low or the reaction time is too short, the nanoparticle surface will not be fully covered. This incomplete "shielding" is often insufficient to provide the necessary steric hindrance to prevent aggregation.[6]
Q2: How does m-PEG-thiol prevent nanoparticle aggregation?
A2: m-PEG-thiol prevents aggregation through a mechanism called steric stabilization . The thiol (-SH) group at one end of the PEG molecule forms a covalent bond with the nanoparticle surface (e.g., gold).[7] The long, flexible polyethylene glycol chain extends into the surrounding solvent, forming a hydrated, protective layer.[8] This layer creates a physical barrier that sterically hinders nanoparticles from getting close enough to each other for attractive forces to cause aggregation.[7][9] A dense coating of PEG chains effectively passivates the surface, leading to enhanced colloidal stability.[1]
Q3: What is the importance of the molecular weight (MW 1000) of m-PEG-thiol?
A3: The molecular weight of the PEG chain influences the thickness of the protective layer. While higher molecular weight PEGs (e.g., 5000 Da) are often used to create a thicker steric barrier, a lower MW PEG like 1000 Da can still be effective, provided a high grafting density is achieved on the nanoparticle surface.[6] The key is to create a dense enough layer to shield the nanoparticle core from interacting with neighboring particles.[6] Some researchers have found that lower MW PEGs (e.g., 600 Da) may not provide sufficient capping to prevent agglomeration compared to higher MW PEGs (e.g., 4000-6000 Da), so optimizing the reaction conditions to ensure high surface coverage is critical.[4]
Q4: How can I confirm that my nanoparticles are aggregated?
A4: There are several methods to detect aggregation:
-
Visual Inspection: For some nanoparticles, like gold, aggregation is accompanied by a distinct color change (e.g., from red to purple or blue).[10] You may also see visible precipitates.
-
UV-Vis Spectroscopy: Aggregation causes a change in the surface plasmon resonance (SPR) peak. Typically, the peak will broaden and shift to a longer wavelength (a red shift), or a secondary peak may appear.[2]
-
Dynamic Light Scattering (DLS): This is a primary technique for monitoring aggregation. DLS measures the hydrodynamic diameter of the particles in solution. An increase in the average particle size (Z-average) is a clear indication of aggregation.[11] A high Polydispersity Index (PDI > 0.3) also suggests a broad size distribution, which can be due to the presence of aggregates.[12]
Troubleshooting Guide
Problem 1: My nanoparticles aggregate immediately after I add the m-PEG-thiol solution.
-
Possible Cause A: PEG Concentration is Too High or Addition is Too Fast.
-
Explanation: Adding a high concentration of m-PEG-thiol too quickly can cause localized disruptions in the nanoparticle's stabilizing layer, leading to rapid aggregation before a stable PEG shell can form.
-
Solution:
-
Prepare a dilute solution of your m-PEG-thiol.[4]
-
Add the dilute PEG solution to the nanoparticle suspension drop-by-drop while stirring or vortexing gently.[4]
-
Titrate the PEG concentration downwards in orders of magnitude (e.g., from mM to µM or nM) to find the optimal concentration where aggregation does not occur.[13]
-
-
-
Possible Cause B: Solvent Mismatch.
-
Explanation: The solvent used to dissolve the m-PEG-thiol (e.g., DMSO, DMF, ethanol) might be causing the nanoparticles to become unstable, even without the PEG.[4]
-
Solution:
-
Perform a control experiment by adding just the solvent (without m-PEG-thiol) to your nanoparticle suspension in the same volume and at the same rate.
-
If aggregation occurs, the solvent is the issue. Consider using a different solvent to dissolve your PEG-thiol or reducing the volume of the solvent added.
-
-
Problem 2: My nanoparticles are stable initially but aggregate during incubation or after purification.
-
Possible Cause A: Suboptimal pH.
-
Explanation: The pH of the reaction buffer is critical for both nanoparticle stability and the reactivity of the thiol group. If the pH is near the isoelectric point of the nanoparticle system, the surface charge will be neutralized, leading to aggregation.[4]
-
Solution:
-
Ensure your buffer pH is appropriate. For many thiol-gold conjugations, a pH range of 7-9 is recommended.[14][15] However, some studies have shown very high PEGylation efficiency at specific acidic pH values (e.g., ~2.3) for gold nanorods.[5]
-
Avoid using buffers that contain primary amines, such as Tris or glycine, as they can compete with other reactions if you are doing multi-step conjugations.[14][15] Phosphate-buffered saline (PBS) or borate buffers are often suitable choices.[15]
-
-
-
Possible Cause B: High Salt Concentration.
-
Explanation: Purification steps, especially those involving buffers like PBS, can introduce salts that destabilize the nanoparticles if the PEGylation is incomplete.[2] High salt concentrations shield the electrostatic repulsion between particles, making aggregation more likely.[3][16]
-
Solution:
-
If possible, perform the initial PEGylation reaction in a low-salt environment.
-
Ensure the PEGylation reaction has proceeded long enough to achieve dense surface coverage before introducing high-salt buffers. An incubation time of several hours to overnight is common.[17]
-
When purifying via centrifugation, be gentle with resuspension (e.g., use bath sonication briefly) to avoid irreversible aggregation.
-
-
-
Possible Cause C: Incomplete PEGylation.
-
Explanation: The molar ratio of PEG-thiol to nanoparticles may be too low, or the incubation time may be too short, resulting in an insufficient PEG density to ensure stability under stress (like centrifugation or buffer exchange).
-
Solution:
-
Optimize the molar ratio of m-PEG-thiol to nanoparticles. You may need to systematically increase the ratio to find the point of maximum stability.[17]
-
Increase the incubation time (e.g., from 2 hours to overnight) to ensure the reaction goes to completion.
-
-
Quantitative Data Summary
The optimal parameters for your specific nanoparticle system should be determined empirically. The tables below provide general guidelines for key factors influencing colloidal stability.
Table 1: Effect of Zeta Potential on Nanoparticle Stability
| Zeta Potential (mV) | Colloidal Stability |
| 0 to ±5 | Rapid aggregation or flocculation |
| ±10 to ±30 | Incipient instability |
| ±30 to ±40 | Moderate stability |
| ±40 to ±60 | Good stability |
| > ±60 | Excellent stability |
Note: This table applies primarily to nanoparticles stabilized by electrostatic repulsion. For PEGylated nanoparticles, which are stabilized by steric hindrance, particles can be stable even with a zeta potential close to neutral.[18] A significant reduction in the magnitude of the zeta potential after adding PEG is often a good indicator of successful surface coating.[8][18]
Table 2: Influence of Reaction Conditions on Aggregation
| Parameter | Low-Risk Condition | High-Risk Condition | Rationale |
| PEG Addition | Slow, drop-wise addition of dilute solution[4] | Rapid addition of concentrated solution | Prevents localized charge neutralization and allows for uniform surface coating. |
| Ionic Strength | Low salt concentration (<50 mM NaCl)[16] | High salt concentration (>100 mM NaCl)[2] | High salt levels screen surface charges, reducing electrostatic repulsion and leading to aggregation. |
| pH | Optimized for NP stability (often 7-9)[14][15] | Near the nanoparticle's isoelectric point | Maintains sufficient surface charge for electrostatic repulsion during the conjugation process. |
| Temperature | Cooled (e.g., on ice) or Room Temp[4] | High Temperature | Can sometimes increase the rate of aggregation. Performing the reaction on ice may help control the process.[4] |
Experimental Protocols
General Protocol for m-PEG-thiol (MW 1000) Conjugation
This is a generalized protocol. The concentrations, volumes, and incubation times should be optimized for your specific nanoparticle system.
-
Reagent Preparation:
-
Equilibrate the m-PEG-thiol reagent vial to room temperature before opening to prevent moisture condensation.[14][15]
-
Prepare a stock solution (e.g., 1-10 mg/mL) of m-PEG-thiol in a suitable solvent like deionized water, ethanol, DMSO, or DMF.[14][15] Store unused stock solution at -20°C under an inert gas like argon or nitrogen.[14]
-
Ensure your nanoparticle suspension is well-dispersed and characterized (DLS, UV-Vis) before starting.
-
-
Conjugation Reaction:
-
In a clean glass vial, add your nanoparticle suspension. Place it on a stir plate with a small stir bar for gentle mixing.
-
Slowly, add a predetermined amount of the m-PEG-thiol stock solution to the nanoparticle suspension drop by drop. A good starting point for optimization is a molar ratio of PEG to nanoparticles in the range of 500:1 to 2000:1.[17]
-
Allow the reaction to incubate at room temperature with gentle stirring for at least 2-4 hours. For more complete coverage, incubation can be extended overnight.[15][17]
-
-
Purification:
-
To remove excess, unbound m-PEG-thiol, purify the nanoparticles. Centrifugation is a common method.
-
Centrifuge the solution at a speed and time sufficient to pellet the nanoparticles without causing irreversible aggregation (this requires optimization).
-
Carefully remove the supernatant.
-
Resuspend the nanoparticle pellet in a suitable buffer (e.g., PBS or borate buffer). Use a bath sonicator for a few minutes if needed to aid redispersion.
-
Repeat the centrifugation/resuspension wash step 2-3 times.
-
-
Characterization:
-
After the final resuspension, characterize the PEGylated nanoparticles to confirm conjugation and assess stability.
-
DLS: Measure the hydrodynamic size and PDI. Expect an increase in size corresponding to the PEG layer thickness and a low PDI (<0.3).[12]
-
Zeta Potential: Measure the zeta potential. Expect a shift toward neutral compared to the bare nanoparticles.[8]
-
UV-Vis Spectroscopy: Check the SPR peak to ensure no aggregation has occurred.
-
Visualizations
Mechanism of Steric Stabilization
Caption: How m-PEG-thiol conjugation creates a steric barrier to prevent nanoparticle aggregation.
Experimental Workflow for PEGylation
References
- 1. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanocomposix.com [nanocomposix.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Stability and biological response of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. confluore.com [confluore.com]
- 16. scispace.com [scispace.com]
- 17. ‘Living’ PEGylation on gold nanoparticles to optimize cancer cell uptake by controlling targeting ligand and charge densities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: m-PEG-thiol (MW 1000) Stability in Solution
Welcome to the technical support center for m-PEG-thiol (MW 1000). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing m-PEG-thiol in their experiments by providing in-depth troubleshooting guides and frequently asked questions regarding its stability in solution.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle m-PEG-thiol (MW 1000) to ensure its stability?
A1: Proper storage and handling are critical for maintaining the integrity of m-PEG-thiol. Upon receipt, it should be stored at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen) and protected from moisture.[1][2][3] Before use, it is essential to allow the reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation, which can hydrolyze the thiol group.[2] For ease of handling, it is recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and store them at -20°C.[1][2][4] When using the stock solution, it is best practice to use a syringe to withdraw the required amount through a septum to minimize exposure to air and moisture.[2]
Q2: What are the primary degradation pathways for m-PEG-thiol in solution?
A2: The most significant degradation pathway for m-PEG-thiol in solution is the oxidation of the terminal thiol (-SH) group.[5][6] This oxidation leads to the formation of a disulfide bond (-S-S-), resulting in the dimerization of the m-PEG-thiol molecules.[5][6] This process is readily catalyzed by the presence of dissolved oxygen and trace metal ions in the solution.[7] Another, though generally slower, degradation pathway can be the hydrolytic cleavage of the ether linkages in the polyethylene glycol backbone, especially under harsh acidic or basic conditions, but thiol oxidation is the more immediate concern for most applications.[8]
Q3: My conjugation reaction with m-PEG-thiol is showing low efficiency. What could be the cause?
A3: Low conjugation efficiency is a common issue and can stem from several factors. The most likely culprit is the oxidation of the thiol group to a disulfide, as the disulfide will not react with target functional groups like maleimides.[9] To address this, ensure your buffers are degassed to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that catalyze oxidation.[7][9] Another critical factor is the pH of your reaction buffer. For reactions like thiol-maleimide conjugation, a pH range of 6.5-7.5 is optimal to ensure the thiol is in its more reactive thiolate anion form without promoting hydrolysis of the maleimide group.[9] Finally, verify the stoichiometry of your reactants, as an incorrect molar ratio of m-PEG-thiol to your substrate will lead to incomplete conjugation.
Q4: Can I use Tris buffer for my experiments involving m-PEG-thiol?
A4: It is generally not recommended to use buffers containing primary amines, such as Tris or glycine, in reactions where the m-PEG-thiol is intended to react with an amine-reactive functional group.[1][2] The primary amines in the buffer will compete with the target molecule for the reactive sites. Recommended buffers include phosphate-buffered saline (PBS), MES, or borate buffers.[1][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with m-PEG-thiol (MW 1000).
| Issue | Potential Cause | Recommended Solution |
| Precipitation of m-PEG-thiol upon addition to aqueous buffer. | The concentration of m-PEG-thiol may be too high for the aqueous buffer. | First, dissolve the m-PEG-thiol in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous buffer.[1][2] |
| Inconsistent results between experiments. | This could be due to variable levels of thiol oxidation in your m-PEG-thiol stock solution. | Prepare fresh stock solutions frequently. When preparing stock solutions, use anhydrous solvents and an inert atmosphere. Always equilibrate the reagent to room temperature before opening.[2] |
| Formation of unexpected high molecular weight species observed by SDS-PAGE or SEC. | This is likely due to the formation of intermolecular disulfide bonds between your protein/molecule of interest and/or the m-PEG-thiol. | Prior to conjugation, ensure any existing disulfide bonds in your protein are reduced using a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding the m-PEG-thiol.[9] Perform the conjugation reaction in degassed buffers to minimize in-process oxidation. |
| Loss of m-PEG-thiol reactivity over time in an aqueous solution. | The thiol groups are oxidizing to disulfides in the aqueous environment. | If aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.[9] For long-term storage, aliquoting and storing in an organic solvent at -20°C or -80°C is highly recommended.[10] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized m-PEG-thiol Stock Solution
This protocol describes the preparation of an m-PEG-thiol stock solution with enhanced stability.
Materials:
-
m-PEG-thiol (MW 1000)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Syringe and septum-capped vial
Procedure:
-
Allow the vial of m-PEG-thiol to equilibrate to room temperature for at least 20 minutes before opening.
-
In a chemical fume hood, carefully weigh the desired amount of m-PEG-thiol into a clean, dry, septum-capped vial.
-
Purge the vial with an inert gas (argon or nitrogen) for 1-2 minutes.
-
Using a syringe, add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Gently swirl the vial until the m-PEG-thiol is completely dissolved.
-
Store the stock solution at -20°C under an inert atmosphere.
Protocol 2: Quantification of Free Thiol Content using Ellman's Reagent
This protocol allows for the determination of the concentration of active, free thiol groups in your m-PEG-thiol solution.
Materials:
-
m-PEG-thiol solution (in a suitable buffer like PBS, pH 7.4)
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) solution (4 mg/mL in 0.1 M phosphate buffer, pH 8.0)
-
Phosphate buffer (0.1 M, pH 8.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a blank by adding a small volume of the buffer used to dissolve the m-PEG-thiol to the phosphate buffer in a cuvette.
-
Add a known volume of your m-PEG-thiol solution to a cuvette containing the phosphate buffer.
-
Add a small volume of the DTNB solution to the cuvette, mix well, and incubate at room temperature for 15 minutes.
-
Measure the absorbance of the solution at 412 nm.
-
Calculate the concentration of free thiols using the Beer-Lambert law (ε at 412 nm for TNB is 14,150 M⁻¹cm⁻¹).
Visualizations
Caption: Experimental workflow for preparing and using m-PEG-thiol.
Caption: Primary degradation pathway of m-PEG-thiol in solution.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. confluore.com [confluore.com]
- 3. m-PEG-thiol, MW 1,000 | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: m-PEG-thiol (MW 1000) Reactions
Welcome to the technical support center for m-PEG-thiol (MW 1000) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the use of m-PEG-thiol (MW 1000) in bioconjugation and other applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for m-PEG-thiol (MW 1000)?
A1: Proper storage and handling are critical to maintain the reactivity of m-PEG-thiol. It is recommended to store the reagent at -20°C, desiccated, and protected from light.[1][2][3] Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation.[1][2] For easier handling of the often solid or semi-solid reagent, it is advisable to prepare a stock solution in an anhydrous, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1][2] Unused stock solutions should be stored at -20°C under an inert gas like argon or nitrogen to minimize air exposure.[1][2] Avoid frequent freeze-thaw cycles.[3]
Q2: My conjugation efficiency is low. What are the potential causes and how can I improve it?
A2: Low conjugation efficiency can stem from several factors. A primary reason is the oxidation of the thiol group, which can occur during storage or the reaction itself. Ensure that all buffers are deoxygenated and consider adding a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) in small amounts. Another common issue is suboptimal pH of the reaction buffer. The thiol-maleimide reaction, a common conjugation strategy, is most efficient at a pH between 6.5 and 7.5.[4] Below this range, the reaction rate is significantly slower, and above this range, maleimide hydrolysis can become a competing reaction. Also, ensure you are using a sufficient molar excess of the m-PEG-thiol reagent.
Q3: The reaction is proceeding too quickly (or too slowly). How can I control the reaction rate?
A3: The rate of thiol-based reactions, particularly with maleimides, is highly dependent on the pH and buffer composition.[4] To slow down the reaction, you can lower the pH towards 6.0 or use a buffer with a lower concentration.[4] Conversely, to increase the reaction rate, a pH closer to 7.5 can be used.[4] The choice of buffer can also influence the reaction speed; for instance, phosphate and borate buffers are commonly used.[1][2]
Q4: What are common side reactions and how can they be minimized?
A4: A significant side reaction is the formation of disulfide bonds between two m-PEG-thiol molecules, which can be minimized by working under anaerobic conditions or with the addition of a reducing agent like TCEP. In reactions with maleimides, hydrolysis of the maleimide group can occur, especially at pH values above 7.5. This results in an inactive reactant and lowers the conjugation yield. Therefore, maintaining the recommended pH range is crucial. For thiol-maleimide conjugates, a retro-Michael reaction can lead to instability of the linkage.[5]
Q5: Which buffers are recommended for m-PEG-thiol reactions?
A5: The choice of buffer is critical for a successful conjugation. It is important to use non-amine containing buffers, as primary amines (like in Tris or glycine buffers) can compete with the desired reaction, particularly if your target molecule is activated with an NHS ester.[1][2] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, and carbonate/bicarbonate buffer, typically at a pH range of 7-9.[1][2]
Troubleshooting Guide
This section provides a more in-depth look at specific issues you might encounter during your experiments.
Problem 1: Poor or No Conjugation
| Possible Cause | Suggested Solution |
| Oxidized m-PEG-thiol | Use fresh or properly stored m-PEG-thiol. Prepare fresh stock solutions. Degas all buffers and solutions. Consider adding a small amount of a non-thiol reducing agent like TCEP. |
| Incorrect pH | Verify the pH of your reaction buffer. For thiol-maleimide reactions, the optimal pH is typically between 6.5 and 7.5.[4] |
| Inactive Substrate | Ensure the molecule you are conjugating to the m-PEG-thiol is active and has not degraded. For example, maleimide groups can hydrolyze at high pH. |
| Insufficient Molar Ratio | Increase the molar excess of m-PEG-thiol to the substrate. An excess of the PEG reagent often drives the reaction to completion. |
| Incompatible Buffer | Avoid buffers containing primary amines (e.g., Tris, glycine) if your reaction involves amine-reactive chemistry.[1][2] |
Problem 2: Product Instability or Aggregation
| Possible Cause | Suggested Solution |
| Disulfide Bond Formation | Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and disulfide bond formation. |
| Hydrolysis of Conjugate | For thiol-maleimide conjugates, be aware of the potential for retro-Michael reaction, which can lead to cleavage of the conjugate.[5] Consider alternative, more stable conjugation chemistries if this is a recurring issue. |
| Hydrophobic Interactions | The PEGylation of a protein or molecule can sometimes lead to aggregation. Optimize the degree of PEGylation by adjusting the molar ratio of the reactants. Characterize the product to determine the average number of PEG chains per molecule. |
Experimental Protocols
General Protocol for Thiol-Maleimide Conjugation
-
Prepare the Substrate: Dissolve the maleimide-activated molecule in a suitable buffer (e.g., 20mM sodium phosphate, 150mM NaCl, pH 7.4).[1]
-
Prepare the m-PEG-thiol: Immediately before use, dissolve the m-PEG-thiol (MW 1000) in the same buffer. A 5 to 20-fold molar excess of m-PEG-thiol is a good starting point.
-
Reaction: Add the m-PEG-thiol solution to the maleimide-activated molecule solution.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analytical techniques.
-
Purification: Remove the excess m-PEG-thiol and any byproducts using size exclusion chromatography (SEC) or dialysis.
Quantification of Free Thiols
To assess the amount of unreacted thiols, a Measure-iT™ Thiol Assay Kit can be used.[4] The assay is based on a fluorescent probe that reacts with the thiol group, and the resulting fluorescence can be measured at an excitation of 494 nm and an emission of 517 nm.[4]
Visualizations
Experimental Workflow for m-PEG-thiol Conjugation
Caption: A general workflow for a typical m-PEG-thiol conjugation experiment.
Troubleshooting Logic for Low Conjugation Efficiency
Caption: A logical flow for troubleshooting low conjugation efficiency.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. confluore.com [confluore.com]
- 3. Thiol PEG, mPEG-SH [nanocs.net]
- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: m-PEG-thiol (MW 1000) Conjugation
Welcome to the technical support center for m-PEG-thiol (MW 1000) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve conjugation efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during m-PEG-thiol conjugation reactions.
Problem: Low or No Conjugation Yield
Low conjugation yield is a frequent challenge. Several factors can contribute to this issue, from reactant integrity to reaction conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| Oxidation of Thiol Groups | Pre-treat the m-PEG-thiol or your thiol-containing molecule with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). | The thiol group (-SH) on m-PEG-thiol is susceptible to oxidation, leading to the formation of disulfide bonds (S-S).[1] Disulfide bonds are not reactive with common conjugation partners like maleimides. TCEP is a stable and effective reducing agent that works over a broad pH range and typically does not need to be removed before conjugation.[1] |
| Incorrect pH of Reaction Buffer | Ensure the reaction buffer pH is within the optimal range for your specific chemistry. For thiol-maleimide reactions, the optimal pH is typically 6.5-7.5.[1] | The thiol group must be in its deprotonated thiolate form (-S⁻) to be nucleophilic and react efficiently.[2] At pH below 6.5, the concentration of the reactive thiolate is reduced. Above pH 7.5, competing side reactions like the hydrolysis of maleimide groups can significantly increase, reducing the availability of the maleimide for conjugation.[1] |
| Suboptimal Molar Ratio of Reactants | Optimize the molar ratio of m-PEG-thiol to your conjugation partner. A 1.2 to 5-fold molar excess of the PEG reagent is a common starting point for conjugation to proteins or peptides.[3] For nanoparticles, a much higher excess may be required.[4] | A sufficient excess of one reactant can help drive the reaction to completion. However, an excessively high ratio can make purification more challenging. It is recommended to perform small-scale optimization experiments with varying molar ratios.[1][3] |
| Presence of Competing Nucleophiles | Use buffers that do not contain primary amines (e.g., Tris) or other thiols if your conjugation chemistry is susceptible to these.[5][6][7] | Buffers containing primary amines can compete with the intended reaction, especially with amine-reactive chemistries. If using a thiol-reactive strategy, avoid any other thiol-containing additives. Phosphate-buffered saline (PBS) is a commonly used buffer for thiol-maleimide conjugations.[8] |
| Degraded m-PEG-thiol Reagent | Store m-PEG-thiol and its stock solutions properly. Store the solid reagent at -20°C, desiccated.[5] For stock solutions in organic solvents like DMSO or DMF, store at -20°C under an inert gas (argon or nitrogen) to prevent oxidation.[5][6] | m-PEG-thiol is sensitive to moisture and atmospheric oxygen.[5][6] Improper storage can lead to degradation and loss of reactivity. Equilibrate the reagent to room temperature before opening to prevent moisture condensation.[5][6] |
Frequently Asked Questions (FAQs)
Reaction Conditions
Q1: What is the optimal pH for m-PEG-thiol conjugation to a maleimide?
A1: The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1] In this range, the thiol group is sufficiently deprotonated to be reactive, while minimizing the competing hydrolysis of the maleimide group.[1] At a pH of 7.0, the reaction of maleimides with thiols is about 1,000 times faster than with amines.[1]
Q2: What type of buffer should I use for my conjugation reaction?
A2: For thiol-maleimide conjugations, non-amine containing buffers such as Phosphate-Buffered Saline (PBS), MES, or HEPES are recommended at a pH of 6.5-7.5.[8] Avoid buffers containing primary amines like Tris, as they can have competing reactions with certain chemistries.[5][6][7]
Q3: How long should I run the conjugation reaction?
A3: The reaction time depends on the specific reactants and their concentrations. For thiol-maleimide reactions, incubation for 1-2 hours at room temperature or overnight at 4°C is a common practice.[1][8] It is advisable to monitor the reaction progress if possible.
Reagents and Stoichiometry
Q4: My protein has disulfide bonds. Do I need to reduce them before conjugation?
A4: Yes, if you are targeting cysteine residues involved in disulfide bridges, you must first reduce these bonds to free sulfhydryl (-SH) groups.[1] Maleimides and other thiol-reactive groups do not react with disulfide bonds.[1] TCEP is a recommended reducing agent for this purpose.[1]
Q5: What molar ratio of m-PEG-thiol to my molecule should I use?
A5: The optimal molar ratio is dependent on your specific molecule. For proteins and peptides, a starting point is a 1.2 to 5-fold molar excess of m-PEG-thiol.[3] For nanoparticles, a significantly higher excess may be necessary.[4] We recommend performing optimization experiments with different ratios to find the ideal condition for your experiment.[1]
Post-Conjugation and Analysis
Q6: How can I remove unreacted m-PEG-thiol after the reaction?
A6: Unreacted m-PEG-thiol can be removed using techniques that separate molecules based on size, such as size-exclusion chromatography (SEC) with desalting columns or dialysis.[1][8]
Q7: How can I confirm that my conjugation was successful?
A7: Several methods can be used to confirm conjugation. SDS-PAGE will show a shift in the molecular weight of a protein conjugate. For smaller molecules, techniques like mass spectrometry or HPLC can be used. To quantify unreacted thiols, Ellman's reagent can be utilized in a colorimetric assay.[9]
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds in Proteins with TCEP
This protocol describes the reduction of disulfide bonds in a protein sample prior to conjugation with m-PEG-thiol.
Materials:
-
Protein solution (in a suitable buffer like PBS)
-
TCEP hydrochloride
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)
Procedure:
-
Prepare a 10 mM TCEP stock solution in the Reaction Buffer.
-
Add the TCEP stock solution to your protein solution to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction mixture at 37°C for 60-90 minutes.[1]
-
Remove the excess TCEP using a desalting column equilibrated with the Reaction Buffer, following the manufacturer's instructions.[1]
Protocol 2: General Procedure for m-PEG-thiol Conjugation to a Maleimide-Activated Molecule
This protocol provides a general workflow for the conjugation of m-PEG-thiol to a maleimide-activated protein or other molecule.
Materials:
-
Thiol-free reaction buffer (e.g., PBS, pH 7.0)
-
m-PEG-thiol (MW 1000)
-
Maleimide-activated molecule
-
Desalting column or dialysis cassette for purification
Procedure:
-
Dissolve the maleimide-activated molecule in the reaction buffer.
-
Dissolve the m-PEG-thiol in the reaction buffer immediately before use.
-
Add the desired molar excess of the m-PEG-thiol solution to the maleimide-activated molecule solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle stirring or agitation.[8]
-
After incubation, purify the conjugate from excess, unreacted m-PEG-thiol using a desalting column or dialysis.[8]
Visual Guides
Caption: General workflow for m-PEG-thiol conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. ‘Living’ PEGylation on gold nanoparticles to optimize cancer cell uptake by controlling targeting ligand and charge densities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. broadpharm.com [broadpharm.com]
- 7. confluore.com [confluore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Post-Reaction Purification
Topic: Strategies for the Removal of Excess m-PEG-thiol (MW 1000)
Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed guidance on removing unreacted m-PEG-thiol (Molecular Weight 1000 Da) from a reaction mixture. Below you will find frequently asked questions, a comparison of common purification methods, and in-depth troubleshooting guides with experimental protocols for each technique.
Frequently Asked Questions (FAQs) - Method Selection
Q1: What are the primary methods for removing excess m-PEG-thiol (1000 Da) after a reaction?
A1: The most common and effective methods for removing low molecular weight impurities like m-PEG-thiol (1000 Da) from larger macromolecules (e.g., proteins, antibodies, nanoparticles) are based on size-based separation. The four primary techniques are:
-
Dialysis: A classic membrane-based technique for separating small solutes from macromolecules based on differential diffusion rates across a semi-permeable membrane.
-
Size Exclusion Chromatography (SEC): A chromatographic method that separates molecules based on their hydrodynamic volume as they pass through a column packed with porous resin.
-
Tangential Flow Filtration (TFF): A rapid membrane-based filtration method where the sample solution flows parallel to the membrane surface, allowing smaller molecules to pass through while retaining larger ones.
-
Precipitation & Washing: A method where the larger product is selectively precipitated, leaving the smaller m-PEG-thiol in the soluble fraction, which is then removed by centrifugation and washing.
Q2: How do I choose the best method for my specific application?
A2: The optimal method depends on several factors, including your sample volume, desired purity, processing time, available equipment, and the stability of your target molecule. See the comparison table below for a summary of key characteristics to guide your decision.
Comparison of Purification Methods
The table below summarizes the key performance metrics for each purification technique. Note that specific values can vary based on the exact experimental conditions, the nature of the target molecule, and the initial concentration of the m--PEG-thiol.
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Passive Diffusion | Differential Path Length | Convective Flow & Sieving |
| Primary Application | Buffer exchange, desalting | High-resolution separation, polishing | Concentration, diafiltration (buffer exchange) |
| Typical Product Recovery | >90% | >95% | >95%[1] |
| Typical Processing Time | Slow (12-48 hours)[2] | Fast (minutes to hours)[3][4] | Very Fast (1-4 hours)[1] |
| Scalability | Limited (best for lab scale) | High (analytical to process scale) | Very High (lab to manufacturing scale) |
| Key Advantage | Simple, gentle, low cost | High purity & resolution | Fast, scalable, combines concentration & purification[5] |
| Key Disadvantage | Very slow, large buffer volumes needed | Potential for sample dilution, higher cost | Requires specialized equipment, potential for membrane fouling |
| Best For | Small volume, gentle buffer exchange | Achieving the highest purity | Large volumes, speed, process development |
Dialysis
Dialysis is a widely used technique for removing small, unwanted molecules from a solution containing macromolecules through a semi-permeable membrane.
Workflow for Dialysis
Caption: Workflow for removing m-PEG-thiol via dialysis.
Dialysis: FAQs & Troubleshooting
Q: What Molecular Weight Cut-Off (MWCO) membrane should I use to remove 1000 Da m-PEG-thiol? A: A general rule is to select a membrane with an MWCO that is at least 2-3 times larger than the molecule you want to remove, but significantly smaller than your molecule of interest. For removing a 1000 Da (1 kDa) species, a 3.5 kDa MWCO membrane is a common and effective choice, provided your target molecule is >10 kDa. This ensures efficient passage of the PEG while retaining the product.
Q: My sample volume increased significantly after dialysis. Why did this happen and how can I prevent it? A: This is due to osmosis. If your sample has a high concentration of solutes (e.g., protein, salts) compared to the dialysis buffer, water will move from the buffer into your sample, increasing its volume.[6] To prevent this, you can perform a stepwise dialysis, gradually decreasing the solute concentration difference between your sample and the buffer at each buffer change.[6] Avoid dialyzing directly against pure deionized water, as this maximizes the osmotic effect.[7]
Q: Removal of the m-PEG-thiol is incomplete. What can I do? A: Incomplete removal is often due to reaching equilibrium too quickly. To improve efficiency:
-
Increase Buffer Volume: Use a much larger volume of dialysis buffer (dialysate). A buffer-to-sample volume ratio of 200:1 to 500:1 is recommended.[2]
-
Increase Buffer Changes: Change the buffer more frequently. A typical procedure involves three buffer changes over 12-24 hours.[2][7]
-
Ensure Stirring: Gently stir the dialysis buffer to maintain the concentration gradient across the membrane. Without stirring, a layer of PEG-saturated buffer can form around the dialysis unit, slowing down diffusion.[8]
-
Increase Time: If diffusion kinetics are slow, simply extend the dialysis time for each step.
Q: My protein precipitated during dialysis. How can I avoid this? A: Protein precipitation can occur if the buffer conditions (e.g., pH, ionic strength) are not optimal for your protein's stability. This is a common issue when removing salts, as some proteins require a certain salt concentration to stay soluble.[9] To troubleshoot, perform a small-scale trial to test different buffer compositions (e.g., varying pH, adding low levels of stabilizing salts or excipients) to find a condition where your protein remains soluble.
Experimental Protocol: Dialysis
Objective: To remove >99% of unreacted m-PEG-thiol (1000 Da) from a protein solution.
Materials:
-
Dialysis device (e.g., cassette or tubing) with a 3.5 kDa MWCO.
-
Dialysis Buffer (e.g., PBS, pH 7.4), cooled to 4°C.
-
Magnetic stir plate and stir bar.
-
Large beaker or container (capable of holding >200x the sample volume).
-
Sample containing the target macromolecule and excess m-PEG-thiol.
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with DI water to remove any storage solution.
-
Sample Loading: Carefully load your sample into the dialysis device, avoiding the introduction of air bubbles. Securely seal the device.
-
First Dialysis Step: Place the sealed device into the beaker containing a volume of dialysis buffer at least 200 times that of your sample. Ensure the device is fully submerged. Place the beaker on a magnetic stir plate and stir gently at 4°C for 2-4 hours.
-
First Buffer Change: Discard the used buffer and replace it with an equal volume of fresh, cold dialysis buffer. Continue to stir for another 2-4 hours at 4°C.
-
Second Buffer Change & Overnight Dialysis: Perform a final buffer change and allow the dialysis to proceed overnight (12-16 hours) at 4°C with continuous gentle stirring.
-
Sample Recovery: Carefully remove the dialysis device from the buffer. Place it on a clean surface and pipette the purified sample out of the device into a clean tube.
-
Analysis: Determine the final protein concentration and assess the removal of m-PEG-thiol using an appropriate analytical method (e.g., HPLC, mass spectrometry).
Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on size. Larger molecules cannot enter the pores of the chromatography resin and thus travel a shorter path, eluting first. Smaller molecules, like m-PEG-thiol, enter the pores, travel a longer path, and elute later.
Workflow for Size Exclusion Chromatography (SEC)
References
- 1. researchgate.net [researchgate.net]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Desalting/Buffer Exchange and Concentration for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 4. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 5. WO1997003092A1 - A process for removal of polyethylene glycol from a protein or peptide solution - Google Patents [patents.google.com]
- 6. Protective effect of low molecular weight polyethylene glycol on the repair of experimentally damaged neural membranes in rat's spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An evaluation of the "cut and push" method of percutaneous endoscopic gastrostomy (PEG) removal. | Semantic Scholar [semanticscholar.org]
- 8. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Extraction behaviors of aqueous PEG impregnated resin system in terms of impregnation stability and recovery via protein impregnated resin interactions on bovine serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
storage and handling of m-PEG-thiol (MW 1000) to prevent oxidation
Welcome to the technical support center for m-PEG-thiol (MW 1000). This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage and handling of m-PEG-thiol to prevent oxidation and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of m-PEG-thiol degradation?
A1: The primary cause of degradation for m-PEG-thiol is the oxidation of the terminal thiol (-SH) group. This oxidation typically leads to the formation of a disulfide bond between two m-PEG-thiol molecules, creating a PEG-dimer. This dimerization process is accelerated by exposure to oxygen, moisture, and certain contaminants.
Q2: How can I visually identify if my m-PEG-thiol has oxidized?
A2: Visual inspection alone is not a reliable method for determining oxidation, as both the reduced and oxidized forms are typically white to off-white solids.[1] However, significant changes in physical appearance, such as discoloration or clumping, may indicate degradation. Definitive identification of oxidation requires analytical methods such as Ellman's assay, HPLC, or NMR spectroscopy.
Q3: What are the consequences of using oxidized m-PEG-thiol in my experiments?
A3: Using oxidized m-PEG-thiol can lead to a significant decrease in the efficiency of your conjugation or surface modification reactions. The disulfide-linked dimer will not react with target functional groups like maleimides or gold surfaces in the same manner as the free thiol, resulting in lower yields of the desired product.[2][3] In the case of maleimide conjugations, this can lead to incomplete labeling of proteins or peptides. For nanoparticle functionalization, it can result in unstable particles that are prone to aggregation.[4][5]
Q4: Can I reverse the oxidation of m-PEG-thiol?
A4: Yes, the disulfide bond formed upon oxidation can be reversed to regenerate the free thiol. This is typically achieved by treating the oxidized m-PEG-thiol with a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[2] TCEP is often preferred as it is a more potent reducing agent and does not need to be removed before subsequent conjugation to maleimides.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Low or No Conjugation Efficiency with Maleimide-Functionalized Molecules
-
Potential Cause: Your m-PEG-thiol may be oxidized, reducing the concentration of reactive free thiol groups.
-
Troubleshooting Steps:
-
Assess Thiol Reactivity: Perform Ellman's assay to quantify the concentration of free thiols in your m-PEG-thiol sample. A significantly lower than expected concentration indicates oxidation.
-
Reduce the m-PEG-thiol: If oxidation is confirmed, treat your m-PEG-thiol with a reducing agent like TCEP to cleave the disulfide bonds.
-
Optimize Reaction Conditions: Ensure your reaction buffer is degassed and at an optimal pH range of 6.5-7.5 for the maleimide-thiol reaction.[2]
-
Issue 2: Aggregation of Gold Nanoparticles After Surface Functionalization
-
Potential Cause: Insufficient surface coverage with m-PEG-thiol due to the use of oxidized reagent can lead to nanoparticle instability and aggregation, especially in high salt buffers.[3][4]
-
Troubleshooting Steps:
-
Verify m-PEG-thiol Quality: Before functionalization, confirm the quality of your m-PEG-thiol using Ellman's assay or by running a small-scale test reaction.
-
Use Fresh or Properly Stored Reagent: Always use m-PEG-thiol that has been stored under an inert atmosphere and protected from light and moisture.
-
Optimize Ligand Concentration: Ensure you are using a sufficient concentration of m-PEG-thiol to achieve adequate surface coverage.
-
Issue 3: Inconsistent Results Between Experiments
-
Potential Cause: Inconsistent handling and storage of m-PEG-thiol can lead to varying degrees of oxidation between different batches or aliquots, resulting in poor reproducibility.
-
Troubleshooting Steps:
-
Standardize Storage Protocol: Implement a strict storage protocol. Aliquot the dry m-PEG-thiol into smaller, single-use vials under an inert gas (argon or nitrogen) to minimize exposure to air and moisture upon opening.[1][6]
-
Prepare Fresh Solutions: Prepare solutions of m-PEG-thiol fresh for each experiment using degassed, anhydrous solvents like DMSO or DMF.[6]
-
Document Handling Procedures: Maintain a detailed record of how the reagent is handled for each experiment to identify any potential sources of variability.
-
Data Presentation
Table 1: Recommended Storage Conditions for m-PEG-thiol (MW 1000)
| Condition | Solid Form (Long-term) | In Anhydrous Solvent (Short-term) |
| Temperature | -20°C or lower[1] | -20°C to -80°C[7] |
| Atmosphere | Inert gas (Argon or Nitrogen)[1][6] | Inert gas (Argon or Nitrogen)[7] |
| Light | Protect from light (store in the dark)[1] | Protect from light |
| Moisture | Store with a desiccant | Use anhydrous solvents |
| Typical Shelf-life | Up to 3 years (when stored properly)[1] | 1 to 6 months (depending on temperature and solvent)[7] |
Experimental Protocols
Protocol 1: Ellman's Assay for Quantification of Free Thiol Groups
This protocol provides a method to quantify the concentration of free sulfhydryl groups in a sample of m-PEG-thiol.
-
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Cysteine hydrochloride (for standard curve)
-
m-PEG-thiol sample
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a 4 mg/mL solution of DTNB in the Reaction Buffer.
-
Prepare a series of cysteine standards of known concentrations in the Reaction Buffer.
-
Dissolve a known weight of your m-PEG-thiol in the Reaction Buffer.
-
To 250 µL of each standard and your m-PEG-thiol sample, add 50 µL of the DTNB solution.
-
Incubate the reactions at room temperature for 15 minutes.
-
Measure the absorbance of each solution at 412 nm.
-
Generate a standard curve by plotting the absorbance of the cysteine standards against their known concentrations.
-
Determine the concentration of free thiols in your m-PEG-thiol sample by interpolating its absorbance value on the standard curve.[8][9]
-
Protocol 2: PEG-Switch Assay for Detecting Reversible Oxidation
This protocol is adapted for detecting the presence of oxidized (dimerized) m-PEG-thiol. It involves blocking free thiols, reducing any disulfide bonds, and then labeling the newly formed thiols.
-
Materials:
-
N-ethylmaleimide (NEM)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG of a higher molecular weight (e.g., 5 kDa) for detection
-
m-PEG-thiol (MW 1000) sample to be tested
-
SDS-PAGE analysis equipment
-
-
Procedure:
-
Blocking Step: Dissolve the m-PEG-thiol sample in a buffer containing an excess of NEM to block all free thiol groups. Incubate for 1 hour at room temperature.
-
Reduction Step: Add TCEP to the reaction mixture to reduce any disulfide bonds present in the oxidized m-PEG-thiol. Incubate for 30 minutes at room temperature.
-
Labeling Step: Add a higher molecular weight Maleimide-PEG (e.g., 5 kDa) to the mixture to label the newly exposed thiol groups. Incubate for 1 hour at room temperature.
-
Analysis: Analyze the reaction products using SDS-PAGE. A band corresponding to the higher molecular weight PEG-adduct will indicate the presence of initially oxidized m-PEG-thiol.[10][11][12]
-
Visualizations
Caption: Oxidation and reduction of m-PEG-thiol.
Caption: Recommended workflow for handling m-PEG-thiol.
Caption: Troubleshooting low reaction yield.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. confluore.com [confluore.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. broadpharm.com [broadpharm.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Quantitative display of the redox status of proteins with maleimide-polyethylene glycol tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PEG-switch assay: a fast semi-quantitative method to determine protein reversible cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of m-PEG-thiol (MW 1000) purity on experimental results
Welcome to the technical support center for m-PEG-thiol (MW 1000). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide answers to frequently asked questions regarding the use of m-PEG-thiol (MW 1000) in your experiments.
FAQs: Impact of m-PEG-Thiol (MW 1000) Purity
Q1: What are the most common impurities in m-PEG-thiol (MW 1000) and why are they a concern?
A1: The most prevalent impurities in m-PEG-thiol (MW 1000) are PEG-diol and disulfide-linked m-PEG dimers. PEG-diol, which has hydroxyl groups at both ends, can lead to cross-linking between nanoparticles or proteins, causing aggregation.[1] Disulfide-linked dimers are formed through the oxidation of the thiol groups and are inactive in reactions requiring a free thiol, thus reducing the efficiency of your conjugation or surface modification.[2]
Q2: My gold nanoparticles are aggregating after I add m-PEG-thiol. What is the likely cause?
A2: Aggregation of gold nanoparticles upon addition of m-PEG-thiol is a common issue that can stem from several factors related to the purity of the PEG reagent and the experimental conditions. One primary cause is the presence of disulfide-linked PEG dimers, which are unable to bind to the gold surface and can induce aggregation.[3] Additionally, if the concentration of m-PEG-thiol is not optimized, it can act as a coagulant rather than a stabilizer.[4][5] It is crucial to use a sufficient concentration of the thiol-PEG to ensure complete surface coverage and stabilization.[4][5] The polydispersity of the m-PEG-thiol can also play a role, as shorter PEG chains may not provide adequate steric hindrance to prevent aggregation.[6]
Q3: I'm observing low yields in my bioconjugation reaction with a maleimide-functionalized protein. Could the purity of my m-PEG-thiol be the problem?
A3: Yes, the purity of m-PEG-thiol is critical for achieving high yields in bioconjugation reactions. The primary issue is the presence of disulfide-linked dimers, which will not react with the maleimide group, thereby lowering the effective concentration of reactive PEG and reducing the conjugation efficiency. It is also important to ensure that the reaction conditions, such as pH, are optimal for the thiol-maleimide reaction.
Q4: How does the polydispersity of m-PEG-thiol (MW 1000) affect my experimental results?
A4: Polydispersity, or the range of molecular weights in your m-PEG-thiol sample, can significantly impact the reproducibility and performance of your experiments. A broad molecular weight distribution can lead to a heterogeneous population of PEGylated products, which may have different pharmacokinetic and biodistribution profiles in drug delivery applications.[6][7] In nanoparticle functionalization, polydispersity can result in a less uniform surface coating, potentially affecting the stability and protein adsorption characteristics of the nanoparticles.[6][7] For applications requiring high precision, using m-PEG-thiol with a low polydispersity index (PDI) is recommended.
Q5: How should I store and handle my m-PEG-thiol to maintain its purity?
A5: Proper storage and handling are crucial to prevent the degradation of m-PEG-thiol, primarily through oxidation which leads to the formation of disulfide dimers. It is recommended to store m-PEG-thiol at -20°C under an inert atmosphere, such as argon or nitrogen, and protected from light.[8] Before use, allow the reagent to warm to room temperature before opening the container to prevent condensation of moisture, which can also affect its stability. For frequent use, it is advisable to aliquot the reagent into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to air.
Troubleshooting Guides
Issue 1: Nanoparticle Aggregation During PEGylation
| Symptom | Possible Cause | Troubleshooting Steps |
| Immediate aggregation upon addition of m-PEG-thiol. | Disulfide Impurity: Presence of oxidized PEG-dimers that do not bind to the nanoparticle surface and can induce aggregation.[3] | 1. Check Purity: Analyze the m-PEG-thiol for disulfide content using HPLC or NMR. 2. Reduce Disulfide: If impurities are present, treat the m-PEG-thiol solution with a reducing agent like DTT or TCEP prior to use. (See Protocol below) 3. Use Fresh Reagent: Whenever possible, use a fresh, unopened vial of high-purity m-PEG-thiol. |
| Aggregation observed after a short incubation period. | Insufficient PEG Concentration: The concentration of m-PEG-thiol is below the critical stabilization concentration (CSC), leading to incomplete surface coverage and aggregation.[4][5] | 1. Optimize Concentration: Perform a concentration titration to determine the optimal m-PEG-thiol concentration for your specific nanoparticles. 2. Increase PEG:Nanoparticle Ratio: Gradually increase the molar ratio of m-PEG-thiol to nanoparticles in your reaction. |
| Inconsistent aggregation between batches. | Polydispersity of m-PEG-thiol: High polydispersity can lead to batch-to-batch variability in surface coating and stability.[6][7] | 1. Characterize Polydispersity: If possible, obtain the polydispersity index (PDI) from the supplier or analyze it using size-exclusion chromatography (SEC). 2. Source Low PDI Reagent: For sensitive applications, source m-PEG-thiol with a narrow molecular weight distribution. |
Issue 2: Low Bioconjugation Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Significantly lower than expected yield of PEGylated product. | High Disulfide Content: A significant portion of the m-PEG-thiol is in the inactive, oxidized dimer form.[2] | 1. Quantify Thiol Content: Use Ellman's reagent or other thiol quantification assays to determine the concentration of free thiol in your m-PEG-thiol stock. 2. Pre-treat with Reducing Agent: Before the conjugation reaction, treat the m-PEG-thiol with a reducing agent like DTT, followed by removal of the reducing agent. |
| Reaction appears to stall or proceed very slowly. | Suboptimal Reaction Conditions: The pH of the reaction buffer may not be ideal for the thiol-maleimide reaction. | 1. Adjust pH: Ensure the reaction is performed at a pH between 6.5 and 7.5 for optimal thiol-maleimide conjugation. 2. Degas Buffers: De-gas all buffers to minimize dissolved oxygen that can promote disulfide formation. |
| Incomplete reaction despite excess m-PEG-thiol. | PEG-Diol Impurity: If the target molecule has multiple reactive sites, the bifunctional PEG-diol can lead to cross-linking and the formation of insoluble aggregates, removing the target from the reaction.[1] | 1. Assess PEG-Diol Content: Check the certificate of analysis for the PEG-diol content or analyze by HPLC. 2. Use High Purity Reagent: Source m-PEG-thiol with a very low percentage of PEG-diol impurity. |
Quantitative Data Summary
The purity of m-PEG-thiol (MW 1000) can have a direct and quantifiable impact on experimental outcomes. While specific quantitative data is highly dependent on the experimental setup, the following table summarizes the expected trends based on available literature.
| Purity Parameter | Low Purity Effect | High Purity (>95%) Effect | Primary Application Impacted |
| Thiol Functionality | Reduced effective concentration of reactive PEG, leading to lower conjugation yields. | Higher reaction efficiency and more complete surface coverage of nanoparticles. | Bioconjugation, Nanoparticle Functionalization |
| Disulfide Content | Increased likelihood of nanoparticle aggregation; reduced bioconjugation efficiency. | Enhanced stability of nanoparticle dispersions; higher and more reproducible conjugation yields. | Nanoparticle Synthesis, Drug Delivery |
| PEG-Diol Content | Potential for cross-linking and aggregation of proteins or nanoparticles.[1] | Minimized side reactions and formation of well-defined, non-aggregated products. | Bioconjugation, Drug Formulation |
| Polydispersity (PDI) | Heterogeneous product profile, leading to variability in biological performance and reduced reproducibility.[6][7] | Uniform and well-defined PEGylated products with consistent properties. | Drug Delivery, Therapeutics |
Experimental Protocols
Protocol 1: Purity Assessment of m-PEG-Thiol (MW 1000) by ¹H-NMR
Objective: To determine the purity and integrity of m-PEG-thiol (MW 1000) using proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of m-PEG-thiol (MW 1000).
-
Dissolve the sample in a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Water (D₂O) to a final concentration of approximately 10 mg/mL.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
-
Typical acquisition parameters include:
-
Pulse program: zg30
-
Number of scans: 16-64 (for good signal-to-noise)
-
Relaxation delay (d1): 5 seconds (to ensure full relaxation of protons)
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic peaks for m-PEG-thiol:
-
PEG backbone: A large, broad singlet around 3.64 ppm.
-
Methoxy group (-OCH₃): A sharp singlet around 3.38 ppm.[9]
-
Thiol-adjacent methylene protons (-CH₂-SH): A triplet around 2.7 ppm.
-
-
Purity Assessment:
-
Integrate the methoxy peak (at ~3.38 ppm) and set its integral to 3 (representing 3 protons).
-
Integrate the PEG backbone peak (~3.64 ppm). The expected integral can be calculated based on the molecular weight (for MW 1000, there are approximately 22 ethylene glycol repeat units, so 22 * 4 = 88 protons).
-
The presence of a peak around 3.7 ppm may indicate the presence of PEG-diol impurity.[10]
-
The absence or significant reduction of the thiol-adjacent methylene proton peak (~2.7 ppm) and the appearance of a peak around 2.9 ppm may indicate the formation of a disulfide bond.
-
-
Protocol 2: Reduction of Disulfide Impurities in m-PEG-Thiol
Objective: To reduce disulfide-linked dimers in an m-PEG-thiol sample to regenerate the active free thiol.
Methodology:
-
Reagent Preparation:
-
Prepare a 10-fold molar excess solution of a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in a degassed buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Reduction Reaction:
-
Dissolve the m-PEG-thiol in the degassed buffer.
-
Add the reducing agent solution to the m-PEG-thiol solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring under an inert atmosphere (e.g., nitrogen or argon).
-
-
Removal of Reducing Agent:
-
It is crucial to remove the excess reducing agent before using the m-PEG-thiol in a subsequent reaction, as it will compete for reactive sites.
-
For small molecules like DTT, removal can be achieved by:
-
Size-Exclusion Chromatography (SEC): Use a desalting column with a molecular weight cutoff appropriate for separating the m-PEG-thiol (MW 1000) from the small molecule reducing agent.
-
Dialysis: Dialyze the reaction mixture against several changes of degassed buffer.
-
-
-
Verification of Reduction:
-
(Optional) Confirm the regeneration of the free thiol group using Ellman's test or by re-analyzing the sample by ¹H-NMR.
-
-
Use Immediately:
-
The reduced m-PEG-thiol is susceptible to re-oxidation and should be used immediately in the subsequent conjugation or functionalization step.
-
Visualizations
Caption: Workflow for assessing the purity of m-PEG-thiol (MW 1000) using ¹H-NMR.
Caption: Troubleshooting guide for nanoparticle aggregation during PEGylation.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability and biological response of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
avoiding non-specific binding with m-PEG-thiol (MW 1000)
Welcome to the Technical Support Center for m-PEG-thiol (MW 1000). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on avoiding non-specific binding and to offer solutions to common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the functionalization of surfaces with m-PEG-thiol (MW 1000) to prevent non-specific binding.
Issue 1: High Levels of Non-Specific Protein Binding After PEGylation
Question: I have treated my surface with m-PEG-thiol (MW 1000), but I am still observing significant non-specific protein adsorption. What could be the cause, and how can I resolve this?
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Incomplete or Low-Density PEG Monolayer | An incomplete or poorly formed self-assembled monolayer (SAM) of m-PEG-thiol can leave exposed patches on the substrate, which are prone to protein adsorption. The density of the PEG layer is crucial for its effectiveness in preventing non-specific binding.[1][2] | Increase the incubation time of the substrate in the m-PEG-thiol solution to ensure complete monolayer formation. Optimize the m-PEG-thiol concentration in the coating solution; concentrations that are too low may result in a sparse layer. |
| Contaminated Surface | The presence of organic residues, dust particles, or other contaminants on the substrate can hinder the self-assembly of the m-PEG-thiol monolayer, leading to defects in the coating. | Implement a thorough cleaning procedure for your substrate before PEGylation. Common methods include piranha etching for glass and silicon surfaces or extensive rinsing with high-purity organic solvents and water.[3] |
| Oxidation of Thiol Groups | The thiol (-SH) group of m-PEG-thiol is susceptible to oxidation, which can prevent its covalent attachment to surfaces like gold.[4] This is particularly a risk during storage and handling. | Store m-PEG-thiol under an inert gas (e.g., argon or nitrogen) at -20°C.[5][6] Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.[5][6] Prepare fresh solutions of m-PEG-thiol for each experiment. |
| Inappropriate Buffer Conditions | The pH and composition of the buffer used during PEGylation can affect the reaction. For instance, buffers containing primary amines (e.g., Tris) can compete with the desired surface reaction.[5] | Use a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS) at a pH between 7 and 9.[5] |
| Protein Aggregation | The protein of interest may be aggregating and precipitating onto the surface, which is different from surface-adsorption non-specific binding. | Ensure the protein solution is properly prepared and filtered. Optimize buffer conditions (pH, ionic strength) for the protein to maintain its solubility and stability. |
Issue 2: Inconsistent Results Between Experiments
Question: I am getting variable results in my experiments that use m-PEG-thiol coated surfaces. How can I improve the reproducibility?
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Variability in Surface Preparation | Minor inconsistencies in the cleaning and preparation of the substrate can lead to significant differences in the quality of the PEG monolayer. | Standardize your substrate cleaning protocol. Document every step, including timings, solution concentrations, and rinsing procedures. |
| Inconsistent PEGylation Protocol | Variations in incubation time, temperature, or m-PEG-thiol concentration will affect the final surface properties. | Adhere strictly to a detailed and optimized PEGylation protocol. Use a consistent source and batch of m-PEG-thiol. |
| Degradation of m-PEG-thiol | As mentioned previously, m-PEG-thiol can degrade over time, especially with repeated exposure to air and moisture.[4] | Aliquot the m-PEG-thiol upon receipt and store it under inert gas.[5][6] Use a fresh aliquot for each set of experiments. |
| Environmental Factors | Factors such as humidity and air quality in the laboratory can influence the surface chemistry. | Perform the surface preparation and PEGylation in a controlled environment, such as a cleanroom or a glove box, if possible. |
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve issues with non-specific binding on m-PEG-thiol functionalized surfaces.
Caption: A step-by-step workflow for troubleshooting high non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is m-PEG-thiol and why is it used to prevent non-specific binding?
m-PEG-thiol is a polyethylene glycol (PEG) polymer with a methyl ether cap on one end and a thiol group on the other.[5] The thiol group forms a covalent bond with surfaces like gold, silver, and other transition metals, creating a self-assembled monolayer (SAM).[7][8] The PEG chains are hydrophilic and create a steric barrier, which repels proteins and other biomolecules, thereby reducing non-specific adsorption.[7][9]
Q2: What is the optimal molecular weight of PEG for preventing non-specific binding?
While this guide focuses on m-PEG-thiol (MW 1000), the optimal molecular weight can depend on the specific application and the proteins involved. Generally, longer PEG chains can provide better steric hindrance, but there is a trade-off with grafting density.[10][11] For some applications, a MW of 2000 Da or 5000 Da might be more effective.[10][12] It is often necessary to empirically determine the best MW for a new system.
Q3: How should I store and handle m-PEG-thiol (MW 1000)?
m-PEG-thiol reagents are often low-melting solids or liquids and should be stored at -20°C, desiccated.[5][6] To facilitate handling, it is recommended to dissolve the reagent in an anhydrous solvent like DMSO or DMF to create a stock solution.[5][6] This stock solution should also be stored at -20°C under an inert atmosphere (argon or nitrogen) to prevent oxidation of the thiol group.[5][6] Before use, allow the vial to warm to room temperature before opening to avoid moisture condensation.[5][6]
Q4: Can I use a blocking agent in addition to m-PEG-thiol?
Yes, using a secondary blocking agent after PEGylation can be an effective strategy to further reduce non-specific binding.[13] Common blocking agents include bovine serum albumin (BSA) and casein.[13][14] This is particularly useful if you still observe background binding after optimizing your PEGylation protocol.
Q5: How can I confirm that my surface is properly coated with m-PEG-thiol?
Several surface characterization techniques can be used to verify the presence and quality of the m-PEG-thiol monolayer. These include:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface, including the presence of sulfur from the thiol group and carbon and oxygen from the PEG chain.[4][15]
-
Contact Angle Measurements: A successful PEGylation will result in a more hydrophilic surface, which can be observed by a decrease in the water contact angle.[16]
-
Atomic Force Microscopy (AFM): To visualize the surface topography and ensure a smooth, uniform coating.
-
Ellipsometry: To measure the thickness of the PEG layer.
Experimental Protocols
Protocol 1: General Procedure for Surface Passivation of Gold Substrates
This protocol describes the functionalization of a gold surface with m-PEG-thiol (MW 1000) to create a protein-resistant coating.
Materials:
-
m-PEG-thiol (MW 1000)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
High-purity water and ethanol
-
Nitrogen or Argon gas
-
Gold-coated substrates
Procedure:
-
Substrate Cleaning:
-
Thoroughly rinse the gold substrate with ethanol and then with high-purity water.
-
Dry the substrate under a stream of nitrogen or argon gas.
-
For more rigorous cleaning, use a UV-Ozone cleaner for 15-20 minutes immediately before use.
-
-
Preparation of m-PEG-thiol Solution:
-
Allow the vial of m-PEG-thiol to equilibrate to room temperature before opening.
-
Prepare a stock solution of m-PEG-thiol (e.g., 100 mg/mL) in anhydrous DMF or DMSO.[6]
-
From the stock solution, prepare a working solution of m-PEG-thiol in PBS (pH 7.4). A typical starting concentration is 1 mg/mL, but this may need to be optimized.
-
-
Surface Functionalization:
-
Immerse the clean, dry gold substrate in the m-PEG-thiol working solution.
-
Incubate for at least 2 hours at room temperature.[6] For a denser monolayer, the incubation can be extended overnight.
-
Ensure the entire surface is submerged and avoid the introduction of air bubbles.
-
-
Washing:
-
After incubation, remove the substrate from the PEG solution.
-
Rinse the surface thoroughly with PBS to remove any non-covalently bound m-PEG-thiol.
-
Follow with a rinse in high-purity water.
-
Dry the functionalized surface under a gentle stream of nitrogen or argon.
-
-
Storage:
-
Use the freshly prepared PEGylated surface immediately for the best results.
-
If short-term storage is necessary, store in a clean, dry, and inert environment.
-
Workflow for Gold Surface Passivation
Caption: A workflow diagram for the passivation of gold surfaces with m-PEG-thiol.
Quantitative Data Summary
Table 1: Influence of PEG Molecular Weight on Protein Adsorption
This table summarizes findings on how the molecular weight of PEG affects its ability to resist protein adsorption. Higher molecular weights do not always lead to better protein resistance due to a decrease in grafting density.[11]
| PEG Molecular Weight (Da) | Relative Fibrinogen Adsorption | Relative Lysozyme Adsorption | Key Observation | Reference |
| 350 | High | High | Limited protein resistance. | [10] |
| 750 | Moderate | Moderate | Improved resistance over lower MW. | [10] |
| 2000 | Low | Low | Often found to be optimal for protein resistance. | [10][12] |
| 5000 | Low | Low | Similar or slightly less effective than 2000 Da. | [10] |
| 10000 | Increased Adsorption | - | Reduced effectiveness due to lower grafting density. | [11][12] |
Note: Relative adsorption values are qualitative summaries from the cited literature.
Table 2: Recommended Reagent Concentrations and Incubation Times
This table provides starting points for optimizing your PEGylation protocol.
| Parameter | Recommended Range | Notes | Reference |
| m-PEG-thiol Concentration | 0.1 - 2.0 mg/mL | The optimal concentration depends on the substrate and desired monolayer density. | [6] |
| Incubation Time | 2 - 24 hours | Longer incubation times generally lead to a more ordered and dense monolayer. | [6] |
| pH of Buffer | 7.0 - 9.0 | Amine-free buffers like PBS are recommended. | [5] |
| Temperature | Room Temperature | Standard condition for self-assembly. | [6] |
References
- 1. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repelling and ordering: the influence of poly(ethylene glycol) on protein adsorption - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05445A [pubs.rsc.org]
- 3. Surface Passivation for Single-molecule Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. confluore.com [confluore.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. m-PEG-thiol, MW 1,000 | BroadPharm [broadpharm.com]
- 9. Competitive Adsorption of Thiolated Polyethylene Glycol and Mercaptopropionic acid on Gold Nanoparticles Measured by Physical Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photochemical transformations of thiolated polyethylene glycol coatings on gold nanoparticles - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: m-PEG-thiol (MW 1000) Functionalization
Welcome to the technical support center for m-PEG-thiol (MW 1000) functionalization. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up PEGylation processes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for m-PEG-thiol (MW 1000) to ensure its reactivity?
A1: Proper storage and handling are critical for maintaining the functionality of m-PEG-thiol. The thiol group is susceptible to oxidation. For long-term storage, it is strongly recommended to store the reagent at -20°C under a dry, inert atmosphere such as argon or nitrogen.[1][2][3] The product should also be protected from light.[3] Before use, the container should be allowed to warm to room temperature before opening to prevent moisture condensation.[1][2][3] For easier handling, stock solutions can be prepared in anhydrous solvents like DMSO or DMF and stored at -20°C under an inert gas.[1][2][4]
Q2: What is the most common side reaction when working with m-PEG-thiol, and how can it be minimized?
A2: The most common side reaction is the oxidation of the thiol group (-SH) to form a disulfide bond (-S-S-). This dimerization reaction consumes the reactive thiol group, reducing the efficiency of the desired conjugation. To minimize this, it is crucial to work with deoxygenated buffers and solvents. Including a chelating agent like EDTA (2-5 mM) in the reaction buffer can also help by sequestering metal ions that can catalyze oxidation.[5] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is also a good practice, especially during scale-up.
Q3: Which conjugation chemistries are typically used with m-PEG-thiol?
A3: m-PEG-thiol is versatile and commonly used in several "click chemistry" reactions. The most prominent is the Michael-type addition reaction with maleimides, which is highly efficient and forms a stable thioether bond.[6] Another common method is the thiol-ene reaction, where the thiol adds across a double bond (alkene) in the presence of a photoinitiator or radical initiator.[7] Thiol groups can also be used to functionalize gold surfaces, such as on gold nanoparticles, through the formation of a strong gold-sulfur dative bond.[8]
Q4: How does pH affect the efficiency of m-PEG-thiol conjugation reactions?
A4: The pH of the reaction buffer is a critical parameter. For reactions with maleimides, the thiol group needs to be in its deprotonated, nucleophilic thiolate form (S⁻) to react. The reaction rate increases with higher pH.[5] However, at pH values above 7.5-8.0, the maleimide ring becomes increasingly susceptible to hydrolysis, which deactivates it.[5] Additionally, at pH 7 and above, maleimides can react with primary amines (e.g., lysine residues in proteins).[5] Therefore, a pH range of 6.5-7.4 is generally recommended as a good compromise for thiol-maleimide conjugations.[5][6]
Q5: What are common impurities in m-PEG starting material and how can they affect my reaction?
A5: A well-known and significant impurity in m-PEG products is the presence of PEG-diol, which has hydroxyl groups at both ends instead of one methoxy and one hydroxyl group.[9][10] If this diol impurity is carried through the synthesis to the final m-PEG-thiol product, it can result in a dithiol PEG impurity. This dithiol species can cause unwanted cross-linking between molecules or particles in your reaction, leading to aggregation and ill-defined products.[9] It is crucial to use high-purity starting materials or characterize the material for diol content.[9][10]
Troubleshooting Guide
Q: I am observing low conjugation efficiency as I scale up my reaction. What are the likely causes and solutions?
A: Low efficiency upon scale-up is a common challenge. Here are several factors to investigate:
-
Issue: Inefficient Mixing. At larger volumes, localized concentration gradients can occur, meaning the reactants are not encountering each other effectively.
-
Solution: Ensure adequate and homogenous mixing. Switch from vortexing or shaking to an overhead stirrer for larger volumes. The speed of polymerization in some reactions, like with maleimides, can be faster than manual mixing allows, leading to heterogeneous products.[6]
-
-
Issue: Oxygen Contamination. Larger buffer volumes can hold more dissolved oxygen, leading to increased oxidation of the thiol groups to inactive disulfides.
-
Solution: Rigorously degas all buffers and solvents immediately before use. You can do this by sparging with an inert gas like argon or nitrogen for an extended period. Maintain an inert atmosphere over the reaction vessel during the entire process.
-
-
Issue: Steric Hindrance. If you are conjugating to a surface or a large molecule, the density of reactive sites can become a limiting factor. As more PEG molecules attach, they can sterically hinder others from accessing the remaining sites.[5][11]
-
Solution: Optimize the molar ratio of m-PEG-thiol to your substrate. It may not be possible to achieve 100% functionalization. Consider using a longer PEG chain with the reactive maleimide group to make it more accessible.[5]
-
-
Issue: Incorrect pH. On a larger scale, the addition of reagents can cause localized pH shifts that may not be adequately buffered.
-
Solution: Re-verify the pH of the final reaction mixture. Use a slightly higher buffer concentration to ensure robust pH control throughout the reaction.[6]
-
Q: My final product is showing significant aggregation. How can I prevent this?
A: Aggregation often points to unintended cross-linking or changes in solubility.
-
Issue: Dithiol Impurity. As mentioned in the FAQs, the presence of a dithiol impurity in your m-PEG-thiol reagent is a primary cause of cross-linking.
-
Issue: Inter-particle/Inter-molecular Disulfide Bonds. If your target molecule also contains free thiols, they can form disulfide bonds with the m-PEG-thiol or with each other.
-
Solution: If the target molecule's thiols are not the intended reaction site, they should be capped with a protecting group before the PEGylation reaction.
-
-
Issue: Poor Solubility. The properties of the newly formed conjugate may lead to reduced solubility in the reaction buffer, causing it to precipitate or aggregate.
-
Solution: Perform solubility tests with your new conjugate. You may need to adjust the buffer composition, ionic strength, or add solubility enhancers.
-
Q: The purification of my PEGylated product is difficult, and I have low recovery. What strategies can I use?
A: Purifying PEGylated molecules from unreacted PEG and the native molecule can be challenging due to their similar properties.
-
Issue: Ineffective Size Exclusion Chromatography (SEC). For smaller molecules, the size difference between the starting material and the PEGylated product may not be sufficient for effective separation by SEC.
-
Solution: Consider other chromatography techniques. Ion-exchange chromatography (IEX) is often effective because the PEG chain can shield the surface charges of the protein, causing a significant change in its elution profile.[12][] Hydrophobic interaction chromatography (HIC) can also be used, as PEGylation can alter the molecule's hydrophobicity.[12][]
-
-
Issue: Non-Chromatographic Methods for Scale-Up. Chromatography can be a bottleneck in large-scale production.[12]
-
Solution: Explore alternative methods like tangential flow filtration (TFF) or ultrafiltration/diafiltration, which separate based on size and can be more scalable.[12] Another approach is precipitation; for example, adding a salt like ammonium sulfate can induce a phase transition in the PEGylated protein, allowing it to be separated.[12][14]
-
Data Summary Tables
Table 1: Effect of Reaction Conditions on Thiol-Maleimide Conjugation
| Parameter | Condition | Effect on Reaction Rate | Considerations |
| pH | pH 6.5 | Slower | Good maleimide stability, less risk of side reactions with amines.[5] |
| pH 7.4 | Faster | Good balance of reaction speed and maleimide stability.[6] | |
| pH > 8.0 | Very Fast | Increased risk of maleimide hydrolysis and reaction with amines.[5] | |
| Buffer Type | Phosphate (PBS) | Standard | Widely used, provides good buffering capacity around neutral pH.[1] |
| Borate | Alternative | Useful for pH ranges between 8 and 9, but mind the risk of side reactions.[1] | |
| Citrate | Slower than PBS | Can be used at acidic pH to slow down the reaction significantly.[6] | |
| Temperature | 4 °C | Slower | May be required for sensitive biomolecules. |
| Room Temp (20-25°C) | Faster | Standard condition for most conjugations.[1] |
Table 2: Recommended Storage Conditions for m-PEG-thiol (MW 1000)
| Form | Temperature | Atmosphere | Light Conditions | Duration |
| Solid/Lyophilized | -15 to -40 °C[3] | Dry Argon or Nitrogen[3] | In the dark[3] | Long-term |
| Stock Solution (in anhydrous DMSO/DMF) | -20 °C[1][2] | Dry Argon or Nitrogen[2] | In the dark | Short to Medium-term |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of m-PEG-thiol to a Maleimide-Activated Protein
-
Reagent Preparation:
-
Equilibrate the m-PEG-thiol (MW 1000) vial to room temperature before opening.[2]
-
Prepare a 10-fold molar excess stock solution of m-PEG-thiol in degassed, amine-free reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2).
-
Dissolve the maleimide-activated protein in the same degassed reaction buffer to a final concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
To consume any unreacted maleimide groups, add a small molecule thiol, such as L-cysteine or beta-mercaptoethanol, to a final concentration of 2-5 times the initial maleimide concentration.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess PEG reagent and quenching agent. For lab scale, size exclusion chromatography (SEC) or dialysis against the storage buffer is common.
-
For larger scales, tangential flow filtration (TFF) is a more efficient method.[12]
-
-
Analysis and Storage:
-
Analyze the final product using SDS-PAGE to visualize the increase in molecular weight and estimate conjugation efficiency. Use techniques like HPLC or MALDI-TOF-MS for more precise characterization.[15][16]
-
Store the purified PEGylated protein under appropriate sterile conditions, typically at 4°C or frozen at -80°C.
-
Protocol 2: Quantification of Unreacted Thiol Groups
This protocol uses a thiol quantification assay kit (e.g., Measure-iT Thiol Assay Kit) to determine the amount of unreacted m-PEG-thiol after the reaction.
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of your m-PEG-thiol starting material in the reaction buffer to create a standard curve.
-
-
Sample Preparation:
-
Take an aliquot of your conjugation reaction mixture immediately after the desired reaction time (before the quenching step).
-
-
Assay Procedure:
-
Add the standards and the reaction sample to the wells of a microplate.
-
Prepare the thiol assay working solution according to the manufacturer's instructions.
-
Add the working solution to all wells.
-
Incubate for the recommended time (typically 5-10 minutes) in the dark.
-
-
Measurement:
-
Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~494/517 nm).[6]
-
-
Calculation:
-
Use the standard curve to determine the concentration of thiol groups in your reaction sample.
-
Compare this to the initial concentration of m-PEG-thiol to calculate the percentage of unreacted thiols and, by extension, the conjugation efficiency.
-
Visualizations
Caption: General workflow for m-PEG-thiol functionalization.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: Schematic of the thiol-maleimide conjugation reaction.
References
- 1. confluore.com [confluore.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ‘Living’ PEGylation on gold nanoparticles to optimize cancer cell uptake by controlling targeting ligand and charge densities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast Screening of Diol Impurities in Methoxy Poly(Ethylene Glycol)s (mPEG)s by Liquid Chromatography on Monolithic Silica Rods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Competitive Adsorption of Thiolated Polyethylene Glycol and Mercaptopropionic acid on Gold Nanoparticles Measured by Physical Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Characterizing m-PEG-thiol (MW 1000) on Nanoparticles: A Comparative Guide to Dynamic Light Scattering Analysis
For researchers, scientists, and drug development professionals, understanding the surface characteristics of nanoparticles is paramount for predicting their in vivo behavior, efficacy, and safety. The functionalization of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to improve their biocompatibility and circulation time. This guide provides a comparative analysis of using Dynamic Light Scattering (DLS) to characterize nanoparticles before and after modification with methoxy-PEG-thiol (m-PEG-thiol) of a 1000 Da molecular weight. We will delve into the expected changes in key DLS parameters, compare DLS with alternative characterization techniques, and provide a detailed experimental protocol.
Dynamic Light Scattering is a non-invasive, rapid, and widely used technique for determining the size distribution and surface charge of nanoparticles in a colloidal suspension. By analyzing the fluctuations in scattered light intensity caused by the Brownian motion of particles, DLS provides valuable information on the hydrodynamic diameter, polydispersity index (PDI), and zeta potential. These parameters are critical indicators of successful PEGylation.
The Impact of m-PEG-thiol (MW 1000) Coating on Nanoparticle Properties: A DLS Perspective
The covalent attachment of m-PEG-thiol to the surface of nanoparticles induces significant changes in their physicochemical properties, which are readily detectable by DLS. The primary observable effects are an increase in the hydrodynamic diameter and a shift in the zeta potential towards neutrality.
Hydrodynamic Diameter: The hydrodynamic diameter is the effective diameter of the nanoparticle in a solution, including the nanoparticle core and any molecules attached to its surface, as well as the associated solvent layer. The addition of a 1000 Da m-PEG-thiol layer is expected to increase the hydrodynamic diameter. The magnitude of this increase is dependent on the initial size and composition of the nanoparticle core, as well as the grafting density of the PEG chains.
Polydispersity Index (PDI): The PDI is a measure of the heterogeneity of particle sizes in a sample. A PDI value below 0.2 is generally considered to indicate a monodisperse or narrowly distributed sample. Successful and uniform PEGylation should ideally result in a minimal increase in the PDI, signifying that the coating process did not induce significant aggregation.
Zeta Potential: The zeta potential is an indicator of the surface charge of nanoparticles in a suspension and a key predictor of their stability. Many bare nanoparticles possess a significant negative or positive surface charge. The neutral and hydrophilic nature of the PEG chains effectively shields this surface charge, causing the zeta potential to shift towards a more neutral value (closer to 0 mV). This "stealth" effect is a primary reason for PEGylation, as it reduces opsonization and clearance by the reticuloendothelial system.
Comparative Analysis of DLS Data
To illustrate the expected changes upon PEGylation with m-PEG-thiol (MW 1000), the following table summarizes representative DLS data for different nanoparticle systems. It is important to note that the exact values will vary depending on the specific nanoparticle material, its initial size, and the reaction conditions for PEGylation.
| Nanoparticle Type | Condition | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Gold Nanoparticles | Bare | 15.2 ± 0.5 | 0.15 ± 0.02 | -35.6 ± 2.1 |
| m-PEG-thiol (800 Da) Coated[1] | 23 ± 4 | 0.18 ± 0.03 | -0.1 ± 1.0[1] | |
| Silica Nanoparticles | Bare | 50.8 ± 1.2 | 0.12 ± 0.01 | -45.3 ± 1.8 |
| m-PEG-thiol (1000 Da) Coated | ~60-70 | ~0.15 | ~ -5 to -15 | |
| Liposomes | Bare | 105.4 ± 2.1 | 0.11 ± 0.02 | -28.9 ± 1.5 |
| m-PEG-thiol (1000 Da) Coated | ~115-125 | ~0.13 | ~ -2 to -10 |
Note: The data for silica nanoparticles and liposomes with 1000 Da m-PEG-thiol are representative estimates based on typical experimental outcomes and are provided for illustrative purposes.
Comparison with Alternative Characterization Methods
While DLS is a powerful tool, a comprehensive characterization of PEGylated nanoparticles often involves complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, PDI, zeta potential. | Rapid, non-invasive, provides information in solution. | Sensitive to contaminants, provides an intensity-weighted average which can be skewed by larger particles, does not give information on particle shape or core size. |
| Transmission Electron Microscopy (TEM) | Core size, shape, and morphology. | Provides direct visualization of individual particles. | Requires sample drying which can introduce artifacts, provides number-weighted statistics on a small sample population. |
| Thermogravimetric Analysis (TGA) | Quantification of PEG grafting density. | Provides quantitative information on the amount of attached polymer. | Destructive technique, requires a significant amount of sample. |
| Nanoparticle Tracking Analysis (NTA) | Number-based size distribution and concentration. | Provides higher resolution for polydisperse samples and measures particle concentration. | Less sensitive to smaller particles compared to DLS. |
Experimental Protocols
A detailed and consistent experimental protocol is crucial for obtaining reliable and reproducible DLS data.
Protocol for DLS Characterization of m-PEG-thiol (MW 1000) Coated Nanoparticles
1. Sample Preparation:
-
Solvent Selection: Use a high-purity, filtered (0.22 µm syringe filter) solvent, typically deionized water or a buffer relevant to the intended application (e.g., phosphate-buffered saline, PBS).
-
Concentration: The optimal nanoparticle concentration is crucial to avoid multiple scattering (too concentrated) or poor signal-to-noise ratio (too dilute). A typical starting point is a concentration that results in a count rate between 100 and 1000 kcps (kilo counts per second). Perform a dilution series to determine the ideal concentration range for your specific nanoparticles and instrument.
-
Dispersion: Ensure the nanoparticles are well-dispersed. For PEGylated nanoparticles, gentle vortexing or pipetting is usually sufficient. Avoid harsh sonication which could potentially disrupt the PEG layer or induce aggregation.
-
Filtration: For samples with potential aggregates or dust, filtration through a low-protein-binding syringe filter (e.g., 0.22 µm) can improve data quality. However, be cautious as filtration can sometimes remove larger, functionalized nanoparticles.
-
Control Samples: Always prepare and measure samples of the bare (un-PEGylated) nanoparticles under the exact same conditions for a direct comparison.
2. Instrument Settings:
-
Equilibration: Allow the sample to equilibrate to the desired measurement temperature within the DLS instrument for at least 5-10 minutes. Temperature fluctuations can significantly affect viscosity and Brownian motion.
-
Measurement Angle: A scattering angle of 173° (backscatter) is commonly used to minimize multiple scattering effects.
-
Material Properties: Input the correct refractive index and viscosity of the solvent at the measurement temperature. For the nanoparticles, the refractive index of the core material should be used.
-
Measurement Duration and Repeats: Perform at least three replicate measurements for each sample to ensure reproducibility. Each measurement should consist of multiple runs (e.g., 10-15 runs of 10-20 seconds each).
3. Data Analysis:
-
Correlation Function: Examine the correlation function to ensure a smooth decay, which is indicative of good quality data.
-
Size Distribution: Analyze the intensity-weighted size distribution. The Z-average diameter is the most robust and commonly reported value for the mean hydrodynamic size.
-
PDI: Report the polydispersity index to indicate the breadth of the size distribution.
-
Zeta Potential: For zeta potential measurements, ensure the use of appropriate cells (e.g., folded capillary cells) and that the dispersant has a suitable ionic strength.
Visualizing the Workflow and Logic
To better understand the experimental process and the interpretation of results, the following diagrams are provided.
Conclusion
Dynamic Light Scattering is an indispensable tool for the routine characterization of nanoparticles functionalized with m-PEG-thiol (MW 1000). The observable increase in hydrodynamic diameter, coupled with a shift in zeta potential towards neutrality while maintaining a low PDI, provides strong evidence of successful and uniform surface modification. For a comprehensive understanding, it is recommended to complement DLS with other techniques such as TEM and TGA. By following a rigorous experimental protocol and being aware of the potential challenges, researchers can confidently utilize DLS to optimize their nanoparticle formulations for enhanced performance in drug delivery and other biomedical applications.
References
A Comparative Guide to Thiol-Reactive PEGylation: NMR Analysis of m-PEG-thiol (MW 1000) Conjugation and its Alternatives
For researchers, scientists, and drug development professionals, the precise modification of biomolecules is a critical step in the development of novel therapeutics and research tools. Poly(ethylene glycol) (PEG)ylation is a widely employed strategy to enhance the solubility, stability, and pharmacokinetic properties of peptides, proteins, and small molecules. When targeting thiol groups, particularly the sulfhydryl side chains of cysteine residues, several reactive PEG derivatives are available. This guide provides an objective comparison of methoxy-PEG-thiol (m-PEG-thiol) with two common alternatives, m-PEG-maleimide and m-PEG-vinyl sulfone, with a focus on their conjugation analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
This comparison is supported by experimental data and detailed protocols to assist in the selection of the most suitable PEGylating agent for your specific research needs.
Executive Summary
The choice of a thiol-reactive PEG reagent depends on a balance of factors including reaction kinetics, specificity, and the stability of the resulting linkage.
-
m-PEG-thiol (MW 1000) reacts with thiol-reactive moieties such as maleimides to form a stable thioether bond. The reaction progress can be readily monitored by ¹H NMR by observing the disappearance of the characteristic signals of the reactive partners.
-
m-PEG-maleimide is a highly popular reagent that reacts efficiently with free thiols under physiological conditions to form a thiosuccinimide linkage. However, this linkage can be susceptible to retro-Michael addition and thiol exchange, potentially leading to deconjugation.
-
m-PEG-vinyl sulfone offers an alternative that forms a highly stable, irreversible thioether bond with thiols. The reaction kinetics are generally slower than those of maleimides.
This guide will delve into the NMR analysis of the conjugation of these three reagents, providing a framework for researchers to assess conjugation efficiency and product purity.
Comparison of Thiol-Reactive PEG Reagents
The performance of m-PEG-thiol and its alternatives can be compared based on their reaction chemistry and the characteristics of the resulting conjugate.
| Feature | m-PEG-thiol + Maleimide | m-PEG-maleimide + Thiol | m-PEG-vinyl sulfone + Thiol |
| Reactive Groups | Thiol + Maleimide | Maleimide + Thiol | Vinyl Sulfone + Thiol |
| Bond Formed | Thioether | Thiosuccinimide | Thioether |
| Linkage Stability | High | Moderate (can be reversible) | High (irreversible)[1] |
| Reaction pH | 6.5 - 7.5 | 6.5 - 7.5 | 7.0 - 9.0[2] |
| Reaction Speed | Fast | Very Fast | Moderate |
| Key NMR Handle | Disappearance of maleimide protons (~6.8 ppm) | Disappearance of maleimide protons (~6.8 ppm) | Disappearance of vinyl protons |
NMR Analysis of Conjugation
¹H NMR spectroscopy is a powerful tool for characterizing PEGylation reactions, allowing for the determination of conjugation efficiency and the assessment of product purity.
¹H NMR Data for m-PEG-thiol (MW 1000) and its Conjugate
The ¹H NMR spectrum of m-PEG-thiol is characterized by the large signal from the PEG backbone ethylene glycol repeating units, the methoxy end group, and signals corresponding to the protons near the thiol group.
| Assignment | m-PEG-thiol (MW 1000) Chemical Shift (ppm) | m-PEG-thiol-N-ethylmaleimide Conjugate (Expected) |
| PEG backbone (-O-CH₂-CH₂-O-) | ~3.64 (s) | ~3.64 (s) |
| Methoxy group (-OCH₃) | ~3.38 (s) | ~3.38 (s) |
| Protons adjacent to thiol (-CH₂-SH) | ~2.7 (t) | Shifted downfield |
| Thiol proton (-SH) | ~1.6 (t) | Disappears |
Upon conjugation to a maleimide, such as N-ethylmaleimide, the characteristic signal of the maleimide protons at approximately 6.8 ppm will disappear, providing a clear indication of successful conjugation. Concurrently, the signals of the protons adjacent to the thiol group on the PEG will shift.
Comparison with Alternative Reagents
m-PEG-maleimide (MW 1000):
The key diagnostic signal for m-PEG-maleimide is the singlet peak corresponding to the two protons on the maleimide double bond, which appears around 6.8 ppm.[3][4] Upon reaction with a thiol-containing molecule like N-acetylcysteine, this peak disappears completely.
| Assignment | m-PEG-maleimide (MW 1000) Chemical Shift (ppm) | m-PEG-maleimide-N-acetylcysteine Conjugate (Expected) |
| PEG backbone (-O-CH₂-CH₂-O-) | ~3.64 (s) | ~3.64 (s) |
| Methoxy group (-OCH₃) | ~3.38 (s) | ~3.38 (s) |
| Maleimide protons (-CH=CH-) | ~6.8 (s) | Disappears |
m-PEG-vinyl sulfone (MW 1000):
m-PEG-vinyl sulfone possesses vinyl protons that give characteristic signals in the ¹H NMR spectrum. The reaction with a thiol leads to the saturation of the double bond and the disappearance of these vinyl proton signals.
| Assignment | m-PEG-vinyl sulfone (MW 1000) (Expected) | m-PEG-vinyl sulfone-N-acetylcysteine Conjugate (Expected) |
| PEG backbone (-O-CH₂-CH₂-O-) | ~3.64 (s) | ~3.64 (s) |
| Methoxy group (-OCH₃) | ~3.38 (s) | ~3.38 (s) |
| Vinyl protons (-CH=CH₂) | Multiplet | Disappears |
Experimental Protocols
Protocol 1: Conjugation of m-PEG-thiol (MW 1000) to N-ethylmaleimide
Materials:
-
m-PEG-thiol (MW 1000)
-
N-ethylmaleimide (NEM)
-
Phosphate Buffered Saline (PBS), pH 7.0, degassed
-
Deuterium oxide (D₂O) for NMR analysis
-
NMR tubes
Procedure:
-
Dissolve Reactants: Dissolve m-PEG-thiol (e.g., 10 mg, 0.01 mmol) in 0.5 mL of degassed PBS (pH 7.0). In a separate vial, dissolve a slight molar excess of N-ethylmaleimide (e.g., 1.5 mg, 0.012 mmol) in 0.5 mL of degassed PBS (pH 7.0).
-
Initiate Reaction: Combine the two solutions and mix gently. Allow the reaction to proceed at room temperature for 2 hours.
-
Prepare NMR Sample: After the reaction, freeze-dry the sample to remove the buffer salts. Re-dissolve the dried product in D₂O for ¹H NMR analysis.
-
NMR Acquisition: Acquire a ¹H NMR spectrum.
Protocol 2: ¹H NMR Analysis and Quantification of Conjugation
-
Data Acquisition: Record the ¹H NMR spectrum of the reaction product.
-
Peak Identification: Identify the characteristic peaks for the PEG backbone (~3.64 ppm), the methoxy group (~3.38 ppm), and the region where the maleimide protons of unreacted NEM would appear (~6.8 ppm).
-
Quantification: The conjugation efficiency can be estimated by comparing the integration of a stable internal reference peak (e.g., the methoxy protons of the PEG) with the integration of the maleimide proton signals. The disappearance of the maleimide signal indicates a complete reaction. The percentage of conjugation can be calculated using the following formula:
Conjugation Efficiency (%) = [1 - (Integration of Maleimide Protons / Initial Integration of Maleimide Protons)] x 100
Alternatively, the appearance of new signals corresponding to the protons of the formed thioether linkage can be integrated and compared to the PEG backbone signal.
Visualizing the Process
Experimental Workflow
References
A Comparative Guide to m-PEG-thiol: Unveiling the Impact of Molecular Weight on Performance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery and bioconjugation, polyethylene glycol (PEG) has established itself as a cornerstone technology. The covalent attachment of PEG chains, or PEGylation, to therapeutic molecules and nanoparticles offers a multitude of advantages, including enhanced solubility, prolonged circulation half-life, and reduced immunogenicity.[1][2][3] Among the diverse array of PEG derivatives, methoxy-PEG-thiol (m-PEG-thiol) stands out for its utility in conjugating to gold surfaces and other thiol-reactive moieties.[4][5] This guide provides an objective comparison of m-PEG-thiol with a molecular weight (MW) of 1000 Da against other commonly used molecular weight PEGs, supported by experimental data and detailed protocols.
The Influence of Molecular Weight: A Balancing Act
The choice of PEG molecular weight is a critical parameter that significantly influences the physicochemical and biological properties of the resulting conjugate.[6] While higher molecular weight PEGs generally provide a more pronounced "stealth" effect, shielding nanoparticles from the mononuclear phagocyte system and reducing protein adsorption, this can sometimes come at the cost of reduced cellular uptake and altered drug release kinetics.[1][7][8] Conversely, lower molecular weight PEGs like m-PEG-thiol (MW 1000) may offer a more nuanced balance, providing sufficient hydrophilicity and steric hindrance to improve stability without overly impeding biological interactions where desired.
Quantitative Data Summary
The following table summarizes key performance parameters influenced by PEG molecular weight, drawing from various experimental studies on PEGylated nanoparticles and bioconjugates. It is important to note that direct head-to-head comparisons of m-PEG-thiol 1000 Da with a wide range of other molecular weights in a single, uniform experimental setup are not always available in the literature. The data presented here is a synthesis from multiple sources to provide a comparative overview.
| Performance Parameter | m-PEG-thiol (MW 1000) | Low MW PEG (e.g., 2000 Da) | Mid MW PEG (e.g., 5000 Da) | High MW PEG (e.g., 10,000 - 20,000 Da) | References |
| Circulation Half-Life | Moderate increase | Significant increase | Substantial increase | Longest increase | [1][3] |
| Protein Adsorption | Reduced | Significantly reduced | Markedly reduced | Most significant reduction | [1][9] |
| Macrophage Uptake | Reduced | Significantly reduced | Markedly reduced | Lowest uptake | [1][8] |
| Drug Loading Efficiency (%) | Generally high, formulation dependent | Can be slightly lower due to increased PEG volume | Formulation dependent | May decrease in some formulations | [10][11] |
| In Vitro Cytotoxicity (IC50) | Dependent on drug, but PEG itself is non-toxic | PEG itself is non-toxic | PEG itself is non-toxic | PEG itself is non-toxic | [10][12][13] |
| Immunogenicity | Lower risk | Moderate risk | Higher risk with increasing MW | Highest potential for anti-PEG antibody formation | [14][15] |
Key Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Determination of Drug Loading Efficiency and Encapsulation Efficiency
This protocol outlines the steps to quantify the amount of drug successfully encapsulated within PEGylated nanoparticles.
Methodology:
-
Preparation of Nanoparticles: Synthesize drug-loaded PEGylated nanoparticles using a suitable method such as nanoprecipitation or emulsion evaporation.[16]
-
Separation of Free Drug: Centrifuge the nanoparticle suspension to pellet the nanoparticles. The supernatant containing the unencapsulated drug is carefully collected.
-
Quantification of Free Drug: Analyze the concentration of the drug in the supernatant using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
Drug Loading (DL%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
Encapsulation Efficiency (EE%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of PEGylated nanoparticles on a cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the drug-loaded PEGylated nanoparticles, free drug (as a positive control), and empty nanoparticles (as a negative control). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.
Conclusion
The selection of the appropriate molecular weight for m-PEG-thiol is a critical decision in the design of PEGylated therapeutics and nanocarriers. While higher molecular weight PEGs offer superior shielding and prolonged circulation, m-PEG-thiol (MW 1000) presents a valuable option for applications where a balance between stability, stealth properties, and biological interaction is paramount. The experimental data suggests that lower molecular weight PEGs can effectively reduce protein adsorption and macrophage uptake to a significant extent, thereby enhancing bioavailability, while potentially posing a lower risk of inducing anti-PEG antibodies. Researchers and drug developers are encouraged to consider the specific requirements of their application to make an informed choice on the optimal PEG molecular weight.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 3. PEGylated Proteins: How Much Does Molecular Weight Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m-PEG-thiol, MW 1,000 | BroadPharm [broadpharm.com]
- 6. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of the Different Molecular Weights of Polyethylene Glycol (PEG) Coating Agents on the Magnetic Targeting Characteristics of Functionalized Magnetoresponsive Nanoclusters [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | PEG: Will It Come Back to You? Polyethelyne Glycol Immunogenicity, COVID Vaccines, and the Case for New PEG Derivatives and Alternatives [frontiersin.org]
- 16. Using a systematic and quantitative approach to generate new insights into drug loading of PLGA nanoparticles using nanoprecipitation - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00087K [pubs.rsc.org]
A Head-to-Head Comparison: m-PEG-thiol (MW 1000) vs. Carboxyl-PEG for Nanoparticle Coating
For researchers, scientists, and drug development professionals, the choice of nanoparticle coating is a critical decision that significantly impacts the in vivo fate and therapeutic efficacy of nanomedicines. Polyethylene glycol (PEG) is the gold standard for creating "stealth" nanoparticles that can evade the immune system and prolong circulation time. This guide provides an objective comparison of two popular PEG derivatives for nanoparticle coating: methoxy-PEG-thiol (m-PEG-thiol) with a molecular weight of 1000 Da and carboxyl-terminated PEG (carboxyl-PEG).
This comparison delves into their performance based on experimental data, focusing on key parameters such as coating efficiency, stability, biocompatibility, and drug release profiles. Detailed experimental protocols for key characterization techniques are also provided to support your research and development efforts.
Performance Comparison at a Glance
The selection between m-PEG-thiol and carboxyl-PEG hinges on the nanoparticle's core material and the intended application. m-PEG-thiol is the preferred choice for gold nanoparticles due to the strong gold-thiol bond, offering excellent stability. Carboxyl-PEG, on the other hand, provides a versatile platform for bioconjugation, allowing for the attachment of targeting ligands or other functional molecules.
| Feature | m-PEG-thiol (MW 1000) | Carboxyl-PEG | Key Considerations |
| Primary Application | Surface passivation of gold and other noble metal nanoparticles. | Surface functionalization for bioconjugation on a variety of nanoparticle types. | The choice of PEG derivative is often dictated by the nanoparticle's surface chemistry. |
| Attachment Chemistry | Covalent Au-S bond formation. | Primarily through amide bond formation (EDC/NHS chemistry) with amine-functionalized nanoparticles. | The stability of the nanoparticle-PEG linkage is crucial for in vivo performance. |
| Coating Stability | High stability, particularly on gold surfaces. | Stability is dependent on the strength of the covalent bond formed. | The choice of cross-linking chemistry is critical for carboxyl-PEG. |
| Biocompatibility | Excellent, significantly reduces non-specific protein adsorption and macrophage uptake. | Excellent, provides a hydrophilic shield, reducing opsonization. | Both coatings enhance the "stealth" properties of nanoparticles. |
| Drug Release | Can provide a sustained release profile. | Offers tunable release kinetics, often pH-responsive depending on the linkage. | The drug-nanoparticle linker chemistry plays a significant role in the release profile. |
| Zeta Potential | Tends to neutralize the surface charge of nanoparticles. | Imparts a negative charge to the nanoparticle surface. | Surface charge influences nanoparticle stability and interaction with biological systems. |
In-Depth Performance Analysis
Physicochemical Properties: Size and Surface Charge
The hydrodynamic size and surface charge (zeta potential) of nanoparticles are critical parameters that influence their stability in biological fluids and their interaction with cells.
| Parameter | Bare Nanoparticles (Example: AuNP) | After m-PEG-thiol (MW 1000) Coating | After Carboxyl-PEG Coating |
| Hydrodynamic Diameter | ~20 nm | Increase to ~30-40 nm | Increase, dependent on PEG MW |
| Zeta Potential | ~ -35 mV (citrate-capped) | Shifts towards neutral (~ -1 to -7 mV)[1] | Becomes more negative (e.g., -20 to -35 mV)[2] |
Note: The exact values can vary depending on the core nanoparticle material, size, and the density of the PEG coating.
Stability in Biological Media
A stable nanoparticle formulation is essential to prevent aggregation and premature clearance in vivo.
| Condition | m-PEG-thiol Coated Nanoparticles | Carboxyl-PEG Coated Nanoparticles |
| High Salt Concentration | Generally stable. | Can be stable, but may be more susceptible to aggregation depending on the underlying nanoparticle and coating density. |
| Biological Media (e.g., serum) | High stability, reduces protein adsorption. | Good stability, though the negative charge can lead to some protein interactions. |
One study on copper nanoparticles found that a carboxyl-terminated PEG slightly delayed oxidation compared to a thiol-terminated PEG in aqueous solutions[3].
Biocompatibility: Protein Adsorption and Cellular Uptake
The "stealth" properties conferred by PEGylation are primarily due to the reduction of protein adsorption (opsonization), which in turn minimizes uptake by macrophages of the reticuloendothelial system (RES).
| Performance Metric | m-PEG-thiol Coated Nanoparticles | Carboxyl-PEG Coated Nanoparticles |
| Protein Adsorption | Significantly reduced. | Significantly reduced. |
| Macrophage Uptake | Markedly decreased compared to uncoated nanoparticles. | Markedly decreased compared to uncoated nanoparticles. |
Studies have shown that PEGylated nanoparticles, in general, exhibit significantly lower uptake by macrophage cells compared to their non-PEGylated counterparts[4][5]. The density and conformation of the PEG layer play a crucial role, with a dense "brush" conformation being more effective at preventing protein adsorption and cellular uptake[6].
Drug Release Profiles
The release of a therapeutic agent from a nanoparticle carrier is a critical determinant of its efficacy. The choice of PEG coating and the drug conjugation strategy can influence the release kinetics.
| Drug Release Characteristic | m-PEG-thiol Coated Nanoparticles | Carboxyl-PEG Coated Nanoparticles |
| Release Mechanism | Primarily diffusion-controlled. | Can be designed for stimuli-responsive release (e.g., pH-sensitive linkers). |
| Release Profile | Often exhibits a sustained release profile. | Can be tailored for biphasic release (initial burst followed by sustained release). |
For instance, doxorubicin (DOX) loaded into PEGylated nanoparticles has been shown to exhibit a sustained release profile[1]. Paclitaxel-loaded nanoparticles with a carboxylated PEG surface have demonstrated pH-responsive release, with faster release at a lower pH, characteristic of the tumor microenvironment[2][4].
Experimental Protocols
Nanoparticle Coating with m-PEG-thiol (for Gold Nanoparticles)
This protocol describes the surface modification of citrate-capped gold nanoparticles with m-PEG-thiol.
-
Preparation of Solutions:
-
Prepare a solution of citrate-capped gold nanoparticles (AuNPs) in deionized water.
-
Prepare a solution of m-PEG-thiol (MW 1000) in deionized water.
-
-
Coating Procedure:
-
Add the m-PEG-thiol solution to the AuNP solution while stirring. The molar ratio of PEG to AuNP should be optimized, but a significant excess of PEG is typically used.
-
Allow the reaction to proceed for at least 12 hours at room temperature to ensure complete ligand exchange.
-
-
Purification:
-
Centrifuge the solution to pellet the PEGylated AuNPs. The speed and duration of centrifugation will depend on the size of the nanoparticles.
-
Remove the supernatant containing excess, unbound PEG.
-
Resuspend the pellet in a suitable buffer (e.g., PBS).
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unbound PEG.
-
-
Characterization:
-
Confirm successful coating by measuring the change in hydrodynamic diameter using Dynamic Light Scattering (DLS) and the change in zeta potential.
-
Assess stability by monitoring the UV-Vis spectrum for any shifts in the surface plasmon resonance peak upon exposure to high salt concentrations or biological media.
-
Nanoparticle Coating with Carboxyl-PEG (using EDC/NHS Chemistry)
This protocol outlines the covalent attachment of carboxyl-PEG to amine-functionalized nanoparticles.
-
Activation of Carboxyl Groups:
-
Dissolve the carboxyl-PEG in a suitable buffer, such as MES buffer (pH 6.0).
-
Add N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the carboxyl-PEG solution. The molar ratio of EDC/NHS to carboxyl-PEG should be optimized.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Coating Procedure:
-
Add the activated carboxyl-PEG solution to the amine-functionalized nanoparticle suspension (in a buffer such as PBS, pH 7.4).
-
Allow the reaction to proceed for at least 2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a solution of hydroxylamine or Tris buffer.
-
Purify the PEGylated nanoparticles by centrifugation or dialysis to remove excess reagents and byproducts.
-
-
Characterization:
-
Analyze the change in size and zeta potential using DLS.
-
Confirm covalent attachment using techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the formation of amide bonds.
-
Visualizing the Processes
To better understand the concepts discussed, the following diagrams illustrate the nanoparticle coating processes and a simplified representation of cellular uptake.
Caption: Nanoparticle coating strategies for m-PEG-thiol and carboxyl-PEG.
Caption: PEGylation reduces opsonization and subsequent macrophage uptake.
References
- 1. PEGylated PLGA nanoparticles for the improved delivery of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel-Loaded, Pegylated Carboxylic Graphene Oxide with High Colloidal Stability, Sustained, pH-Responsive Release and Strong Anticancer Effects on Lung Cancer A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive Adsorption of Thiolated Polyethylene Glycol and Mercaptopropionic acid on Gold Nanoparticles Measured by Physical Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
Navigating the Nano-Bio Interface: A Comparative Guide to Gold Surface Functionalization Beyond m-PEG-Thiol
For researchers, scientists, and drug development professionals, the effective functionalization of gold surfaces is a critical step in the development of sensitive biosensors, targeted drug delivery systems, and advanced in-vivo imaging agents. For years, methoxy-poly(ethylene glycol)-thiol (m-PEG-thiol) has been the gold standard for rendering gold nanoparticles biocompatible and reducing non-specific protein adsorption. However, the dynamic nature of the nano-bio interface demands a growing toolbox of functionalization strategies. This guide provides an objective comparison of promising alternatives to m-PEG-thiol, supported by experimental data, detailed protocols, and visual workflows to inform your selection of the optimal surface chemistry for your application.
This guide delves into the performance of several key alternatives: multidentate thiol-PEGs (including dithiol-PEG and lipoic acid-PEG), zwitterionic thiols, oligo(ethylene glycol) thiols, peptide thiols, and alkynes. These alternatives offer unique advantages in terms of stability, biocompatibility, and functionalizability, providing researchers with a versatile palette to tailor the surface properties of gold nanoparticles and surfaces.
Performance Comparison: Stability, Protein Resistance, and Biocompatibility
The ideal surface functionalization minimizes non-specific interactions while maintaining stability in complex biological media. The following tables summarize the performance of m-PEG-thiol and its alternatives based on published experimental data.
Table 1: Stability of Functionalized Gold Nanoparticles
| Functionalization Agent | Anchoring Group | Stability Metric | Result | Reference |
| m-PEG-Thiol (Monothiol) | Single Thiol | Half-life (t½) in 10 mM DTT | ~1-2 hours | |
| Lipoic Acid-PEG | Dithiolane | Half-life (t½) in 10 mM DTT | > 24 hours | **** |
| Dithiol-PEG | Two Thiols | Stability in high salt (2 M NaCl) | High | |
| Zwitterionic Thiol (Phosphorylcholine) | Thiol | Stability in high salt (up to 217 mM NaCl) | High | |
| Alkyne | Terminal Alkyne | Interaction Energy (calculated) | 109.8 kcal/mol | |
| Thiol | Thiol | Interaction Energy (calculated) | 72.7 kcal/mol |
Key Finding: Multidentate thiol linkers, such as lipoic acid-PEG and dithiol-PEG, offer significantly enhanced stability compared to their monothiol counterparts by providing multiple anchor points to the gold surface. Alkynes also present a highly stable alternative due to a stronger theoretical interaction energy with gold compared to thiols.
Table 2: Non-Specific Protein Adsorption
| Functionalization Agent | Key Feature | Protein Adsorption Level | Reference |
| m-PEG-Thiol | PEG chain | Low | |
| Zwitterionic Thiol (Phosphorylcholine) | Charge neutrality | Very Low | |
| Oligo(ethylene glycol) Thiol | Short EG repeats | Low | |
| Peptide Thiol (with antifouling sequences) | Specific peptide sequence | Low to Very Low | |
| Alkyne-PEG | PEG chain | Low |
Key Finding: Zwitterionic ligands, such as those based on phosphorylcholine, demonstrate exceptional resistance to non-specific protein adsorption due to their tightly bound hydration layer. This makes them particularly suitable for applications requiring ultra-low fouling.
Table 3: Cytotoxicity and Hemolytic Activity
| Functionalization Agent | Cell Line / Assay | Result | Reference |
| m-PEG-Thiol | Various cancer cell lines | Generally low cytotoxicity | |
| Zwitterionic Thiol (Phosphorylcholine) | Human Red Blood Cells | No significant hemolysis | **** |
| Lipoic Acid-PEG | - | Data not readily available | - |
| Peptide Thiol | Dependent on peptide sequence | Variable | - |
| Alkyne-PEG | - | Data not readily available | - |
Key Finding: Zwitterionic coatings have been shown to be highly biocompatible, with minimal hemolytic activity, making them a strong candidate for in-vivo applications.
Experimental Workflows and Functionalization Strategies
The ability to reliably and reproducibly functionalize gold surfaces is paramount. The following diagrams illustrate a common application workflow and the different chemical approaches to surface modification.
Caption: Overview of different chemical strategies for gold surface functionalization.
Caption: Workflow of a lateral flow immunoassay using functionalized gold nanoparticles.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful surface functionalization. The following sections provide step-by-step procedures for key alternatives to m-PEG-thiol.
Protocol 1: Functionalization of Gold Nanoparticles with Lipoic Acid-PEG
This protocol describes the modification of pre-synthesized citrate-capped gold nanoparticles with a lipoic acid-terminated polyethylene glycol.
Materials:
-
Citrate-capped gold nanoparticles (AuNPs) in aqueous solution
-
Lipoic acid-PEG-NHS ester
-
Amine-containing molecule for conjugation (e.g., antibody, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS)
-
Deionized (DI) water
Procedure:
-
Activation of Lipoic Acid-PEG: Dissolve Lipoic acid-PEG-NHS in DI water to a final concentration of 1 mg/mL.
-
Ligand Exchange: To the citrate-capped AuNP solution, add the Lipoic acid-PEG solution. The molar ratio of Lipoic acid-PEG to AuNPs should be in large excess (e.g., 10,000:1) to ensure complete surface coverage.
-
Incubation: Gently mix the solution and allow it to react for at least 12 hours at room temperature with gentle stirring.
-
Purification: Centrifuge the reaction mixture to pellet the functionalized AuNPs. The speed and duration will depend on the nanoparticle size (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).
-
Washing: Remove the supernatant and resuspend the pellet in DI water. Repeat the centrifugation and washing steps twice more to remove unbound Lipoic acid-PEG.
-
Amine Coupling (Optional):
-
Resuspend the purified Lipoic acid-PEG AuNPs in PBS.
-
Add EDC (final concentration ~2 mM) and NHS (final concentration ~5 mM) to the AuNP solution and incubate for 15 minutes to activate the carboxyl groups.
-
Add the amine-containing molecule and incubate for 2 hours at room temperature.
-
Purify the final conjugate by centrifugation as described above.
-
Protocol 2: Functionalization of Gold Nanoparticles with Zwitterionic Thiols (Phosphorylcholine-based)
This protocol outlines the synthesis of a phosphorylcholine-based thiol ligand and its subsequent use for AuNP functionalization.
Materials:
-
2-Methacryloyloxyethyl phosphorylcholine (MPC)
-
Chain transfer agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., AIBN)
-
Thiol-containing amine (e.g., cysteamine)
-
EDC and NHS
-
Solvents (e.g., DMF, ethanol)
-
Citrate-capped AuNPs
Procedure:
-
Polymer Synthesis: Synthesize a thiol-reactive polymer by radical polymerization of MPC with a suitable chain transfer agent and initiator. The terminal carboxylic acid group of the polymer will be used for subsequent conjugation.
-
Thiolation of the Polymer:
-
Dissolve the synthesized polymer in DMF.
-
Activate the terminal carboxyl group with EDC and NHS.
-
Add cysteamine to the activated polymer solution and stir overnight at room temperature to form a thiol-terminated zwitterionic polymer.
-
Purify the polymer by dialysis or precipitation.
-
-
Ligand Exchange on AuNPs:
-
Disperse the citrate-capped AuNPs in water.
-
Add the thiol-terminated zwitterionic polymer solution in excess.
-
Allow the reaction to proceed for 24 hours at room temperature with gentle stirring.
-
-
Purification: Purify the zwitterionic-functionalized AuNPs by centrifugation and washing with DI water as described in Protocol 1.
Protocol 3: Functionalization of Gold Nanoparticles with Alkynes
This protocol describes a two-step method for functionalizing AuNPs with alkyne-terminated molecules.
Materials:
-
Citrate-capped AuNPs
-
SH-PEG-COOH
-
Alkynylated molecule of interest (e.g., alkynyl-biotin)
-
DI water
Procedure:
-
PEGylation:
-
To the citrate-capped AuNP solution, add SH-PEG-COOH and incubate for 2 hours at room temperature to obtain PEG-coated AuNPs (Au@PEG).
-
Purify the Au@PEG by centrifugation and resuspend in DI water.
-
-
Alkynylation:
-
Add the alkynylated molecule to the Au@PEG solution.
-
Incubate for 30 minutes at room temperature. The reaction is typically rapid.
-
-
Purification: Purify the alkyne-functionalized AuNPs by centrifugation and washing with DI water.
Conclusion
While m-PEG-thiol remains a workhorse for gold surface functionalization, a growing number of alternatives offer superior performance in specific contexts. For applications demanding the highest stability, multidentate linkers like lipoic acid-PEG are an excellent choice. In environments where minimizing non-specific protein interactions is paramount, zwitterionic coatings are unparalleled. Alkynes represent a new frontier, offering a highly stable and efficient conjugation chemistry. By understanding the comparative performance and experimental protocols of these alternatives, researchers can make more informed decisions to advance their work at the nano-bio interface. This guide serves as a starting point for exploring the exciting possibilities beyond the traditional m-PEG-thiol functionalization.
Validating the Efficiency of m-PEG-thiol (MW 1000) Surface Coverage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the surface coverage efficiency of methoxy-poly(ethylene glycol)-thiol with a molecular weight of 1000 Dalton (m-PEG-thiol, MW 1000). Effective surface modification with PEG is crucial for a variety of biomedical applications, including drug delivery systems, biosensors, and implantable devices, primarily to prevent non-specific protein adsorption and enhance biocompatibility.[1] This document outlines key experimental techniques, presents comparative data, and provides detailed protocols to assess the quality and functional performance of m-PEG-thiol surface coatings.
Comparative Analysis of Surface Characterization Techniques
The efficiency of a PEGylated surface is determined by several factors, including the grafting density, conformation of the PEG chains, and the resulting surface properties.[2][3] A multi-faceted approach employing several characterization techniques is essential for a thorough validation. Below is a comparison of common methods used to evaluate m-PEG-thiol surface coverage.
| Technique | Parameter Measured | Typical Values/Observations for PEGylated Surfaces | Strengths | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, PEG grafting density and layer thickness.[4] | Increased carbon and oxygen signals, decreased substrate signal. The presence of the C-O ether peak at ~286.5 eV is characteristic of PEG.[5][6] Grafting density can be calculated from the attenuation of the substrate signal.[4] | Quantitative elemental analysis, provides information on chemical bonding. | Requires high vacuum, may not be representative of hydrated state, limited spatial resolution. |
| Contact Angle Goniometry | Surface wettability, hydrophilicity.[7][8] | Low water contact angles, typically in the range of 20°- 47°, indicate a hydrophilic surface characteristic of successful PEGylation.[9][10] | Simple, rapid, and sensitive to surface chemistry changes.[9] | Indirect measure of coverage, can be affected by surface roughness and contamination.[8] |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and layer thickness.[11][12] | Smooth, uniform, and pit-free surfaces are indicative of a well-formed monolayer.[13] Layer thickness can be measured by scratch tests or force-distance curves.[14] | High-resolution imaging of surface morphology, can be performed in liquid environments.[12] | Can be destructive to the soft PEG layer, tip convolution can affect measurements.[14] |
| Protein Adsorption Assays (e.g., SPR, QCM-D, ELISA) | Resistance to non-specific protein adsorption (anti-fouling property).[15] | Low levels of protein adsorption (e.g., fibrinogen, lysozyme, BSA) compared to unmodified surfaces.[3][16] The amount of protein repelled is directly correlated to the PEG surface density.[3] | Direct functional assessment of the coating's primary purpose. Highly sensitive techniques.[15] | Can be complex to perform and interpret, results may vary depending on the protein used. |
| Ellipsometry | Layer thickness and refractive index. | Provides precise measurements of the PEG layer thickness, which can be used to calculate grafting density.[2] | Highly accurate for thin film thickness measurement. | Requires a reflective and smooth substrate. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of m-PEG-thiol surface coverage.
X-ray Photoelectron Spectroscopy (XPS) Analysis
Objective: To determine the elemental composition and confirm the presence of PEG on the surface.
Methodology:
-
Prepare the m-PEG-thiol coated substrate and an uncoated control substrate.
-
Introduce the samples into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum (typically 0-1100 eV) to identify all elements present on the surface.
-
Perform high-resolution scans over the C 1s, O 1s, and the relevant substrate elemental peaks (e.g., Au 4f for gold surfaces, Si 2p for silicon surfaces).
-
Analyze the C 1s spectrum to identify the characteristic C-O ether peak of PEG at approximately 286.5 eV.[5]
-
Quantify the elemental composition from the peak areas and sensitivity factors. A successful coating will show an increase in carbon and oxygen content and a decrease in the substrate signal.[5]
-
The thickness of the PEG layer can be estimated from the attenuation of the substrate signal.[4]
Contact Angle Measurement
Objective: To assess the change in surface wettability upon PEGylation.
Methodology:
-
Place the m-PEG-thiol coated substrate and an uncoated control on the sample stage of a contact angle goniometer.
-
Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Capture a high-resolution image of the droplet at the liquid-solid interface.
-
Use the instrument's software to measure the angle between the baseline of the droplet and the tangent at the three-phase boundary.[8]
-
Perform measurements at multiple locations on each sample to ensure statistical significance.
-
A significant decrease in the water contact angle for the coated surface compared to the control indicates successful hydrophilic modification.
Protein Adsorption Assay using Surface Plasmon Resonance (SPR)
Objective: To quantify the anti-fouling efficiency of the m-PEG-thiol coating by measuring protein adsorption in real-time.
Methodology:
-
Functionalize an SPR sensor chip (e.g., gold-coated) with m-PEG-thiol. An unmodified chip should be used as a control.
-
Equilibrate the chip with a running buffer (e.g., Phosphate Buffered Saline, PBS) in the SPR instrument to establish a stable baseline.
-
Inject a solution of a model protein (e.g., Fibrinogen or Bovine Serum Albumin at a concentration of 0.1-1 mg/mL in PBS) over the sensor surface for a defined period.
-
Monitor the change in the SPR signal (resonance units, RU) in real-time. An increase in RU corresponds to mass adsorption on the surface.
-
Follow with a buffer wash to remove any loosely bound protein.
-
A minimal change in the SPR signal on the PEGylated surface compared to the control surface indicates high resistance to protein adsorption.[17]
Visualizing Experimental Workflows and Concepts
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the underlying principles.
Caption: Workflow for surface functionalization and characterization.
Caption: Anti-fouling mechanism of a PEGylated surface.
Conclusion
Validating the efficiency of m-PEG-thiol (MW 1000) surface coverage requires a combination of analytical techniques. XPS provides crucial information on the chemical composition and grafting density, while contact angle measurements offer a quick assessment of surface hydrophilicity. AFM is invaluable for visualizing the surface morphology and homogeneity of the coating. Ultimately, protein adsorption assays provide the most direct evidence of the functional performance of the PEG layer in preventing biofouling. By employing the protocols and comparative data presented in this guide, researchers can effectively characterize their PEGylated surfaces and ensure their suitability for biomedical applications.
References
- 1. Preventing Protein Adsorption and Macrophage Uptake of Gold Nanoparticles via a Hydrophobic Shield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The surface density gradient of grafted poly (ethylene glycol): preparation, characterization and protein adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. measurlabs.com [measurlabs.com]
- 8. nanoscience.com [nanoscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thermoresponsive PEG-based polymer layers: surface characterization with AFM force measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantitative fabrication, performance optimization and comparison of PEG and zwitterionic polymer antifouling coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.st [2024.sci-hub.st]
A Comparative Analysis of Linear vs. Branched PEG-Thiol Linkers in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linear and Branched PEG-Thiol Linker Performance with Supporting Experimental Data.
The architecture of polyethylene glycol (PEG) linkers plays a pivotal role in the efficacy and pharmacokinetic properties of bioconjugates. The choice between a linear and a branched PEG-thiol linker can significantly impact a conjugate's stability, bioavailability, and ultimately, its therapeutic effectiveness. This guide provides a comprehensive comparison of linear and branched PEG-thiol linkers, supported by experimental data, to aid researchers in selecting the optimal linker for their specific application.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing the properties of biomolecules conjugated with linear and branched PEG-thiol linkers.
| Property | Linear PEG-Thiol Linker | Branched PEG-Thiol Linker | Key Findings & Citations |
| Pharmacokinetics | Shorter plasma half-life compared to branched counterparts of similar molecular weight. | Superior pharmacokinetic profile with a longer plasma half-life and reduced clearance.[1] The branched structure provides a larger hydrodynamic volume, which is thought to reduce the rate of glomerular filtration.[2] | |
| Conjugation Efficiency | Generally high, but may be influenced by steric hindrance depending on the conjugation site. | Can exhibit slightly slower reaction kinetics due to increased steric bulk around the reactive thiol group. However, the multi-arm nature can allow for higher drug-to-antibody ratios (DARs) in some applications.[3] | |
| Stability | Forms a stable thioether bond. | Forms a stable thioether bond. The increased steric shielding by the branched structure may offer enhanced protection against enzymatic degradation of the protein conjugate.[4] | |
| Immunogenicity | PEGylation, in general, reduces the immunogenicity of biomolecules. | The superior "shielding" effect of branched PEGs may lead to a more significant reduction in immunogenicity compared to linear PEGs of the same molecular weight.[5] | |
| Cellular Uptake | Cellular uptake can be influenced by the overall size and charge of the conjugate. | For nanoparticles, branched PEG coatings have been shown to maintain cellular uptake comparable to their linear counterparts.[6] However, for some systems, increased PEG chain length and branching can reduce cellular uptake.[7] | |
| Receptor Binding | The linear structure may cause less steric hindrance, potentially preserving higher binding affinity in some cases. | The bulkier structure of branched PEGs can sometimes interfere with receptor binding, although this is highly dependent on the specific protein and conjugation site. Conversely, the multi-arm nature can be leveraged for multivalent binding, potentially increasing avidity.[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of PEG-thiol linkers. Below are generalized protocols for the conjugation of linear and branched PEG-thiol linkers to a protein via a maleimide functional group.
Protocol 1: Conjugation of a Linear PEG-Thiol Linker to a Protein
Materials:
-
Thiol-containing protein (e.g., an antibody with a free cysteine residue)
-
Linear PEG-Maleimide reagent
-
Thiol-free buffer (e.g., Phosphate Buffered Saline - PBS), pH 6.5-7.5
-
Reducing agent (e.g., TCEP or DTT), optional
-
Quenching reagent (e.g., free cysteine or N-ethylmaleimide)
-
Purification system (e.g., Size Exclusion Chromatography - SEC or Ion-Exchange Chromatography - IEX)
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the thiol-free buffer to a concentration of 1-10 mg/mL.
-
If necessary, reduce disulfide bonds to generate free thiols by adding a 10-100 fold molar excess of a reducing agent like TCEP and incubating for 30 minutes at room temperature. Note: If using DTT, it must be removed prior to the addition of the PEG-maleimide.
-
-
PEG-Maleimide Preparation:
-
Prepare a stock solution of the linear PEG-Maleimide in a compatible solvent (e.g., DMSO or DMF) at a concentration of 10-20 mg/mL.
-
-
Conjugation Reaction:
-
Add the linear PEG-Maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the PEG reagent over the protein.
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Quench the reaction by adding a molar excess of a quenching reagent to react with any unreacted PEG-Maleimide.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight.
-
Determine the degree of labeling using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Protocol 2: Conjugation of a Branched PEG-Thiol Linker to a Protein
Materials:
-
Same as Protocol 1, but with a Branched PEG-Maleimide reagent.
Procedure:
The procedure is largely the same as for the linear PEG-thiol linker. However, the following points should be considered:
-
Molar Ratio: Due to the increased steric hindrance of the branched PEG, a higher molar excess (e.g., 20-50 fold) may be required to achieve the desired degree of labeling.
-
Reaction Time: The reaction time may need to be extended to ensure complete conjugation. Monitoring the reaction progress by a technique like HPLC is recommended.
-
Purification: The larger size of the branched PEG conjugate may require optimization of the purification method (e.g., using a different SEC column or IEX gradient) to achieve good separation.
Mandatory Visualization
Structural Comparison
Caption: Structural differences between linear and branched PEG-thiol linkers.
Experimental Workflow for Comparison
References
- 1. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of PEG Architecture on the Hybridization Thermodynamics and Protein Accessibility of PEGylated Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Stability of m-PEG-thiol (MW 1000) Functionalized Surfaces: A Comparative Guide
For researchers, scientists, and drug development professionals, the long-term stability of functionalized surfaces is paramount for the reliability and success of biomedical applications, from drug delivery systems to medical implants and biosensors. Methoxypolyethylene glycol-thiol (m-PEG-thiol) is a widely utilized surface modification agent designed to prevent non-specific protein adsorption and cell adhesion, thereby enhancing biocompatibility. This guide provides a comparative assessment of the stability of surfaces functionalized with m-PEG-thiol of a 1000 Da molecular weight, supported by experimental data and protocols.
Performance Comparison: m-PEG-thiol (MW 1000) vs. Alternatives
The stability and anti-fouling efficacy of PEGylated surfaces are critically dependent on factors such as PEG molecular weight and grafting density. While m-PEG-thiol (MW 1000) offers a relatively low molecular weight option, its performance is often compared with higher molecular weight PEGs and other anti-fouling chemistries like zwitterionic polymers.
Surfaces modified with m-PEG-thiol create a hydrophilic barrier that resists protein adsorption. The thiol group facilitates a strong covalent bond with gold and other noble metal surfaces. However, the stability of this linkage can be a concern, as the thiol-gold bond can be susceptible to oxidation over time, potentially leading to the desorption of the PEG molecules.[1] Studies have shown that PEG-thiol self-assembled monolayers (SAMs) can show degradation in less than two weeks when exposed to air.[1]
In comparison, higher molecular weight PEGs can offer enhanced steric hindrance, which can improve resistance to protein adsorption. However, achieving a high grafting density with larger PEG molecules can be challenging.[2] There is evidence to suggest that shorter PEG chains, when grafted at a sufficiently high density, can be as effective as longer chains in resisting protein adsorption.[2]
Zwitterionic coatings have emerged as a strong competitor to PEGylated surfaces. These materials possess both positive and negative charges in their repeating units, enabling them to strongly bind water and form a robust hydration layer that is highly resistant to protein adsorption and bacterial adhesion.[3] In some direct comparisons, zwitterionic surfaces have demonstrated superior anti-fouling performance and stability compared to PEG coatings.[4][5]
Quantitative Data on Surface Stability
The following tables summarize key performance metrics for PEGylated surfaces, drawing from studies on various PEG molecular weights to provide a comparative context for m-PEG-thiol (MW 1000). It is important to note that direct, long-term stability data specifically for 1000 Da m-PEG-thiol is limited in publicly available literature, and the data presented here is a composite from multiple sources to illustrate general trends.
Table 1: Protein Adsorption on PEGylated Surfaces
| Surface Modification | PEG Molecular Weight (Da) | Protein | Adsorbed Protein Amount (ng/cm²) | Reference |
| PEG-thiol on Gold | 5000 | Fibrinogen | ~20 | [6] |
| PEG-thiol on Gold | 10000 | Fibrinogen | ~35 | [6] |
| PEG-thiol on Gold | 30000 | Fibrinogen | ~50 | [6] |
| PLL-g-PEG on Niobium Oxide | 2000 | Myoglobin | Low (qualitative) | [7] |
| PLL-g-PEG on Niobium Oxide | 2000 | Albumin | Low (qualitative) | [7] |
| PLL-g-PEG on Niobium Oxide | 2000 | Fibrinogen | Very Low (qualitative) | [7] |
| Zwitterionic Polymer | N/A | BSA | <5 | [4] |
Table 2: Water Contact Angle of PEGylated Surfaces
| Surface Modification | PEG Molecular Weight (Da) | Initial Contact Angle (°) | Contact Angle After Aging/Treatment | Reference |
| PEG-thiol on Gold | Not Specified | ~30-40 | Increased over time (instability) | [1] |
| PEG-silane on Silicon Nitride | Not Specified | ~30-40 | Stable over 2 months | [1] |
| PEG on Pyrex Glass | Not Specified | 61.5 ± 3.8 | Not specified | [8] |
| Bare Pyrex Glass | N/A | 25.7 ± 1.5 | Not specified | [8] |
| Nanostructured PEG | Not Specified | < 80 (hydrophilic) to >90 (hydrophobic) | Dependent on nanostructure height |
Experimental Protocols
Accurate assessment of surface stability relies on standardized and well-documented experimental procedures. Below are detailed methodologies for key experiments.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Protocol:
-
Sample Preparation: The functionalized substrate is carefully mounted on an XPS sample holder. For nanocomplexes or hydrated surfaces, samples may require overnight drying under ultra-high vacuum (UHV).[6]
-
Instrumentation: Utilize an XPS instrument with a monochromatic X-ray source (e.g., Al Kα).
-
Survey Scan: Acquire a survey spectrum (typically 0-1100 eV binding energy) to identify all elements present on the surface.
-
High-Resolution Scans: Obtain high-resolution spectra for key elements, such as C 1s, O 1s, N 1s, Si 2p (for silicon-based substrates), and Au 4f (for gold substrates).
-
Data Analysis:
-
The C 1s peak for PEG is typically deconvoluted to identify the C-C/C-H (~285.0 eV) and C-O (~286.5 eV) components, confirming the presence of the PEG layer.
-
Quantify the elemental composition from the peak areas, corrected by relative sensitivity factors.
-
A decrease in the substrate signal (e.g., Au 4f or Si 2p) and an increase in the C 1s and O 1s signals indicate successful PEG grafting.
-
Long-term stability can be assessed by analyzing samples after prolonged storage under specific conditions (e.g., in air, buffer, or biological media) and looking for changes in elemental composition or the appearance of new peaks, which might indicate degradation or contamination.
-
Water Contact Angle Measurement for Wettability Assessment
This technique measures the angle at which a liquid interface meets a solid surface, providing information about the surface's hydrophilicity and cleanliness.
Protocol:
-
Instrumentation: Use a contact angle goniometer equipped with a camera and a precision liquid dispensing system.
-
Sample Preparation: Ensure the surface is clean and dry. Place the sample on the instrument's stage.
-
Droplet Deposition: Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Image Capture and Analysis: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface. Software is then used to measure the angle between the tangent of the droplet and the surface.
-
Stability Assessment: To assess stability over time, the contact angle can be measured immediately after functionalization and then at various time points after exposure to a specific environment (e.g., storage in a desiccator, immersion in phosphate-buffered saline). An increase in contact angle over time may suggest surface contamination or degradation of the hydrophilic PEG layer.
Atomic Force Microscopy (AFM) for Surface Topography and Roughness
AFM provides nanoscale resolution imaging of surface topography.
Protocol:
-
Instrumentation: Utilize an AFM operating in tapping mode or contact mode, depending on the sample's softness. For soft PEG layers, tapping mode is often preferred to minimize surface damage.
-
Sample Preparation: Mount the functionalized substrate on an AFM sample puck.
-
Imaging: Scan the surface with the AFM tip to generate a topographic map.
-
Data Analysis:
-
Analyze the images to assess the uniformity and completeness of the PEG coating.
-
Calculate the root-mean-square (RMS) roughness of the surface. A stable, well-formed PEG layer should have a low RMS roughness.
-
For stability studies, image the surface at different time points after exposure to relevant conditions. Changes in topography, such as the appearance of pits or aggregates, can indicate degradation or delamination of the PEG layer.
-
Cell Adhesion Assay to Evaluate Bio-inertness
This assay quantifies the ability of a surface to resist cell attachment.
Protocol:
-
Surface Preparation: Place the m-PEG-thiol functionalized and control substrates in a sterile multi-well cell culture plate.
-
Cell Seeding: Seed a specific type of cells (e.g., fibroblasts, endothelial cells) onto the surfaces at a known density (e.g., 1 x 10^4 cells/cm²).
-
Incubation: Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a defined period (e.g., 24 hours).
-
Washing: Gently wash the surfaces with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Quantification of Adherent Cells:
-
Microscopy: Image the surfaces using a phase-contrast or fluorescence microscope (if cells are fluorescently labeled) and count the number of adherent cells in multiple fields of view.
-
Metabolic Assays: Use assays like MTT or AlamarBlue to quantify the number of viable, adherent cells.
-
Crystal Violet Staining: Stain the adherent cells with crystal violet, then solubilize the dye and measure its absorbance, which is proportional to the number of cells.
-
-
Data Analysis: Compare the number of adherent cells on the m-PEG-thiol surface to positive (cell-adhesive) and negative (uncoated) controls. A lower number of adherent cells indicates better anti-fouling properties.
Visualizing Experimental Workflows and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for assessing the stability of functionalized surfaces.
Caption: Comparison of stability attributes for different anti-fouling surfaces.
References
- 1. Poly(ethylene glycol) monolayer formation and stability on gold and silicon nitride substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Quantitative fabrication, performance optimization and comparison of PEG and zwitterionic polymer antifouling coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomechanics.berkeley.edu [biomechanics.berkeley.edu]
- 8. Control over wettability of polyethylene glycol surfaces using capillary lithography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of m-PEG-thiol (MW 1000) in Preventing Protein Adsorption
For researchers, scientists, and drug development professionals, minimizing non-specific protein adsorption is a critical challenge in the development of biomedical devices, drug delivery systems, and diagnostic platforms. The bio-inert polymer, polyethylene glycol (PEG), particularly m-PEG-thiol for its ability to form self-assembled monolayers (SAMs) on gold surfaces, has been a cornerstone in rendering surfaces resistant to protein fouling. This guide provides an objective comparison of the performance of m-PEG-thiol with a molecular weight of 1000 Da against other common anti-fouling strategies, supported by experimental data and detailed protocols.
Mechanism of Protein Resistance by PEGylation
The primary mechanism by which PEGylated surfaces resist protein adsorption is through steric repulsion. The hydrated PEG chains form a dense, flexible, and neutral layer that creates a physical and energetic barrier to approaching proteins. This "steric shield" prevents proteins from making contact with the underlying substrate, thereby inhibiting adsorption.
Performance Comparison of Anti-Fouling Surfaces
The effectiveness of an anti-fouling coating is influenced by several factors, including the type of polymer, its molecular weight, and grafting density. Below is a summary of quantitative data from various studies, comparing protein adsorption on surfaces modified with m-PEG-thiol (MW 1000) and other common alternatives. It is important to note that direct comparisons can be challenging as experimental conditions such as the specific protein, substrate, and analytical technique may vary between studies.
| Surface Modification | Protein | Adsorbed Mass (ng/cm²) | % Reduction vs. Unmodified | Analytical Method | Reference |
| Unmodified Gold | Fibrinogen | ~150 - 800 | 0% | QCM-D / ELISA | [1] |
| m-PEG-thiol (MW 1000) | BSA | ~10 - 50 | >90% | SPR | [2] |
| m-PEG-thiol (MW 2000) | BSA | ~5 - 30 | >95% | SPR | [2] |
| m-PEG-thiol (MW 5000) | Fibrinogen | Significantly Reduced | High | ELISA | [3] |
| pSBMA (Zwitterionic) | Fibrinogen | <5 | >98% | SPR | [4] |
| PEG-silane on Silicon | Ovalbumin | Reduced Adsorption | Significant | Fluorescence Microscopy | [5] |
Note: The values presented are approximations derived from multiple sources and should be considered as indicative rather than absolute comparative values due to variations in experimental setups.
Experimental Workflow for Performance Evaluation
A systematic approach is crucial for accurately comparing the anti-fouling properties of different surface modifications. The following diagram outlines a general experimental workflow.
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. The following are generalized protocols for key experiments.
Preparation of m-PEG-thiol Self-Assembled Monolayers (SAMs) on Gold
This protocol outlines the steps for creating a well-ordered monolayer of m-PEG-thiol on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., sensor chips, glass slides)
-
m-PEG-thiol (MW 1000)
-
Anhydrous ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Cleaning the Gold Substrate:
-
Immerse the gold substrate in piranha solution for 5-10 minutes. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse thoroughly with DI water, followed by ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of m-PEG-thiol (MW 1000) in anhydrous ethanol.
-
Immediately immerse the clean, dry gold substrate into the thiol solution.
-
Incubate for at least 18-24 hours at room temperature in a sealed container to prevent contamination and solvent evaporation.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse thoroughly with copious amounts of ethanol to remove any non-covalently bound thiols.
-
Dry the substrate again under a stream of nitrogen gas.
-
The modified substrate is now ready for protein adsorption experiments.
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a real-time, label-free technique that measures changes in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor. These changes correspond to the mass and viscoelastic properties of the adsorbed layer, respectively.
Materials:
-
QCM-D instrument
-
Gold-coated QCM-D sensors (modified with desired SAM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein solution (e.g., 1 mg/mL fibrinogen in PBS)
-
Degassed buffers
Procedure:
-
Baseline Establishment:
-
Mount the SAM-modified sensor in the QCM-D flow cell.
-
Flow degassed PBS buffer over the sensor surface at a constant flow rate (e.g., 100 µL/min) until a stable baseline for frequency and dissipation is achieved.
-
-
Protein Adsorption:
-
Introduce the protein solution into the flow cell at the same flow rate.
-
Monitor the changes in frequency (decrease) and dissipation (increase) in real-time as the protein adsorbs to the surface.
-
Continue the flow until the signals reach a plateau, indicating saturation of the surface.
-
-
Rinsing:
-
Switch the flow back to PBS to rinse away any loosely bound protein.
-
The final stable frequency and dissipation shifts correspond to the irreversibly adsorbed protein layer.
-
-
Data Analysis:
-
Use the Sauerbrey equation (for rigid films) or a viscoelastic model (for soft films) to convert the change in frequency (Δf) to the adsorbed mass per unit area (ng/cm²).
-
Surface Plasmon Resonance (SPR)
SPR is another real-time, label-free technique that detects changes in the refractive index at the surface of a sensor chip, which is proportional to the mass of adsorbed molecules.
Materials:
-
SPR instrument
-
Gold-coated SPR sensor chips (modified with desired SAM)
-
Running buffer (e.g., HBS-EP buffer: HEPES, NaCl, EDTA, and P20 surfactant)
-
Protein solution (e.g., 100 µg/mL BSA in running buffer)
Procedure:
-
System Equilibration:
-
Dock the SAM-modified sensor chip in the SPR instrument.
-
Flow the running buffer over the sensor surface until a stable baseline is obtained.
-
-
Protein Injection:
-
Inject the protein solution over the sensor surface for a defined period (e.g., 180 seconds) at a constant flow rate (e.g., 30 µL/min).
-
The binding of the protein to the surface will cause an increase in the response units (RU).
-
-
Dissociation/Rinsing:
-
Switch back to the running buffer flow to monitor the dissociation of the protein from the surface.
-
-
Data Analysis:
-
The change in RU from the baseline to the end of the injection corresponds to the amount of adsorbed protein. This can be converted to surface concentration (pg/mm²).
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be adapted to quantify the amount of a specific protein adsorbed onto a surface.
Materials:
-
Modified substrates in a multi-well plate format
-
Protein solution (e.g., fibrinogen)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody specific to the adsorbed protein
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Protein Adsorption:
-
Incubate the modified surfaces with the protein solution for a set time (e.g., 2 hours at 37°C).
-
Wash the wells three times with PBS containing 0.05% Tween 20 (PBST).
-
-
Blocking:
-
Add blocking buffer to each well and incubate for 1 hour at room temperature to block any remaining non-specific binding sites.
-
Wash three times with PBST.
-
-
Antibody Incubation:
-
Add the primary antibody solution and incubate for 1-2 hours at room temperature.
-
Wash three times with PBST.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash five times with PBST.
-
-
Detection:
-
Add the TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).
-
Add the stop solution to quench the reaction.
-
-
Quantification:
References
- 1. Fibrinogen adsorption to biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of fibrinogen adsorption on PEG-coated polystyrene surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between polyethylene glycol and zwitterionic polymers as antifouling coatings on wearable devices for selective antigen capture from biological tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of fibrinogen adsorption onto glass microcapillary surfaces by ELISA - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to m-PEG-thiol (MW 1000) and Other Crosslinking Chemistries for Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a crosslinking chemistry is paramount in the development of bioconjugates, drug delivery systems, and tissue engineering scaffolds. The choice of linker can profoundly influence the stability, bioactivity, and overall performance of the final product. This guide provides an objective comparison of methoxy-polyethylene glycol-thiol of molecular weight 1000 (m-PEG-thiol, MW 1000) with other prevalent crosslinking chemistries, supported by experimental data and detailed protocols.
Introduction to Crosslinking Chemistries
Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The functional group at the terminus of the PEG chain dictates its reactivity and the type of covalent bond formed.
m-PEG-thiol (MW 1000) possesses a terminal sulfhydryl (-SH) group. This group exhibits high reactivity towards specific functional groups, enabling the formation of stable covalent bonds under mild conditions. Its primary applications include the modification of noble metal surfaces (e.g., gold nanoparticles) and reaction with maleimides or other thiol-reactive moieties.
Alternative crosslinking chemistries commonly employed in bioconjugation include those based on:
-
N-Hydroxysuccinimide (NHS) esters: These are highly reactive towards primary amines (-NH2), such as the side chain of lysine residues in proteins, forming stable amide bonds.[1]
-
Maleimides: These groups react specifically with thiols (-SH) to form stable thioether bonds, a reaction commonly used for site-specific modification of proteins at cysteine residues.[]
-
"Click Chemistry": This category includes reactions like thiol-ene and copper-catalyzed or strain-promoted azide-alkyne cycloadditions. These reactions are known for their high efficiency, specificity, and biocompatibility.[3][4]
Comparative Performance Analysis
The choice of crosslinking chemistry depends on several factors, including the target molecule, the desired stability of the linkage, and the reaction conditions. The following tables summarize the key performance characteristics of m-PEG-thiol in comparison to other common crosslinking chemistries.
Table 1: General Comparison of Crosslinking Chemistries
| Feature | m-PEG-thiol | m-PEG-NHS ester | m-PEG-maleimide | Thiol-ene (Click Chemistry) |
| Target Functional Group | Gold surfaces, maleimides, pyridyl disulfides | Primary amines (e.g., lysine) | Thiols (e.g., cysteine) | Alkenes (e.g., norbornene) |
| Bond Formed | Thiol-gold bond, Thioether | Amide | Thioether | Thioether |
| Reaction pH | Neutral to slightly basic | 7-9 | 6.5-7.5 | Can be initiated by light |
| Reaction Speed | Varies (fast with maleimides) | Fast | Very fast | Very fast upon initiation |
| Specificity | High for specific partners | Moderate (multiple lysines can react) | High for thiols | High |
| Bond Stability | Thioether is stable; Thiol-gold is dynamic | Generally stable | Thioether is stable, but can undergo retro-Michael reaction | Highly stable |
Table 2: Quantitative Comparison of Linkage Stability
| Crosslinker | Linkage Type | Stability Condition | Remaining Conjugate | Reference |
| m-PEG-maleimide | Thioether (succinimidyl) | 1 mM Glutathione, 37°C, 7 days | < 70% | [5] |
| m-PEG-mono-sulfone | Sulfone | 1 mM Glutathione, 37°C, 7 days | > 90% | [5] |
| Thiazine Linker (from N-terminal Cys and maleimide) | Thiazine | Glutathione presence | >20 times less susceptible to adduct formation than thioether | [6] |
Note: Direct quantitative comparison for m-PEG-thiol (MW 1000) specifically was not available in a single study. Data is inferred from studies using similar chemistries. The thioether bond formed from a thiol-maleimide reaction can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in vivo.[7][8] Next-generation maleimides and other chemistries like those forming sulfone or thiazine linkages have been developed to enhance stability.[5][6] The amide bond formed by NHS esters is generally considered stable under physiological conditions.[9]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for key applications of m-PEG-thiol and comparative chemistries.
Protocol 1: Surface Modification of Gold Nanoparticles with m-PEG-thiol
This protocol describes the functionalization of gold nanoparticles (AuNPs) with m-PEG-thiol to enhance their stability and biocompatibility.
Materials:
-
Gold nanoparticles (AuNPs) suspension
-
m-PEG-thiol (MW 1000)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge and appropriate tubes
-
Dynamic Light Scattering (DLS) instrument for characterization
Procedure:
-
Prepare a stock solution of m-PEG-thiol (MW 1000) in PBS.
-
Add the m-PEG-thiol solution to the AuNP suspension at a significant molar excess. The optimal ratio should be determined experimentally.
-
Incubate the mixture overnight at room temperature with gentle stirring.
-
Purify the PEGylated AuNPs by centrifugation to remove excess, unreacted m-PEG-thiol. A common method involves multiple centrifugation and resuspension steps in fresh PBS.
-
Characterize the hydrodynamic diameter of the purified PEGylated AuNPs using DLS to confirm successful surface modification, which should result in an increase in size.
-
The amount of PEG grafted onto the nanoparticles can be quantified using techniques like quantitative 1H NMR spectroscopy after displacing the PEG ligands.[10]
Protocol 2: Hydrogel Formation via Thiol-Maleimide Crosslinking
This protocol outlines the formation of a hydrogel using a multi-arm PEG-thiol and a multi-arm PEG-maleimide.
Materials:
-
4-arm PEG-thiol
-
4-arm PEG-maleimide
-
Phosphate-buffered saline (PBS), pH 7.0-7.4
-
Vortex mixer
Procedure:
-
Prepare separate stock solutions of 4-arm PEG-thiol and 4-arm PEG-maleimide in PBS. The concentration will determine the final mechanical properties of the hydrogel.
-
To initiate gelation, rapidly mix equal volumes of the two PEG solutions.
-
Thoroughly mix the solution for a few seconds using a vortex mixer.
-
The gelation should occur rapidly, often within seconds to minutes, depending on the concentration and pH.[11] The gelation time can be measured by inverting the vial and observing the flow.
-
The mechanical properties of the resulting hydrogel, such as the storage modulus, can be characterized using a rheometer.
Protocol 3: Protein PEGylation using m-PEG-NHS ester
This protocol describes the conjugation of an amine-reactive PEG to a protein.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
m-PEG-NHS ester (MW 1000)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Dissolve the protein in the reaction buffer.
-
Prepare a fresh stock solution of m-PEG-NHS ester in a dry, aprotic solvent (e.g., DMSO or DMF).
-
Add the m-PEG-NHS ester solution to the protein solution. A molar excess of PEG is typically used, with the optimal ratio determined experimentally.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the quenching solution to consume any unreacted NHS esters.
-
Purify the PEGylated protein from unreacted PEG and protein using SEC.
-
Analyze the extent of PEGylation using techniques like SDS-PAGE (which will show an increase in molecular weight) or mass spectrometry.[12]
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and reaction mechanisms.
Caption: Reaction schemes for different PEG crosslinking chemistries.
Caption: Workflow for hydrogel formation and characterization.
Conclusion
m-PEG-thiol (MW 1000) is a versatile reagent for bioconjugation and surface modification, offering high specificity for gold surfaces and maleimide-functionalized molecules. When compared to other crosslinking chemistries, the choice of reagent should be guided by the specific application, the nature of the target molecule, and the desired stability of the final conjugate. While the thioether bond formed with maleimides is generally stable, researchers should be aware of the potential for retro-Michael reactions in thiol-rich environments and consider more stable alternatives if long-term in vivo stability is critical. NHS-ester chemistry remains a robust method for modifying primary amines, and click chemistry offers rapid and highly specific ligation with excellent stability. The provided data and protocols serve as a guide for the rational design and execution of experiments involving these powerful bioconjugation techniques.
References
- 1. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 3. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of m-PEG-thiol (MW 1000): A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides detailed procedures for the proper disposal of m-PEG-thiol (MW 1000), a reagent commonly used for surface modification and bioconjugation. Adherence to these protocols is essential to minimize environmental impact and maintain a safe laboratory environment.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with m-PEG-thiol (MW 1000). According to safety data sheets (SDS), this substance may cause skin, eye, and respiratory irritation.[1] Furthermore, it is considered very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a critical aspect of its disposal.[1][2]
Always handle m-PEG-thiol (MW 1000) in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][3] Personal protective equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling m-PEG-thiol (MW 1000)
| PPE Category | Specification | Reason for Use |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[4] | To prevent skin contact and irritation.[1] |
| Eye Protection | Chemical safety goggles or a face shield.[2] | To protect against splashes and eye irritation.[1] |
| Body Protection | A lab coat or other protective clothing to prevent skin exposure.[1] | To prevent contamination of personal clothing. |
| Respiratory | Use only in a well-ventilated area.[1][3] A NIOSH-approved respirator may be necessary for large spills. | To prevent respiratory tract irritation.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of m-PEG-thiol (MW 1000) waste, including unused product, contaminated materials, and empty containers.
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a clearly labeled, sealable chemical waste container for all m-PEG-thiol (MW 1000) waste. The label should include the chemical name and associated hazards.
-
Collect Unused Product: Carefully transfer any unused or waste m-PEG-thiol (MW 1000) into the designated waste container. Avoid generating dust.[4]
-
Contaminated Materials: Any materials that have come into contact with m-PEG-thiol (MW 1000), such as pipette tips, weighing paper, and contaminated gloves, must also be placed in the designated chemical waste container.[4]
-
Empty Containers: Rinse the original container three times with a suitable solvent (e.g., dichloromethane or dimethylformamide). Collect the rinsate and add it to the designated chemical waste container. The triple-rinsed container can then be disposed of according to your institution's guidelines for non-hazardous waste.
Step 2: Handling Spills
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[1][3] If the spill is large, evacuate personnel from the immediate area.
-
Contain the Spill: Prevent the spilled material from entering drains or waterways.[1][3]
-
Absorb the Material: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth.[2] For solid spills, carefully sweep up the material, avoiding dust formation.[4]
-
Collect and Dispose: Place the absorbed or swept-up material into the designated chemical waste container.[2][4]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) and then wash with soap and water.[1] Collect all cleaning materials for disposal in the chemical waste container.
Step 3: Final Disposal
-
Store Waste Securely: Keep the sealed chemical waste container in a cool, well-ventilated, and designated waste storage area.[1]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste. Do not pour m-PEG-thiol (MW 1000) waste down the drain. [2] Disposal must be carried out in accordance with all local, state, and federal regulations.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of m-PEG-thiol (MW 1000) and associated waste.
Caption: Workflow for the safe disposal of m-PEG-thiol (MW 1000).
References
Essential Safety and Operational Guide for m-PEG-thiol (MW 1000)
This guide provides crucial safety, handling, and disposal information for m-PEG-thiol (MW 1000), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risk.
Hazard Assessment
Based on available Safety Data Sheets (SDS), m-PEG-thiol (MW 1000) is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
-
Causes damage to organs through prolonged or repeated exposure (H372)[1]
-
Very toxic to aquatic life with long-lasting effects (H410)[1]
While some suppliers classify similar polyethylene glycol (PEG) derivatives as not hazardous, the presence of a thiol group necessitates careful handling due to its potential for irritation and strong, unpleasant odor.[2][3][4] A conservative approach to safety is strongly recommended.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure protection from the hazards associated with m-PEG-thiol (MW 1000).
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | To prevent skin contact.[1][2] Check glove compatibility and replace them frequently. |
| Eye and Face Protection | Chemical splash goggles with side-shields.[1][5] A face shield may be required for splash hazards.[2] | To protect against splashes and vapors.[2] |
| Body Protection | A lab coat made of cotton or a cotton/poly blend.[2] Impervious clothing may be necessary for larger quantities.[1] | To protect the skin from accidental splashes. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[2][3][5] If exposure limits are exceeded or irritation is experienced, a suitable respirator is necessary.[1] | To prevent inhalation of vapors, mists, or dust.[1] |
| Footwear | Closed-toe shoes.[2] | To protect feet from spills. |
Operational Plan: Handling Procedures
Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.[3]
-
Fume Hood: Ensure all handling of m-PEG-thiol is performed inside a certified chemical fume hood to control vapor exposure.[2][4]
-
Emergency Equipment: Locate and ensure the accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[1]
-
Decontamination Solution: Prepare a bleach solution for decontaminating glassware and spills.[6][7]
During Handling:
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[3][5] Do not breathe dust, fumes, gas, mist, or vapors.[1][3]
-
Controlled Dispensing: Use the smallest quantity necessary for the experiment. Avoid pouring or pipetting in the open air to minimize the release of vapors.[2]
-
Containment: Work within a secondary containment tray to control any potential spills.
-
Keep Containers Sealed: Keep all containers tightly closed when not in use.[1]
Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area after use. All glassware and equipment that came into contact with the thiol should be decontaminated by soaking in a bleach solution, preferably overnight, inside a fume hood.[6][7]
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.[8]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical.[1]
Disposal Plan
Waste Segregation and Collection:
-
Collect all waste containing m-PEG-thiol, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads), in a designated, labeled, and sealed hazardous waste container.[5][9]
-
Ensure the container is tightly sealed to prevent the release of vapors.[9]
-
Store the waste container in a well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1][5]
Waste Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal contractor.[9]
-
Do not empty into drains or release into the environment.[1][9][10] m-PEG-thiol is very toxic to aquatic life.[1]
-
Contaminated glassware should be rinsed with a suitable solvent after bleach decontamination, and the rinsate should be collected as hazardous waste.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of m-PEG-thiol.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. biochempeg.com [biochempeg.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. creativepegworks.com [creativepegworks.com]
- 9. benchchem.com [benchchem.com]
- 10. Guide to Glycol Disposal | HWH Environmental [hwhenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
